molecular formula C13H16N2O B051106 N,N-Diethyl-1H-indole-1-carboxamide CAS No. 119668-50-7

N,N-Diethyl-1H-indole-1-carboxamide

Cat. No.: B051106
CAS No.: 119668-50-7
M. Wt: 216.28 g/mol
InChI Key: DNEILLNCDATSFX-UHFFFAOYSA-N
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Description

N,N-Diethyl-1H-indole-1-carboxamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEILLNCDATSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457261
Record name N,N-Diethyl-1H-indole-1-carboxamide
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119668-50-7
Record name N,N-Diethyl-1H-indole-1-carboxamide
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Record name N,N-Diethyl-1H-indole-1-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-1H-indole-1-carboxamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-1H-indole-1-carboxamide, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" in drug discovery, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide delves into the molecular and physical properties of this compound, outlines a detailed synthetic protocol, explores its chemical reactivity with a focus on directed ortho-metalation and cross-coupling reactions, and discusses its potential applications based on the known biological activities of related indole carboxamides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with diverse biological functions.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with various biological targets.[2] The N-acylation of the indole nitrogen to form carboxamides, such as this compound, provides a strategic handle for several key chemical transformations. This modification not only influences the electronic nature of the indole ring but also serves as a directing group for regioselective functionalization, thereby opening avenues to novel and complex molecular architectures.[1]

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[5]
Molecular Weight 216.28 g/mol [5]
CAS Number 119668-50-7[5]
IUPAC Name N,N-diethylindole-1-carboxamide[5]
Boiling Point 140-147°C at 0.8 mmHg[5]
Density 1.089 g/mL at 25°C[5]
Flash Point 110°C[5]
Canonical SMILES CCN(CC)C(=O)N1C=CC2=CC=CC=C21[6]
InChI Key DNEILLNCDATSFX-UHFFFAOYSA-N[6]

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of indole with diethylcarbamoyl chloride. A general, robust protocol is provided below.

Synthetic Protocol: N-acylation of Indole

This protocol describes a general method for the N-acylation of indole using a carbamoyl chloride in the presence of a base.

Materials:

  • Indole

  • Diethylcarbamoyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).

  • Dissolve the indole in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add diethylcarbamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Indole Indole Deprotonation Deprotonation in THF at 0°C Indole->Deprotonation NaH Sodium Hydride (Base) NaH->Deprotonation DECC Diethylcarbamoyl Chloride Acylation N-Acylation at 0°C to RT DECC->Acylation Deprotonation->Acylation Indolide Intermediate Workup Aqueous Workup & Extraction Acylation->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of δ 7.0-8.2 ppm. The ethyl groups will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the indole ring between δ 110-140 ppm. The carbonyl carbon of the amide group is expected to appear significantly downfield, around δ 165 ppm.[1]

  • FT-IR: The infrared spectrum will be characterized by the absence of an N-H stretching vibration (typically around 3400 cm⁻¹) due to the substitution on the indole nitrogen. A strong absorption band corresponding to the C=O stretch of the amide group is expected in the region of 1630-1680 cm⁻¹.[1]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₃H₁₆N₂O. The predicted m/z for the protonated molecule [M+H]⁺ is 217.13355.[6]

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate for the synthesis of substituted indoles. The N,N-diethylcarboxamide group plays a crucial role as a directed metalation group (DMG), enabling regioselective functionalization of the indole nucleus.

Directed ortho-Metalation (DoM)

The N,N-diethylcarboxamide group is an effective directing group for ortho-lithiation.[1] Treatment with a strong base, such as sec-butyllithium in the presence of TMEDA, can selectively deprotonate the C2 position of the indole ring. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce substituents at the C2 position, a transformation that is often challenging to achieve through classical electrophilic substitution reactions.

DoM_Reaction Start This compound Intermediate Lithiated Intermediate at C2 Start->Intermediate Deprotonation Reagents 1. s-BuLi, TMEDA, THF, -78°C 2. Electrophile (E+) Reagents->Intermediate Product 2-Substituted-N,N-Diethyl-1H-indole-1-carboxamide Reagents->Product Intermediate->Product Electrophilic Quench

Caption: Directed ortho-metalation of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is not directly used in Suzuki-Miyaura coupling, its halogenated derivatives are excellent substrates for this powerful C-C bond-forming reaction.[1] For instance, a bromo-substituted derivative can be coupled with a variety of aryl or heteroaryl boronic acids under palladium catalysis to generate highly functionalized indole structures. The N-diethylcarboxamide group generally remains intact under these reaction conditions.[1]

Potential Applications in Drug Discovery

The indole carboxamide scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[2][3][4] While specific biological data for this compound is limited in the public domain, structurally related compounds have shown promise in several therapeutic areas:

  • Anticancer Activity: Libraries of 1H-indole-2-carboxamides have been identified as inhibitors of the androgen receptor binding function 3 (AR-BF3), demonstrating antiproliferative activity against prostate cancer cell lines.[1][2]

  • Antimicrobial and Antifungal Activity: Various indole carboxamide derivatives have been synthesized and screened for their activity against different bacterial and fungal strains.[2]

  • Na+/H+ Exchanger Inhibition: A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been investigated as inhibitors of the Na+/H+ exchanger, a target for various cardiovascular and metabolic diseases.[7]

The versatility of this compound as a synthetic building block allows for the generation of diverse libraries of indole derivatives for screening in various biological assays.

Conclusion

This compound is a key synthetic intermediate that provides access to a wide range of functionalized indole derivatives. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. The true power of this molecule lies in the reactivity conferred by the N,N-diethylcarboxamide group, which enables regioselective functionalization of the indole core through directed metalation and serves as a stable protecting group during cross-coupling reactions. Given the established importance of the indole nucleus in medicinal chemistry, this compound represents a valuable tool for researchers and scientists in the pursuit of novel therapeutics and functional materials.

References

  • Palomba, M. et al. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available from: [Link]

  • PubChem. N,N-diethylindole-1-carboxamide. Available from: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • Kumar, V. et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. 2022. Available from: [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Available from: [Link]

  • PubChemLite. This compound (C13H16N2O). Available from: [Link]

  • Myers, A. G. Research Group. Directed (ortho) Metallation. Available from: [Link]

  • Journal of the American Chemical Society. N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. 2009. Available from: [Link]

  • National Institutes of Health. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. 2021. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide Derivatives as Na+/H+ Exchanger Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. 2021. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. 2011. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Diethyl-1H-indole-1-carboxamide (CAS No. 119668-50-7), a synthetic compound of significant interest in medicinal chemistry and organic synthesis. The indole nucleus is a "privileged scaffold," a molecular framework known to interact with a multitude of biological targets, making its derivatives promising candidates for drug discovery.[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound belongs to the extensive class of indole carboxamides. The indole structure is a common motif in numerous natural products and biologically active molecules, such as the essential amino acid tryptophan and the neurotransmitter serotonin.[1] As a 1-carboxamide derivative, the diethylcarboxamide group is attached to the nitrogen atom of the indole ring. This substitution makes it a valuable intermediate in the synthesis of more complex molecules, often through reactions like ortho-metalation and cross-coupling.[1]

A thorough understanding of its spectroscopic properties is fundamental for researchers working with this compound, enabling them to confirm its identity, assess its purity, and understand its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring and the aliphatic protons of the diethylamide group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Indole Aromatic CH7.0 - 8.2Multiplets6H
N-CH₂ (quartet)~3.4Quartet4H
CH₃ (triplet)~1.2Triplet6H

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165
Indole Quaternary C125 - 140
Indole Aromatic CH110 - 130
N-CH₂~42
CH₃~14

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of indole derivatives is essential for accurate structural analysis.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[2]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to approximately 16 ppm.

    • Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • Acquire 8-16 scans for a sample of sufficient concentration.[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-250 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate and Analyze H->I FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Press into a Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Generate Final Spectrum D->E

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule.

Predicted High-Resolution Mass Spectrometry Data

For this compound (C₁₃H₁₆N₂O), the expected m/z values for the protonated and sodiated molecular ions are as follows:

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/z
[M+H]⁺C₁₃H₁₇N₂O⁺217.1335
[M+Na]⁺C₁₃H₁₆N₂ONa⁺239.1155

Note: These are theoretical values. Experimental values from HRMS are used to confirm the elemental composition. [1][3]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound, typically producing intact molecular ions with minimal fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ ions.

    • For structural information, perform tandem MS (MS/MS) by isolating the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the m/z values of the observed ions.

    • Compare the experimental m/z of the molecular ion with the calculated exact mass to confirm the elemental formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

ESI-MS Experimental Workflow

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into ESI Source A->B C Optimize Source Parameters B->C D Acquire Mass Spectrum (MS1) C->D E Perform Tandem MS (MS/MS) D->E F Determine m/z Values D->F H Analyze Fragmentation E->H G Confirm Elemental Composition F->G

Caption: A general workflow for ESI-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. While experimentally obtained spectra for this specific molecule are not widely published, the predicted data, based on the well-understood principles of spectroscopy and comparison with related indole derivatives, offer a reliable framework for its identification and structural verification. The protocols outlined in this guide represent standard methodologies that can be applied to obtain high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor in research and development.

References

  • PubChem. Indole. [Link]

  • PubChemLite. This compound (C13H16N2O). [Link]

  • Journal of the Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • University of California, Davis. Sample preparation for FT-IR. [Link]

Sources

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,N-Diethyl-1H-indole-1-carboxamide

This compound is a versatile synthetic compound belonging to the indole carboxamide class of molecules. The indole nucleus is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1] As a 1-carboxamide derivative, this molecule serves as a crucial building block in organic synthesis, particularly in reactions like ortho-metalation and cross-coupling to create complex molecular architectures for drug discovery and materials science.[1]

The precise structural elucidation of such molecules is paramount to understanding their reactivity and ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the structure of organic compounds in solution.[2][3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but also the underlying principles and experimental causality that govern the observed spectroscopic features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the guide.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment; signal integration, which reveals the relative number of protons; and spin-spin coupling, which provides information on neighboring protons.[5][6]

Expected Spectral Features
  • Aromatic Region (δ 7.0 - 8.2 ppm): The protons on the indole ring reside in this downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing carboxamide group at the N-1 position significantly influences their chemical shifts, particularly the proton at the C-7 position. The signals for the protons on the benzene portion of the indole (H-4, H-5, H-6, H-7) typically appear as complex multiplets due to mutual coupling.[1][7] The protons at C-2 and C-3 also have characteristic shifts, with H-2 often appearing as a doublet coupled to H-3, and H-3 as a doublet coupled to H-2.

  • Aliphatic Region (δ 1.0 - 4.0 ppm): This region contains signals from the N,N-diethyl groups.

    • Methylene Protons (-CH₂-): The four methylene protons are adjacent to the amide nitrogen, which deshields them, causing them to resonate around δ 3.5 - 3.9 ppm.[8] Due to restricted rotation around the amide C-N bond, the two ethyl groups can become diastereotopic, meaning the two methylene groups (and the two methyl groups) are in chemically different environments. This can lead to two separate signals for the methylene protons.[8] These protons will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).[5]

    • Methyl Protons (-CH₃): The six methyl protons are more shielded and will appear further upfield, typically around δ 1.2 ppm. They will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).[5]

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and assignments for the protons of this compound. These values are predicted based on known data for similar indole carboxamides and N-acylated indoles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HH-7
~ 7.5 - 7.7d1HH-4
~ 7.2 - 7.4m2HH-5, H-6
~ 7.1d1HH-2
~ 6.5d1HH-3
~ 3.6q4HN(CH₂CH₃)₂
~ 1.25t6HN(CH₂CH₃)₂

Note: d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. For the ethyl groups, the ³JHH is typically around 7 Hz.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[9][10] Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon.

Expected Spectral Features
  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the oxygen atom, causing it to appear furthest downfield.[1][9]

  • Aromatic Carbons (δ 110 - 140 ppm): The eight carbon atoms of the indole ring resonate in this region.[1][11] The quaternary carbons (C-3a, C-7a) generally have weaker signals compared to the protonated carbons. The attachment to the nitrogen and the influence of the carboxamide group dictate their precise shifts.

  • Aliphatic Carbons (δ 10 - 50 ppm): The carbons of the diethyl groups appear in the most upfield region.

    • Methylene Carbons (-CH₂-): The methylene carbons attached to the nitrogen are found around δ 40-45 ppm.[12]

    • Methyl Carbons (-CH₃): The terminal methyl carbons are the most shielded carbons in the molecule, resonating at approximately δ 13-15 ppm.[10][12]

Predicted ¹³C NMR Data

This table outlines the predicted chemical shifts for the carbon atoms of this compound.

Chemical Shift (δ, ppm)Assignment
~ 165.0C=O
~ 137.0C-7a
~ 130.5C-3a
~ 128.0C-2
~ 125.0C-4
~ 123.5C-5
~ 121.0C-6
~ 115.0C-7
~ 105.0C-3
~ 42.5N(CH₂)₂
~ 14.0(CH₃)₂

Experimental Protocol for High-Quality NMR Data Acquisition

Acquiring reliable and high-resolution NMR spectra requires careful sample preparation and parameter selection. The following protocol provides a validated workflow for compounds like this compound.[13][14]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is a common choice for non-polar to moderately polar compounds.[15]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[5]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup and Tuning:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Acquisition Time (AT): Set to 2-4 seconds for good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (NS): Usually 8 to 16 scans are adequate for a sample of this concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Pulse Angle: A 30° pulse is recommended for compounds in this molecular weight range to optimize signal intensity, especially for quaternary carbons.[13]

    • Spectral Width: Set a wide spectral width to encompass all carbon signals (e.g., -10 to 220 ppm).[14]

    • Acquisition Time (AT): Set to 1-2 seconds.

    • Relaxation Delay (D1): Use a short delay of 2 seconds.

    • Number of Scans (NS): A larger number of scans (e.g., 128, 256, or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to convert the time-domain signal (FID) to a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply an appropriate baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15][16]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

cluster_workflow NMR Acquisition Workflow Prep 1. Sample Preparation (Dissolve in CDCl3 + TMS) Insert 2. Insert Sample & Lock Prep->Insert Place in magnet Shim 3. Magnetic Field Shimming Insert->Shim Optimize B₀ field H1_Acq 4. Acquire ¹H Spectrum (16 scans) Shim->H1_Acq Run proton experiment C13_Acq 5. Acquire ¹³C Spectrum (256+ scans) H1_Acq->C13_Acq Switch nucleus Process 6. Data Processing (FT, Phase, Baseline) C13_Acq->Process Convert FID to spectrum Analyze 7. Spectral Analysis (Assign Peaks) Process->Analyze Interpret data

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion: A Spectroscopic Fingerprint

The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive spectroscopic fingerprint. The ¹H spectrum is characterized by a set of downfield aromatic signals specific to the substituted indole ring and two distinct upfield signals—a quartet and a triplet—that unambiguously confirm the presence of the N,N-diethyl groups. The ¹³C spectrum complements this by identifying all unique carbon environments, from the downfield amide carbonyl to the upfield aliphatic carbons. Together, these one-dimensional NMR experiments, when acquired and interpreted correctly, provide unequivocal validation of the molecular structure, an essential step in quality control for chemical synthesis and drug development.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for combined ¹H and ¹³C NMR spectroscopy techniques).
  • ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Available at: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available at: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH. Available at: [Link]

  • Instituto Politécnico de Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Akul, M. (2014). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available at: [Link]

  • Semantic Scholar. Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Discovery and first synthesis of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Strategic Application of N,N-Diethyl-1H-indole-1-carboxamide

Abstract: This guide provides a detailed exploration of this compound, a key synthetic intermediate in medicinal chemistry and organic synthesis. While not a therapeutic agent in itself, its strategic importance lies in its role as a versatile building block for constructing complex, biologically active molecules. This document details its logical synthesis, explains its utility as a precursor in advanced synthetic methodologies, and situates the indole-1-carboxamide scaffold within the broader context of drug discovery, supported by mechanistic insights and detailed protocols.

Introduction: The Strategic Value of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1] This designation refers to a molecular framework capable of binding to a diverse array of biological targets, making it a fertile starting point for drug development.[1] this compound (CAS No. 119668-50-7) is a synthetic derivative of this critical scaffold. Its primary value is not derived from its own biological activity, but from the chemical versatility endowed by the N-diethylcarboxamide group. This functional group transforms the indole ring into a highly controllable platform for constructing more elaborate derivatives through regioselective reactions. This guide will elucidate the synthesis of this compound and detail its most significant application as a precursor in directed metalation reactions, a powerful tool for drug development professionals.

Part 1: First Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically and efficiently achieved through the direct N-acylation of indole. This reaction falls under the classic Schotten-Baumann conditions, involving the reaction of an amine (in this case, the indole nitrogen) with an acyl chloride.

Causality of Experimental Design

The core of this synthesis is the reaction between the indole anion and diethylcarbamoyl chloride. Indole's N-H proton is weakly acidic (pKa ≈ 17), requiring a strong base to generate a sufficient concentration of the highly nucleophilic indolide anion.[1] Sodium hydride (NaH) is an ideal choice as it is a non-nucleophilic, irreversible base, driving the deprotonation to completion by releasing hydrogen gas. The resulting indolide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride. Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are critical to prevent quenching the base and the anionic intermediate.

Detailed Experimental Protocol: N-Acylation of Indole

Objective: To synthesize this compound from indole.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Role
IndoleC₈H₇N117.15Starting Material
Sodium Hydride (60% disp. in oil)NaH24.00Base
Diethylcarbamoyl ChlorideC₅H₁₀ClNO135.59Acylating Agent
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent
Saturated Ammonium ChlorideNH₄Cl (aq)53.49Quenching Agent
Diethyl Ether / Ethyl Acetate--Extraction Solvent
Anhydrous Magnesium SulfateMgSO₄120.37Drying Agent

Step-by-Step Procedure:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with indole (1.0 eq).

  • Deprotonation: Anhydrous THF is added to dissolve the indole. The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The suspension is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Acylation: The reaction mixture is cooled back to 0 °C. Diethylcarbamoyl chloride (1.1 eq) dissolved in a small amount of anhydrous THF is added dropwise via the dropping funnel over 20 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting indole is fully consumed (typically 2-4 hours).

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a pure solid or oil.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Reaction & Purification Indole Indole NaH 1. Sodium Hydride (NaH) in THF, 0°C to RT Reaction Nucleophilic Acyl Substitution Indole->Reaction DECC 2. Diethylcarbamoyl Chloride (DECC) in THF, 0°C NaH->Reaction Deprotonation DECC->Reaction Acylation Workup Aqueous Workup (NH4Cl Quench, Extraction) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N,N-Diethyl-1H-indole- 1-carboxamide Purification->Product

Caption: Synthetic Workflow for this compound.

Part 2: Application in Regioselective Synthesis

The true utility of this compound for drug development professionals lies in its function as a substrate for Directed ortho-Metalation (DoM) . The N-diethylcarboxamide group is a powerful Directed Metalation Group (DMG).

Expertise & Causality: Why the Carboxamide Group Directs Metalation

The DoM reaction leverages the ability of a functional group (the DMG) to coordinate with an organolithium base (like n-Butyllithium or sec-Butyllithium) and direct the deprotonation to an adjacent (ortho) position. The N-diethylcarboxamide is an excellent DMG for several reasons:

  • Coordinating Ability: The carbonyl oxygen and the tertiary nitrogen can chelate the lithium cation, bringing the base into close proximity with the C2-proton of the indole ring.

  • Kinetic Acidity: This chelation significantly lowers the kinetic barrier to deprotonating the C2 position, which is typically less acidic than the N-H proton (which has already been replaced).

  • Stability: The resulting C2-lithiated intermediate is stabilized by the coordination with the DMG.

This process enables exquisitely precise functionalization at the C2 position, a site that is otherwise difficult to access selectively. This control is paramount in medicinal chemistry for structure-activity relationship (SAR) studies.

Conceptual Protocol: C2-Functionalization via DoM

Objective: To use this compound as a precursor for introducing an electrophile at the C2-position.

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF, Diethyl Ether) and cool to -78 °C.

  • Lithiathion: Add sec-Butyllithium or tert-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The solution is stirred for 1-2 hours to ensure complete formation of the C2-lithiated species.

  • Electrophilic Quench: An electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) is added to the solution at -78 °C.

  • Workup: After the reaction is complete, it is quenched with a proton source (e.g., water or saturated NH₄Cl) and worked up similarly to the synthesis protocol. The result is a new molecule functionalized specifically at the C2 position.

DoM Workflow Diagram

DoM_Workflow Start N,N-Diethyl-1H-indole- 1-carboxamide Metalation Directed ortho-Metalation (s-BuLi, THF, -78°C) Start->Metalation Intermediate C2-Lithiated Intermediate (Stabilized by DMG) Metalation->Intermediate Quench Electrophilic Quench (Add Electrophile 'E+') Intermediate->Quench Product C2-Functionalized Indole (e.g., 2-iodo, 2-formyl, etc.) Quench->Product

Sources

The Indole-1-Carboxamide Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] When functionalized with a carboxamide group, particularly at the N-1 position, the resulting indole-1-carboxamide scaffold emerges as a "privileged structure" with the capacity to interact with a multitude of biological targets. This versatility has propelled its investigation across diverse therapeutic areas, revealing potent activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective. This technical guide provides an in-depth exploration of the biological potential of the indole-1-carboxamide scaffold, synthesizing mechanistic insights, key structure-activity relationships (SAR), and field-proven experimental methodologies. It is designed to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

The Chemistry and Significance of the Indole-1-Carboxamide Scaffold

The indole-1-carboxamide structure consists of a bicyclic indole ring system where the nitrogen atom of the pyrrole ring is acylated to form a carboxamide. This structural arrangement is critical to its biological versatility. The indole core itself is a hydrophobic motif capable of engaging in π-π stacking and hydrophobic interactions with biological macromolecules. The carboxamide linker is a stable, neutral group that acts as both a hydrogen bond donor and acceptor, facilitating precise molecular recognition at enzyme active sites or receptor binding pockets.[3] This combination of features allows for extensive chemical modification and fine-tuning of pharmacological properties, making it a highly attractive scaffold for drug design.

Key Biological Activities and Mechanisms of Action

The indole-1-carboxamide framework has been successfully exploited to develop potent modulators of various cellular processes. The following sections detail its most significant therapeutic applications and the underlying mechanisms of action.

Anticancer Activity: A Multifaceted Approach

The indole-1-carboxamide scaffold has demonstrated remarkable efficacy in oncology, targeting multiple pathways critical for cancer cell proliferation, survival, and metastasis.[4]

A primary strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] Several indole-based compounds, including indole-1-carboxamide derivatives, function as potent tubulin polymerization inhibitors.[5][6] They typically bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This interference leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently triggers apoptosis.[1]

  • Causality in Experimental Design: The selection of tubulin as a target is based on its critical role in the proliferation of rapidly dividing cancer cells. Assays are designed to first measure direct inhibition of tubulin polymerization in vitro and then to correlate this biochemical activity with cellular effects like cell cycle arrest and apoptosis induction in cancer cell lines.

Table 1: Representative Indole-Acrylamide Derivatives as Tubulin Inhibitors

Compound ID Modification Tubulin Polymerization IC50 (µM) Cytotoxicity IC50 (µM) (Huh7 cells) Reference

| 1 | Cyano group on prop-2-en-1-on linker | 5.0 | Potent |[1] |

Data summarized from Hawash et al. The study highlighted that the cyano group was crucial for enhancing potency.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Process Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Arrest leads to Indole-1-Carboxamide Indole-1-Carboxamide Indole-1-Carboxamide->Tubulin Dimers

Caption: Mechanism of tubulin polymerization inhibition.

Cellular signaling pathways driven by protein kinases are often dysregulated in cancer. The FDA-approved drug Sunitinib, which contains an indole core, is a multi-targeted tyrosine kinase inhibitor that targets receptors like VEGFR and PDGFR, crucial for tumor angiogenesis and growth.[4][7] Following this precedent, novel indole-1-carboxamide derivatives have been designed as potent kinase inhibitors.[8][9] By occupying the ATP-binding pocket of these kinases, they block downstream signaling cascades responsible for cell proliferation and survival.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Indole-1-Carboxamide Indole-1-Carboxamide Indole-1-Carboxamide->RTK Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Cancer cells exist in a state of elevated oxidative stress compared to normal cells.[10] Pushing the intracellular levels of reactive oxygen species (ROS) beyond a critical threshold can selectively induce cancer cell death.[11] Certain primaquine-indole carboxamide conjugates have been shown to be potent ROS inducers, significantly enhancing their antiproliferative effects.[10] This mechanism offers a pathway for achieving cancer-cell-selective cytotoxicity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, have established anti-inflammatory properties.[1] More recent research has shown that novel indole-2-carboxamide derivatives can effectively inhibit the production of pro-inflammatory mediators.[12] These compounds work by modulating key inflammatory pathways, such as suppressing the activation of NF-κB and downregulating the expression of enzymes like COX-2.[1] In cellular models, these derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12]

Antimicrobial and Antiviral Activity

The indole-1-carboxamide scaffold is a promising framework for developing agents against infectious diseases.

  • Antimicrobial: Derivatives have demonstrated broad-spectrum activity. Studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans.[13][14] Some indole-3-carboxamide polyamine conjugates have been shown to target and disrupt bacterial membranes.[15]

  • Antiviral: Potent activity has been observed against several viruses. Indolylarylsulfone carboxamides are reported as potential anti-HIV-1 agents, and other derivatives have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[16] Furthermore, indole-2-carboxylic acid derivatives have been developed as effective HIV-1 integrase strand transfer inhibitors.[17] A 5,6-dihydroxyindole carboxamide derivative showed strong anti-HIV-1 integrase activity with an IC50 of 1.4 μM.[18][19]

Neuroprotective Potential

The structural versatility of the indole scaffold makes it a candidate for addressing the complex pathologies of neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] Indole-based compounds can be designed as multi-target agents that act as antioxidants, anti-inflammatories, and inhibitors of key enzymes such as monoamine oxidase (MAO-B), which is exploited in Parkinson's treatment.[16][22]

Synthetic and Experimental Methodologies

The translation of a promising scaffold into a therapeutic candidate requires robust and reproducible experimental protocols.

General Synthesis Protocol: Amide Coupling

A common and reliable method for synthesizing indole-1-carboxamide derivatives is through the direct coupling of a corresponding indole carboxylic acid with a desired amine.

  • Rationale: This method is widely used due to its efficiency and the commercial availability of coupling reagents. EDCI (a water-soluble carbodiimide) is used to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst to facilitate the subsequent attack by the amine, leading to the formation of the stable amide bond.

Step-by-Step Protocol:

  • Dissolution: Dissolve the selected indole-1-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH2Cl2) or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with the solvent (e.g., CH2Cl2) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure indole-1-carboxamide derivative.[10]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Caption: General workflow for indole-1-carboxamide synthesis.

In Vitro Biological Evaluation Protocols
  • Principle: This colorimetric assay measures cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MOLT-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the indole-1-carboxamide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus, C. albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in broth directly in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13][14]

Structure-Activity Relationship (SAR) Insights

Systematic studies have provided valuable insights into how structural modifications of the indole-1-carboxamide scaffold influence its biological activity.

  • Anticancer Activity: For indole-sulfonamide derivatives, the presence of electron-withdrawing groups such as trifluoromethyl (CF3), chloro (Cl), and nitro (NO2) on appended aromatic rings was shown to enhance cytotoxic activity against cancer cell lines.[23]

  • Antimicrobial Activity: For certain indole carboxamides, substitution at the 3-position of the indole ring with benzyl groups resulted in better inhibition of Bacillus subtilis compared to derivatives substituted at the 2-position.[13][14]

  • Androgen Receptor (AR) Interaction: While some primaquine-indole carboxamides showed potent activity against AR-expressing prostate cancer cells (LNCaP), molecular docking and binding assays revealed they did not directly bind to the AR ligand-binding domain, suggesting their mechanism is independent of direct AR antagonism.[10]

Future Perspectives and Conclusion

The indole-1-carboxamide scaffold represents a highly validated and versatile platform for the development of novel therapeutic agents. Its proven ability to engage with a wide range of biological targets, including tubulin, protein kinases, and microbial enzymes, underscores its immense potential.

Future research should focus on:

  • Multi-Target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple disease-relevant pathways simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.

  • Optimizing Pharmacokinetics: Enhancing the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to improve their in vivo efficacy and safety profiles.

  • Exploring New Therapeutic Areas: While well-explored in oncology, the scaffold's potential in treating metabolic disorders, rare inflammatory diseases, and emerging viral threats remains a fertile ground for investigation.

References

A comprehensive list of references is provided below, with links to the original sources for further reading and verification.

  • ARKAT USA, Inc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • Prachayasittikul, V., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega.
  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.
  • ResearchGate. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.
  • PMC. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.
  • International Journal of Environmental Sciences. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation.
  • ResearchGate. (2025). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • ACS Publications. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • PubMed. (n.d.). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives.
  • PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
  • PMC. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • PubMed. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.
  • PMC. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation.
  • Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines.
  • Frontiers. (n.d.). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives.
  • NIH. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations.
  • MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Taylor & Francis Online. (n.d.). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
  • MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.
  • PMC. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.

Sources

The Strategic Deployment of N,N-Diethyl-1H-indole-1-carboxamide as a Cornerstone for Advanced Synthetic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Nucleus and the Quest for Regiocontrol

The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery. However, the inherent reactivity of the indole ring, particularly at the C3 position, often presents a formidable challenge for chemists seeking to achieve regioselective functionalization at other positions. This guide delves into the utility of N,N-Diethyl-1H-indole-1-carboxamide as a powerful synthetic building block, with a particular focus on its role as a directed metalation group (DMG) to unlock the selective functionalization of the C2 position of the indole nucleus.

The strategic installation of a directing group on the indole nitrogen is a well-established strategy to modulate the reactivity of the ring system. The N,N-diethylcarboxamide moiety, as we will explore, serves as a robust and versatile DMG, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds at the otherwise less accessible C2 position. This guide will provide a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, offering both mechanistic insights and practical, field-proven protocols.

Synthesis of this compound: Establishing the Foundation

The preparation of this compound is a straightforward process that relies on the fundamental principles of amide bond formation. The most common and efficient method involves the acylation of indole with diethylcarbamoyl chloride.

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of related indole-2-carboxamides can be adapted for this purpose.[3]

  • Step 1: Deprotonation of Indole. To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of indole.

  • Step 2: Acylation. Diethylcarbamoyl chloride is then added dropwise to the solution of the indole anion at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of water, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

The N,N-Diethylcarboxamide Group as a Directed Metalation Group (DMG)

The cornerstone of the synthetic utility of this compound lies in the ability of the N,N-diethylcarboxamide group to act as a powerful directed metalation group (DMG).[4] This functionality allows for the regioselective deprotonation of the C2 position of the indole ring by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

The mechanism of directed ortho-metalation involves the coordination of the organolithium reagent to the Lewis basic oxygen atom of the carboxamide group. This coordination brings the organolithium base into close proximity to the C2 proton, facilitating its abstraction and the formation of a stable 2-lithioindole intermediate.

Caption: Directed ortho-Metalation of this compound.

C2-Functionalization of the Indole Nucleus: A Gateway to Novel Derivatives

The generated 2-lithioindole intermediate is a potent nucleophile that can react with a wide array of electrophiles, leading to the formation of diverse C2-substituted indole derivatives. This methodology provides a reliable and regioselective route to compounds that are often difficult to access through traditional electrophilic substitution reactions.

Table 1: Representative Electrophiles for Quenching of 2-Lithio-N,N-diethyl-1H-indole-1-carboxamide

Electrophile ClassSpecific ExampleResulting C2-Substituent
Alkyl HalidesIodomethane (CH₃I)Methyl (-CH₃)
AldehydesBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methyl (-CH(OH)C₆H₅)
KetonesAcetone ((CH₃)₂CO)1-Hydroxy-1-methylethyl (-C(OH)(CH₃)₂)
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Carbon DioxideCO₂Carboxylic acid (-COOH)

Experimental Protocol: C2-Lithiation and Electrophilic Quench of this compound

The following is a general protocol adapted from the lithiation of the analogous N,N-diethyl-1-naphthoamide.[5]

  • Step 1: Lithiation. A solution of this compound and TMEDA in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). sec-Butyllithium (s-BuLi) is then added dropwise, and the resulting mixture is stirred at -78 °C for a specified period (typically 1-2 hours) to ensure complete formation of the 2-lithioindole intermediate.

  • Step 2: Electrophilic Quench. The desired electrophile is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a period of time before being allowed to warm to room temperature.

  • Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the C2-functionalized indole derivative.

Deprotection of the N,N-Diethylcarboxamide Group: Unveiling the Final Product

A crucial aspect of using any directing group is its efficient removal after the desired transformation has been accomplished. While tertiary amides are generally robust, several methods can be employed for the deprotection of the N,N-diethylcarboxamide group to reveal the free N-H indole.

1. Acidic Hydrolysis:

Treatment with a strong acid, such as trifluoroacetic acid (TFA), can effectively cleave the amide bond.[6] The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) at room temperature or with gentle heating.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

  • Step 1: Reaction Setup. The N,N-diethyl-1-(C2-functionalized)-indole-1-carboxamide is dissolved in DCM.

  • Step 2: Acid Addition. Trifluoroacetic acid is added to the solution, and the reaction is stirred at room temperature.

  • Step 3: Monitoring and Work-up. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted, and the combined organic layers are processed to isolate the deprotected indole.

2. Basic Hydrolysis:

While more challenging than acidic hydrolysis, basic conditions can also be employed. The use of a strong base like sodium ethoxide in ethanol at elevated temperatures can facilitate the cleavage of the amide bond.

3. Reductive Cleavage:

Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. However, this method may not be suitable if other reducible functional groups are present in the molecule.

Applications in Medicinal Chemistry and Drug Discovery

The ability to selectively introduce a wide range of functional groups at the C2 position of the indole nucleus opens up vast possibilities for the synthesis of novel compounds with potential therapeutic applications. Many biologically active indole alkaloids and synthetic drug candidates feature substitution at the C2 position. The methodologies described in this guide provide a direct and efficient route to access such molecules, facilitating the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. For instance, indole-2-carboxamides have been investigated for their anti-Trypanosoma cruzi activity, the causative agent of Chagas disease.[7][8]

Drug_Discovery_Workflow Start N,N-Diethyl-1H-indole- 1-carboxamide Lithiation C2-Lithiation Start->Lithiation Quench Electrophilic Quench (Introduction of Diversity) Lithiation->Quench Library Library of C2-Functionalized Indole-1-carboxamides Quench->Library Deprotection Deprotection Library->Deprotection Final_Products Library of C2-Functionalized N-H Indoles Deprotection->Final_Products Screening Biological Screening (e.g., against T. cruzi) Final_Products->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Caption: Workflow for Drug Discovery using this compound.

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound has emerged as a highly effective and versatile building block for the regioselective functionalization of the indole nucleus. Its utility as a directed metalation group provides a reliable and predictable method for introducing a wide range of substituents at the C2 position, a feat that is often challenging to achieve through classical synthetic methods. The straightforward synthesis of the starting material and the availability of deprotection protocols further enhance its appeal to synthetic chemists. For researchers in drug discovery and medicinal chemistry, this building block offers a powerful tool to rapidly generate libraries of novel indole derivatives for biological evaluation, accelerating the journey from hit identification to lead optimization. The principles and protocols outlined in this guide provide a solid foundation for the strategic application of this compound in the synthesis of complex molecular architectures with significant biological potential.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. [Link]

  • Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]

  • Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • 7-indolinecarboxaldehyde. Organic Syntheses. [Link]

  • Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. National Institutes of Health. [Link]

  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

Sources

Literature review of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Diethyl-1H-indole-1-carboxamide: Synthesis, Reactivity, and Medicinal Chemistry Potential

Authored by: A Senior Application Scientist

Abstract

This compound is a synthetic derivative of the indole nucleus, a core structure in a multitude of biologically active compounds. While research on this specific isomer is not as extensive as its counterparts substituted at other positions of the indole ring, its strategic placement of the carboxamide group on the indole nitrogen imparts unique chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of this compound, detailing its synthesis, chemical reactivity, and potential applications as a versatile building block in medicinal chemistry. We will explore its role in directed ortho-metalation and cross-coupling reactions for the construction of complex indole-based scaffolds. Furthermore, by examining structurally related indole carboxamides, we will extrapolate potential, yet-to-be-explored biological activities and therapeutic applications, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1] This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] From the essential amino acid tryptophan to the neurotransmitter serotonin, nature has repeatedly utilized the indole nucleus. This has inspired chemists to develop a vast library of synthetic indole derivatives with therapeutic applications spanning oncology, infectious diseases, and neurology.[1][2]

Indole carboxamides, in particular, represent a significant class of these derivatives. The introduction of a carboxamide functional group enhances the molecule's ability to form hydrogen bonds and can significantly influence its pharmacokinetic and pharmacodynamic properties.[1] While extensive research has focused on indole-2-carboxamides and indole-3-carboxamides, this guide will delve into the unique chemistry of This compound , where the carboxamide moiety is attached to the nitrogen atom of the indole ring.[1] This structural arrangement positions the compound as a key synthetic intermediate for accessing substituted indoles that are otherwise challenging to prepare.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 119668-50-7[1]
Molecular Formula C13H16N2O[1]
Molecular Weight 216.28 g/mol [1]
Boiling Point 140-147°C at 0.8 mmHg[1]
Density 1.089 g/mL at 25°C[1]
Flash Point 110°C[1]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility as a versatile building block.

Synthesis of this compound

The formation of the amide bond at the N-1 position of the indole ring is the key step in the synthesis of the title compound. A general and effective method involves the acylation of indole with diethylcarbamoyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon). The base deprotonates the indole nitrogen to form the corresponding sodium salt.

  • Acylation: To the resulting solution, add diethylcarbamoyl chloride dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Rationale: The use of a strong base is crucial for the deprotonation of the weakly acidic indole N-H. The subsequent nucleophilic attack of the resulting indolide anion on the electrophilic carbonyl carbon of diethylcarbamoyl chloride forms the desired N-acylindole.

Synthesis_Workflow Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation NaH Sodium Hydride (NaH) in THF Product N,N-Diethyl-1H-indole- 1-carboxamide Indolide->Product Acylation DECC Diethylcarbamoyl Chloride Directed_Ortho_Metalation Start N,N-Diethyl-1H-indole- 1-carboxamide Intermediate 2-Lithio-indole Intermediate Start->Intermediate Lithiation Base Organolithium Reagent Product 2-Substituted-N,N-diethyl- 1H-indole-1-carboxamide Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+)

Caption: Directed ortho-metalation of this compound.

3.2.2. Suzuki-Miyaura Cross-Coupling

For halogenated derivatives of this compound, the Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. [1]This palladium-catalyzed reaction couples the halo-indole with a boronic acid or its ester, enabling the introduction of a wide range of aryl and vinyl substituents onto the indole core. The electron-withdrawing nature of the N-carboxamide group can influence the reactivity of the halo-indole in the catalytic cycle. [1]

Potential Biological Activities and Therapeutic Applications: An Analog-Based Perspective

While there is a lack of specific biological data for this compound, the extensive research on its structural isomers, particularly indole-2-carboxamides, provides a basis for speculating on its potential therapeutic applications. It is crucial to emphasize that these are hypothetical applications that require experimental validation.

Anticancer Potential

A significant body of research highlights the anticancer properties of indole carboxamides. [3]For instance, a library of 1H-indole-2-carboxamides has been shown to inhibit the androgen receptor binding function 3 (AR-BF3), demonstrating antiproliferative activity in both androgen-sensitive and enzalutamide-resistant prostate cancer cell lines. [1][3]This suggests that indole carboxamides could be a promising scaffold for developing novel therapies for castration-resistant prostate cancer. Other studies have shown that indole derivatives can exhibit anticancer effects by targeting DNA topoisomerases, aromatases, and histone deacetylases. [5]

Anti-infective Properties

Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [6][7]Although the development of these specific compounds was halted due to unfavorable pharmacokinetic properties, it demonstrates the potential of the indole carboxamide scaffold in targeting neglected tropical diseases. [6][7]Furthermore, various indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. [2][3]

Anti-inflammatory and Analgesic Activity

Indole-2-carboxamides have been investigated as agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation. [8]Additionally, certain substituted indole-5-carboxamides have been developed as potent and selective antagonists of peptidoleukotrienes, which are mediators of inflammation. [9]More complex indole carboxamide derivatives have also demonstrated anti-inflammatory and antipyretic activities. [10]

Other Potential Applications

The versatility of the indole scaffold is further underscored by the discovery of indole-2-carboxamide derivatives as:

  • Antioxidants: Capable of inhibiting superoxide anions and lipid peroxidation. [11]* ASK1 Inhibitors: Showing efficacy in a mouse model of ulcerative colitis. [12] The diverse biological activities of structurally related indole carboxamides are summarized in Table 2.

Biological ActivityTarget/MechanismReference
Anticancer Androgen Receptor BF3 Inhibition[1][3]
Anti-Chagas Disease Anti-Trypanosoma cruzi[6][7]
Analgesic/Anti-inflammatory TRPV1 Agonism[8]
Anti-inflammatory Peptidoleukotriene Antagonism[9]
Antioxidant Superoxide Anion Inhibition[11]
Ulcerative Colitis ASK1 Inhibition[12]

Future Directions and Conclusion

This compound is a molecule with significant, yet largely untapped, potential. Its primary value, based on current literature, lies in its role as a versatile synthetic intermediate. The ability of the N-carboxamide group to direct ortho-metalation opens up avenues for the synthesis of novel 2-substituted indoles, a class of compounds that continues to yield promising drug candidates.

Future research should focus on two key areas:

  • Exploitation in Synthesis: A systematic exploration of the synthetic utility of this compound in directed metalation and cross-coupling reactions to generate libraries of novel indole derivatives.

  • Biological Screening: A comprehensive biological evaluation of this compound and its derivatives against a panel of disease-relevant targets, guided by the known activities of its structural isomers.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (URL not available)
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (URL not available)
  • This compound | 119668-50-7 | Benchchem. (URL not available)
  • (PDF)
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL not available)
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - ark
  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes | Journal of Medicinal Chemistry. (URL not available)
  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (URL not available)
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. (URL not available)
  • Full article: Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. (URL not available)
  • EP2892880A1 - Indole carboxamide derivatives and uses thereof - Google P
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (URL not available)
  • Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed. (URL not available)
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Deriv
  • Controlled Drugs and Substances Act - Wikipedia. (URL not available)
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC - PubMed Central. (URL not available)

Sources

Methodological & Application

Synthesis of N,N-Diethyl-1H-indole-1-carboxamide from Indole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of N,N-Diethyl-1H-indole-1-carboxamide, a valuable scaffold in medicinal chemistry and drug discovery. The protocol herein describes a robust and efficient method for the N-acylation of indole, leveraging the deprotonation of the indole nitrogen with sodium hydride, followed by quenching with diethylcarbamoyl chloride. This document provides a thorough examination of the underlying chemical principles, a meticulously detailed experimental protocol, and essential data for the characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide offers a practical and scientifically grounded approach to the synthesis of this important indole derivative.

Introduction: The Significance of Indole Carboxamides

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and pharmaceutical agents.[1] Its unique electronic properties and structural versatility have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[2] When functionalized with a carboxamide group, particularly at the N-1 position, the resulting indole-1-carboxamides exhibit a wide spectrum of biological activities, making them highly sought-after compounds in drug discovery programs.

This compound serves as a key building block for the synthesis of more complex molecules. The diethylcarboxamide moiety can influence the parent indole's solubility, metabolic stability, and binding interactions with target proteins. A reliable and scalable synthesis of this compound is therefore of paramount importance for advancing research in this area.

Strategic Approach to Synthesis: N-Acylation of Indole

The synthesis of this compound from indole is achieved through a direct N-acylation reaction. The core of this strategy lies in the selective deprotonation of the indole nitrogen, which is sufficiently acidic to be removed by a strong base. The resulting indolyl anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride.

Causality of Experimental Choices
  • Choice of Base: Sodium Hydride (NaH) : Sodium hydride is an ideal base for this transformation. As a non-nucleophilic, strong base, it efficiently and irreversibly deprotonates the indole nitrogen (pKa ≈ 17) to form the corresponding sodium salt.[3] This generates the highly nucleophilic indolide anion required for the subsequent acylation step.

  • Solvent System: Anhydrous Tetrahydrofuran (THF) : An aprotic, anhydrous solvent is crucial to prevent the quenching of the highly reactive sodium hydride and the intermediate indolyl anion. THF is an excellent choice due to its ability to solvate the reagents and its appropriate boiling point for controlling the reaction temperature. Dry dimethylformamide (DMF) can also be employed.

  • Acylating Agent: Diethylcarbamoyl Chloride : This electrophile provides the desired N,N-diethylcarboxamide moiety. The chlorine atom is a good leaving group, facilitating the nucleophilic attack by the indolyl anion.

  • Temperature Control : The initial deprotonation is conducted at a reduced temperature (0 °C) to moderate the exothermic reaction between sodium hydride and indole and to ensure controlled formation of the indolyl anion. The subsequent acylation is also performed at a low temperature to prevent potential side reactions.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step, one-pot process.

Synthesis_Workflow cluster_reagents Reagents & Conditions Indole Indole IndolylAnion Indolyl Anion (Intermediate) Indole->IndolylAnion + NaH (Deprotonation) Product N,N-Diethyl-1H-indole- 1-carboxamide IndolylAnion->Product + Diethylcarbamoyl Chloride (Acylation) NaH NaH DECC Diethylcarbamoyl Chloride Solvent Anhydrous THF Temp 0 °C to rt

Sources

Synthesis of N,N-Diethyl-1H-indole-1-carboxamide: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N,N-Diethyl-1H-indole-1-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient method for the N-acylation of indole using diethylcarbamoyl chloride, facilitated by a strong base. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, mechanistic insights, and safety considerations.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in medicinal chemistry. The functionalization of the indole nucleus, particularly at the nitrogen atom, allows for the modulation of its physicochemical and biological properties. N-acylindoles, in particular, are important intermediates and final products in numerous synthetic endeavors.[2]

This compound serves as a key intermediate for the synthesis of more complex molecules, often utilized in the development of novel therapeutic agents.[3] The introduction of the N,N-diethylcarboxamide moiety can influence the compound's solubility, metabolic stability, and target-binding affinity. This guide presents a detailed, step-by-step protocol for the synthesis of this compound, emphasizing experimental reproducibility and safety.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved through the N-acylation of indole. This reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation of Indole: The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO). To enhance its nucleophilicity, a strong base is required to deprotonate the nitrogen, forming the resonance-stabilized indolide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the indole, and the only byproduct is hydrogen gas.[4][5]

  • Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride.

  • Chloride Elimination: The tetrahedral intermediate formed collapses, leading to the elimination of the chloride leaving group and the formation of the stable this compound.

The overall reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
IndoleReagent Grade, ≥99%Sigma-Aldrich120-72-9
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Diethylcarbamoyl chloride≥99%Sigma-Aldrich88-10-8
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Saturated aqueous ammonium chloride (NH₄Cl)N/AIn-house preparation12125-02-9
Saturated aqueous sodium chloride (Brine)N/AIn-house preparation7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.[4]

  • Diethylcarbamoyl chloride: Corrosive and toxic. Causes severe skin burns and eye damage. May be harmful if inhaled or swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7][8]

  • Anhydrous Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.53 g, 13.2 mmol, 1.1 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.

    • Add anhydrous DMF (30 mL) to the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation of Indole:

    • In a separate flask, dissolve indole (1.41 g, 12.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL).

    • Slowly add the indole solution to the stirred suspension of sodium hydride at 0 °C over 15 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed. The mixture should become a clear, slightly colored solution of the sodium indolide.

  • N-Acylation:

    • Slowly add diethylcarbamoyl chloride (1.63 g, 12.0 mmol, 1.0 eq.) to the reaction mixture at 0 °C over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is complete when the starting indole spot has disappeared.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with deionized water (2 x 40 mL) and then with brine (40 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Physical Properties:

    • Molecular Formula: C₁₃H₁₆N₂O[3]

    • Molecular Weight: 216.28 g/mol [3]

    • Boiling Point: 140-147 °C at 0.8 mmHg[3]

    • Density: 1.089 g/mL at 25 °C[3]

  • Expected Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 6.5-6.6 (d, 1H, J ≈ 3.2 Hz, H-3), 3.4-3.6 (q, 4H, J ≈ 7.2 Hz, 2 x N-CH₂), 1.2-1.3 (t, 6H, J ≈ 7.2 Hz, 2 x CH₃). The exact chemical shifts for the aromatic protons may vary. The methylene protons of the diethylamino group may appear as two distinct quartets due to restricted rotation around the amide C-N bond.[9][10][11]

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 165 (C=O), 136 (C-7a), 130 (C-3a), 124 (Ar-C), 122 (Ar-C), 121 (Ar-C), 115 (Ar-C), 107 (C-3), 42 (2 x N-CH₂), 14 (2 x CH₃).[3][12]

    • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₇N₂O [M+H]⁺: 217.1335; found: 217.1338.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_naH Wash NaH with hexanes deprotonation Deprotonation of Indole (0 °C, 30 min) prep_naH->deprotonation prep_indole Dissolve Indole in DMF prep_indole->deprotonation acylation N-Acylation with Diethylcarbamoyl chloride (0 °C to RT, 2-4 h) deprotonation->acylation quench Quench with aq. NH₄Cl acylation->quench extract Extract with EtOAc quench->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography (Silica gel) dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Pathway Diagram

The following diagram illustrates the proposed reaction mechanism.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination indole Indole indolide Indolide Anion indole->indolide + NaH naH NaH h2 H₂ indolide->h2 - H₂ carbamoyl_chloride Diethylcarbamoyl chloride tetrahedral_intermediate Tetrahedral Intermediate indolide->tetrahedral_intermediate + Diethylcarbamoyl chloride final_product N,N-Diethyl-1H-indole- 1-carboxamide tetrahedral_intermediate->final_product cl_ion Cl⁻ final_product->cl_ion - Cl⁻

Caption: Proposed reaction mechanism for the N-acylation of indole.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and scalable, making it suitable for both academic research and industrial drug development settings. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their ongoing scientific investigations. The inclusion of expected analytical data serves as a benchmark for product validation, ensuring the integrity of the synthesized compound.

References

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? - ResearchGate. (2014, December 9). Retrieved from [Link]

  • Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journal of Organic Chemistry. (2022, January 10). Retrieved from [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS - J-STAGE. (n.d.). Retrieved from [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. (2022, January 10). Retrieved from [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI. (2019, April 13). Retrieved from [Link]

  • DIETHYLCARBAMOYL CHLORIDE - New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles - National Institutes of Health (NIH). (2020, November 28). Retrieved from [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation - ResearchGate. (2025, August 7). Retrieved from [Link]

  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling - Synfacts. (n.d.). Retrieved from [Link]

  • Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis - PubMed. (1980, January 25). Retrieved from [Link]

  • Reaction of Indole-2-carboxylic Acid Derivatives with Carbon Disulfide - Sci-Hub. (n.d.). Retrieved from [Link]

  • Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles - Wiley Online Library. (n.d.). Retrieved from [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19). Retrieved from [Link]

  • DIETHYL CARBAMYL CHLORIDE CAS No 88-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - IndiaMART. (n.d.). Retrieved from [Link]

  • Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of a Novel Disubstituted Indole - Taylor & Francis Online. (2023, March 21). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - MDPI. (n.d.). Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product - Preprints.org. (2025, January 30). Retrieved from [Link]

Sources

Application Note & Protocol: Regioselective C2-Functionalization of Indoles via Directed ortho-Metalation of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of the indole nucleus is a cornerstone of synthetic chemistry, pivotal to the development of pharmaceuticals and functional materials. Directed ortho-metalation (DoM) presents a powerful and regioselective strategy for C-H bond activation, offering a predictable route to substituted arenes and heterocycles. This guide provides a comprehensive overview and a detailed experimental protocol for the DoM of N,N-Diethyl-1H-indole-1-carboxamide. We delve into the mechanistic underpinnings of the reaction, highlighting the crucial role of the N,N-diethylcarboxamide as a Directed Metalation Group (DMG) in guiding lithiation exclusively to the C2 position. This protocol offers a robust and scalable method for accessing a wide array of 2-substituted indole derivatives, which are otherwise challenging to synthesize.

Principle and Mechanistic Insight

Directed ortho-metalation is a deprotonation reaction on an aromatic or heteroaromatic ring at a position ortho to a Directed Metalation Group (DMG). The reaction is typically mediated by a strong organolithium base. The DMG, a Lewis basic functional group, is essential for the reaction's success and regioselectivity.

The prevailing mechanism is the Complex-Induced Proximity Effect (CIPE).[1][2] In the case of this compound, the reaction proceeds as follows:

  • Pre-complexation: The organolithium base, typically sec-butyllithium (s-BuLi), coordinates to the Lewis basic carbonyl oxygen of the N,N-diethylcarboxamide group.[2] This coordination brings the organolithium reagent into close proximity with the C-H bonds at the C2 and C7 positions of the indole ring.

  • Directed Deprotonation: The coordinated base then selectively abstracts the most acidic proton ortho to the DMG. For π-excessive heterocycles like N-protected indoles, the C2 position is inherently more acidic and sterically accessible, leading to highly regioselective deprotonation at this site over C7.[3]

  • Formation of the ortho-Lithiated Intermediate: This results in a stable 2-lithio-indole species. This intermediate is a potent nucleophile.

  • Electrophilic Quench: The reaction is completed by the addition of an electrophile (E+), which reacts with the lithiated carbon to form a new carbon-electrophile bond, yielding the 2-substituted indole product.[2][3]

The N,N-diethylcarboxamide group is an excellent DMG due to its strong coordinating ability and its electronic nature which enhances the acidity of the adjacent C-H bonds.[4] The use of a strong, sterically hindered base like s-BuLi at low temperatures (-78 °C) is critical to ensure kinetic control, preventing side reactions and potential rearrangement of the lithiated intermediate.[5][6]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for the directed ortho-metalation of this compound and subsequent quenching with an electrophile (iodomethane is used as an example).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableMust be dry.
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneCommercially AvailablePyrophoric. Handle under inert gas.[7]
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially AvailableUse freshly distilled from Na/benzophenone or from a solvent purification system.
Iodomethane (CH₃I)>99.5%Commercially AvailableToxic and volatile.
Saturated aq. NH₄ClReagent Grade-For quenching.
Diethyl ether (Et₂O)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)--For washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying.
Argon or Nitrogen GasHigh Purity-For inert atmosphere.
Reaction Setup and Procedure

Safety Precaution: Organolithium reagents like s-BuLi are pyrophoric and react violently with water and air. All procedures must be conducted in a well-ventilated fume hood under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware and syringe/cannula techniques.[7]

  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is assembled and flame-dried under vacuum. The flask is then allowed to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • To the reaction flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Metalation Step:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add the electrophile (e.g., Iodomethane, 1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

    • After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • The structure and purity of the final product, 2-methyl-N,N-diethyl-1H-indole-1-carboxamide, should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Key Reaction Parameters

Proper control over reaction parameters is crucial for achieving high yields and selectivity.

ParameterRecommended ConditionRationale / Field Insight
Base sec-Butyllithium (s-BuLi)s-BuLi provides a good balance of high basicity and steric hindrance, favoring kinetic deprotonation at C2.[6] n-BuLi may be less efficient, while t-BuLi can sometimes lead to side reactions.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent coordinating solvent that helps to solvate the lithium cation and break up organolithium aggregates, increasing reactivity.[2] Strict anhydrous conditions are mandatory to prevent quenching the base.
Temperature -78 °CLow temperature is critical to ensure kinetic control, prevent decomposition of the thermally sensitive lithiated intermediate, and avoid potential side reactions like the anionic Fries rearrangement.[3]
Equivalents of Base 1.05 - 1.2 equivalentsA slight excess of the organolithium base ensures complete consumption of the starting material. Using a large excess can lead to undesired double metalation or reactions with the product.
Metalation Time 1 hourThis is typically sufficient for complete formation of the C2-lithiated species. Longer reaction times are usually not necessary and may increase the risk of side reactions.

Workflow Visualization

The following diagram illustrates the key stages of the directed ortho-metalation protocol.

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Isolation & Purification Start Start: N,N-Diethyl-1H- indole-1-carboxamide Setup Dissolve in Anhydrous THF under Argon Atmosphere Start->Setup Cool Cool to -78 °C (Dry Ice/Acetone) Setup->Cool Metalation Add s-BuLi (1.1 eq) Stir for 1 hour (C2-Lithiation) Cool->Metalation Quench Add Electrophile (E+) Stir for 1-2 hours Metalation->Quench Warm Warm to Room Temp. Quench->Warm Workup Aqueous Workup (NH4Cl, Et2O Extraction) Warm->Workup Purify Column Chromatography Workup->Purify Product Final Product: 2-Substituted Indole Purify->Product

Caption: Experimental workflow for the DoM of this compound.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive s-BuLi (degraded).2. Wet solvent or glassware.3. Reaction temperature too high.1. Titrate the s-BuLi solution before use. Use a fresh bottle if necessary.2. Ensure all glassware is rigorously dried and the solvent is anhydrous.3. Maintain strict temperature control at -78 °C during metalation and quenching.
Recovery of Starting Material 1. Insufficient amount of base.2. Incomplete metalation.1. Use a slight excess (1.1 eq) of freshly titrated s-BuLi.2. Ensure the metalation step proceeds for the full recommended time (1 hr).
Mixture of Isomers (e.g., C7-substituted) 1. Reaction temperature was allowed to rise, permitting thermodynamic equilibration.2. Use of a less sterically demanding base (e.g., n-BuLi).1. Maintain rigorous temperature control at -78 °C.2. Use s-BuLi as the base of choice for optimal C2 selectivity.
Formation of Side Products 1. Reaction with residual starting material by the lithiated species.[8] 2. Anionic Fries Rearrangement.1. Use inverse addition (add substrate to the base) if this is a persistent issue.[8] 2. Keep the temperature strictly at or below -78 °C as warming the lithiated intermediate can promote this rearrangement.[3]

Conclusion

The directed ortho-metalation of this compound is a highly efficient and regioselective method for the synthesis of 2-substituted indoles. The protocol described herein is robust and applicable to a wide range of electrophiles, providing a reliable platform for drug discovery and materials science. By understanding the underlying mechanism and adhering to the critical experimental parameters, researchers can successfully leverage this powerful synthetic tool.

References

  • Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]

  • Valente, C., et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]

  • University of Wisconsin. Directed (ortho) Metallation. chem.wisc.edu. [Link]

  • Krawczuk, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Valente, C., et al. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

  • Iwao, M., et al. 7-indolinecarboxaldehyde. Organic Syntheses. [Link]

  • Khan Academy India. Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

  • O'Brien, P., et al. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. RSC Publishing. [Link]

  • Ackermann, L. A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Göttingen. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. mt.com. [Link]

  • Strotman, N., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. [Link]

  • Narasimhan, N. S., & Mali, R. S. Mechanism of aromatic lithiation reactions-Importance of steric factors. Indian Academy of Sciences. [Link]

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Application Notes: N,N-Diethyl-1H-indole-1-carboxamide in Palladium-Catalyzed C2-Arylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Classical Cross-Coupling

The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and pharmaceuticals.[1] Consequently, methods for its selective functionalization are of paramount importance. While the Suzuki-Miyaura coupling has long been a robust tool for C-C bond formation, contemporary synthetic strategies increasingly favor more atom-economical approaches such as direct C-H activation.[2][3]

This application note details the use of N,N-Diethyl-1H-indole-1-carboxamide not as a passive substrate in a traditional Suzuki-Miyaura reaction, but as an activated precursor for palladium-catalyzed direct C2-arylation . The N,N-diethylcarboxamide group serves as a powerful directing group, facilitating the selective activation of the C2-H bond of the indole ring for coupling with aryl halides. This modern approach circumvents the need for pre-functionalization (e.g., halogenation or borylation) of the indole, offering a more efficient and streamlined route to valuable 2-arylindole derivatives.[4][5]

The Role of the N,N-Diethylcarboxamide Directing Group

In the context of palladium-catalyzed C-H functionalization, a directing group is a functional moiety that chelates to the metal center, positioning it in close proximity to a specific C-H bond and thereby enabling its selective activation.[6][7] The N,N-diethylcarboxamide group on the indole nitrogen is particularly effective for directing arylation to the C2 position.

The proposed mechanism, often referred to as a concerted metalation-deprotonation (CMD) pathway, involves the following key steps:

  • Coordination: The palladium catalyst coordinates to the carbonyl oxygen of the N,N-diethylcarboxamide group.

  • C-H Activation: This coordination brings the palladium center into the vicinity of the C2-H bond, facilitating its cleavage and the formation of a five-membered palladacycle intermediate. This step is often the rate-determining step and is considered an electrophilic palladation.[5][6]

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The aryl group and the indole C2 position are reductively eliminated from the palladium center, forming the new C-C bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle.

This directed approach provides high regioselectivity for the C2 position, a feat that can be challenging to achieve through other methods.[4][5]

Directed C-H Arylation Mechanism cluster_cat_cycle Catalytic Cycle Indole N-Carboxamide Indole Palladacycle Five-Membered Palladacycle (Pd-II) Indole->Palladacycle Pd(OAc)2 Coordination & C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-X) Product C2-Arylated Indole Pd_IV->Product Reductive Elimination Catalyst_Regen Pd(II) Catalyst Product->Catalyst_Regen Releases Product Catalyst_Regen->Indole Regenerates Catalyst ArX Aryl Halide (Ar-X) ArX->Palladacycle Base Base

Caption: Proposed catalytic cycle for the directed C2-arylation of N-carboxamide indoles.

Experimental Protocol: Direct C2-Arylation

This protocol provides a general procedure for the palladium-catalyzed direct C2-arylation of this compound with an aryl bromide. Optimization may be required for different aryl halide coupling partners.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide (DMA) or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., PCy₃, 0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMA, 3-5 mL) to the flask via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C2-arylated indole product.

Experimental_Workflow start Start setup 1. Reaction Setup (Indole, Ar-Br, Pd(OAc)2, Ligand, Base in Schlenk Flask) start->setup solvent 2. Add Degassed Anhydrous Solvent setup->solvent react 3. Heat under Inert Atmosphere (110-130°C) solvent->react workup 4. Cool and Quench (EtOAc, H2O) react->workup extract 5. Extraction (EtOAc) workup->extract dry 6. Wash and Dry (Brine, Na2SO4) extract->dry purify 7. Concentrate and Purify (Column Chromatography) dry->purify end End (Pure C2-Arylated Indole) purify->end

Caption: Step-by-step workflow for the direct C2-arylation of this compound.

Data and Optimization Parameters

The success of the direct C2-arylation is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects on the reaction outcome.

ParameterTypical Range/OptionsRationale & Field-Proven Insights
Palladium Source Pd(OAc)₂, PdCl₂(MeCN)₂Pd(OAc)₂ is a common and effective precatalyst. The choice can influence catalyst activation and stability.
Ligand PCy₃, P(t-Bu)₃, Buchwald-type ligandsBulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, KOAcThe base is crucial for the C-H activation step (deprotonation). Carbonates are generally effective.[4]
Solvent DMA, Dioxane, TolueneHigh-boiling, polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.
Temperature 100 - 150 °CHigher temperatures are generally required to overcome the activation energy for C-H bond cleavage.
Aryl Halide Aryl iodides, bromides, chloridesReactivity generally follows the order I > Br > Cl. Aryl bromides often provide a good balance of reactivity and cost.

Troubleshooting and Best Practices

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active ligand (e.g., a biarylphosphine), or switching to a more reactive aryl halide (iodide instead of bromide). Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Poor C2 Selectivity: While the N-carboxamide group strongly directs to C2, side reactions at other positions can occur. Lowering the reaction temperature or screening different ligands may improve selectivity.

  • Byproduct Formation: A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct. This can sometimes be suppressed by using a lower catalyst loading.[4]

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical for preventing the oxidation and deactivation of the palladium catalyst. Use Schlenk techniques and degassed solvents.

Conclusion

This compound is a valuable substrate for modern palladium-catalyzed cross-coupling reactions. Its primary utility lies not in traditional Suzuki-Miyaura coupling, but in serving as a directing group for the highly regioselective direct C2-arylation of the indole core. This C-H activation strategy represents a more atom- and step-economical pathway to synthesize functionalized 2-arylindoles, which are important motifs in drug discovery and materials science. The protocols and principles outlined in this note provide a solid foundation for researchers to explore this powerful synthetic transformation.

References

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  • Kong, L., et al. (2018). Chemoselective N–H or C-2 Arylation of Indole-2-carboxamides: Controllable Synthesis of Indolo[1,2-a]quinoxalin-6-ones and 2,3′-Spirobi[indolin]-2′-ones. Organic Letters, 20(17), 5251–5255. [Link]

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Mastering Regioselective C2-Functionalization of the Indole Nucleus: A Technical Guide to N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Indole Functionalization

The indole scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1] Consequently, the development of robust and regioselective methods for the functionalization of the indole ring is of paramount importance to researchers and scientists in the field. While classical electrophilic substitution reactions on the indole ring typically occur at the C3 position, strategic functionalization at the C2 position often unlocks novel biological activities and intellectual property space. This guide provides a detailed exploration of the use of N,N-Diethyl-1H-indole-1-carboxamide as a powerful tool for achieving selective C2-functionalization through the elegant strategy of directed ortho-metalation (DoM).

The N,N-diethylcarboxamide group serves as a potent directed metalation group (DMG), a Lewis basic moiety that coordinates to an organolithium base, thereby directing deprotonation to the adjacent C2 position with high fidelity.[2] This approach circumvents the inherent reactivity patterns of the indole nucleus, providing a reliable and predictable route to a wide array of 2-substituted indoles. This document will provide detailed, field-proven protocols for the synthesis of the this compound starting material, its subsequent C2-lithiation and electrophilic trapping, and finally, the efficient removal of the directing group to unveil the functionalized indole.

Core Workflow: A Three-Act Play for C2-Functionalization

The overall strategy for the C2-functionalization of indole using this compound can be conceptualized as a three-stage process. Each stage is critical for the success of the overall synthesis, demanding careful attention to experimental detail.

G cluster_0 Stage 1: Protection & DMG Installation cluster_1 Stage 2: C2-Functionalization via DoM cluster_2 Stage 3: Deprotection A Indole B This compound A->B NaH, Diethylcarbamoyl chloride, THF C 2-Lithio-N,N-diethyl- 1H-indole-1-carboxamide B->C s-BuLi, TMEDA, THF, -78 °C D 2-Substituted-N,N-diethyl- 1H-indole-1-carboxamide C->D Electrophile (E+) E 2-Substituted Indole D->E Basic Hydrolysis (e.g., NaOH or LiOH)

Figure 1: Overall workflow for C2-functionalization of indole.

Part 1: Synthesis of this compound

The journey begins with the installation of the N,N-diethylcarboxamide directing group onto the indole nitrogen. This is a crucial step that renders the C2-proton sufficiently acidic for deprotonation. The following protocol is a robust and scalable method for this transformation.

Causality Behind Experimental Choices:
  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole N-H (pKa ≈ 17 in DMSO) to form the highly nucleophilic indolide anion. NaH is ideal as it is inexpensive, readily available, and the only byproduct of the deprotonation is hydrogen gas.

  • Diethylcarbamoyl chloride: This electrophilic reagent readily reacts with the indolide anion to form the desired N-C(O) bond. It is a stable and commercially available liquid.

  • Tetrahydrofuran (THF): Anhydrous THF is an excellent solvent for this reaction. It is polar enough to dissolve the reagents and the intermediate sodium indolide, and its ether functionality can help to solvate the sodium cation. It is crucial that the solvent is anhydrous to prevent quenching of the sodium hydride and the indolide anion.

  • Temperature: The initial deprotonation is typically performed at 0 °C to control the initial exotherm from the reaction of NaH with indole. The subsequent acylation can be allowed to proceed at room temperature to ensure complete reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Indole117.1510.0 g85.3 mmol1.0
Sodium Hydride (60% dispersion in mineral oil)24.004.10 g102.4 mmol1.2
Diethylcarbamoyl chloride135.5912.8 mL102.4 mmol1.2
Anhydrous Tetrahydrofuran (THF)-250 mL--
Saturated aq. NH₄Cl-100 mL--
Brine-100 mL--
Anhydrous MgSO₄----
Hexanes----
Ethyl Acetate----

Procedure:

  • Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.10 g, 102.4 mmol).

  • Solvent Addition: Add anhydrous THF (150 mL) via cannula.

  • Indole Addition: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve indole (10.0 g, 85.3 mmol) in anhydrous THF (100 mL). Add the indole solution dropwise to the NaH suspension over 30 minutes.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 1 hour. The evolution of hydrogen gas should be observed.

  • Acylation: Add diethylcarbamoyl chloride (12.8 mL, 102.4 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and add water (100 mL). Extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Expected Yield: 85-95%.

Part 2: C2-Functionalization via Directed ortho-Metalation (DoM)

With the directing group in place, the stage is set for the regioselective deprotonation at the C2 position. This is the heart of the methodology, creating a nucleophilic C2-lithiated species that can be trapped with a wide variety of electrophiles.

Causality Behind Experimental Choices:
  • sec-Butyllithium (s-BuLi): A strong, sterically hindered alkyllithium base is required to deprotonate the C2-proton. s-BuLi is more reactive than n-BuLi and is often preferred for deprotonating less acidic protons.

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine): This bidentate ligand chelates to the lithium ion, breaking up the organolithium aggregates and increasing the basicity of the alkyllithium. This chelation also helps to stabilize the resulting C2-lithiated indole.

  • Anhydrous Tetrahydrofuran (THF): As before, an anhydrous polar aprotic solvent is essential to the success of the reaction.

  • Low Temperature (-78 °C): The lithiation and subsequent electrophilic quench must be carried out at low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent and the lithiated intermediate.

Detailed Experimental Protocol: C2-Lithiation and Electrophilic Quench

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound216.281.00 g4.62 mmol1.0
Anhydrous Tetrahydrofuran (THF)-20 mL--
TMEDA116.210.76 mL5.08 mmol1.1
sec-Butyllithium (1.4 M in cyclohexane)-3.63 mL5.08 mmol1.1
Electrophile (e.g., Iodomethane)141.940.32 mL5.08 mmol1.1
Saturated aq. NH₄Cl-20 mL--
Water-20 mL--
Ethyl Acetate-3 x 30 mL--
Brine-30 mL--
Anhydrous MgSO₄----

Procedure:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.00 g, 4.62 mmol) and anhydrous THF (20 mL).

  • Cooling and Ligand Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (0.76 mL, 5.08 mmol) dropwise.

  • Lithiation: Add sec-butyllithium (1.4 M in cyclohexane, 3.63 mL, 5.08 mmol) dropwise over 10 minutes. The solution will typically turn a deep color (e.g., yellow, orange, or red), indicating the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (e.g., iodomethane, 0.32 mL, 5.08 mmol) dropwise at -78 °C.

  • Reaction Completion: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 2-substituted this compound.

Scope of Electrophiles and Expected Yields:

The C2-lithiated indole is a versatile nucleophile that reacts with a wide range of electrophiles. The following table provides a representative, though not exhaustive, list of potential electrophiles and typical yields.

ElectrophileReagentProduct StructureTypical Yield (%)
ProtonH₂O2-Deuterio-indole (after D₂O quench)>95% (D incorporation)
Alkyl HalideCH₃I2-Methylindole derivative75-85%
AldehydePhCHO2-(Hydroxy(phenyl)methyl)indole derivative70-80%
KetoneAcetone2-(2-Hydroxypropan-2-yl)indole derivative65-75%
Disulfide(PhS)₂2-(Phenylthio)indole derivative80-90%
Silyl HalideMe₃SiCl2-(Trimethylsilyl)indole derivative85-95%
Carbon DioxideCO₂ (gas)2-Indolecarboxylic acid derivative60-70%
IodineI₂2-Iodoindole derivative70-80%

Part 3: Removal of the N,N-Diethylcarboxamide Directing Group

The final step in the sequence is the cleavage of the N,N-diethylcarboxamide group to reveal the desired 2-substituted N-H indole. Basic hydrolysis is a common and effective method for this transformation.

Causality Behind Experimental Choices:
  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH): A strong base is required to hydrolyze the amide bond. Both NaOH and LiOH are effective, with LiOH sometimes being preferred for its better solubility in mixed aqueous/organic solvent systems.

  • Methanol (MeOH) / Water or THF / Water: A protic solvent system is necessary for the hydrolysis reaction. A co-solvent like methanol or THF is often used to ensure the solubility of the starting material.

  • Elevated Temperature: The hydrolysis of the sterically hindered and electronically stabilized N-carboxamide typically requires heating to proceed at a reasonable rate. Refluxing is a common condition.

Detailed Experimental Protocol: Basic Hydrolysis of the N-Carboxamide

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
2-Substituted this compound-1.00 g-1.0
Sodium Hydroxide (NaOH)40.00~10 equiv.--
Methanol (MeOH)-20 mL--
Water-10 mL--
1 M HCl-As needed--
Ethyl Acetate-3 x 30 mL--
Brine-30 mL--
Anhydrous MgSO₄----

Procedure:

  • Preparation: To a 100 mL round-bottom flask, add the 2-substituted this compound (1.00 g), methanol (20 mL), and a solution of sodium hydroxide (e.g., 1.0 g in 10 mL of water).

  • Hydrolysis: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Add water (30 mL) to the residue and neutralize to pH ~7 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 2-substituted indole.

Expected Yield: 70-90%.

Visualization of the Key Transformation: Directed ortho-Metalation

The directed ortho-metalation is the pivotal step in this synthetic sequence. The following diagram illustrates the proposed mechanism, highlighting the crucial role of the N,N-diethylcarboxamide group in directing the lithiation to the C2 position.

Figure 2: Mechanism of Directed ortho-Metalation. (Note: Actual chemical structure images would be used in a real application note)

Conclusion: A Gateway to Novel Indole Chemistry

The use of this compound as a directed metalation group provides a powerful and reliable strategy for the regioselective C2-functionalization of the indole nucleus. The protocols detailed in this guide offer a clear and reproducible pathway for researchers to access a wide variety of 2-substituted indoles, which are often challenging to synthesize via traditional methods. By understanding the causality behind the experimental choices and adhering to the detailed procedures, scientists in drug discovery and synthetic chemistry can confidently employ this methodology to accelerate their research and unlock new frontiers in indole chemistry.

References

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The Strategic Application of N,N-Diethyl-1H-indole-1-carboxamide in the Synthesis of Substituted Indoles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Indole Scaffold and the Utility of N-Carboxamide Activation

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules, including the neurotransmitter serotonin and the amino acid tryptophan.[1] Consequently, the development of efficient and regioselective methods for the synthesis of substituted indoles is of paramount importance to researchers in drug discovery and development. While classical indole syntheses like the Fischer and Reissert methods are foundational, they often lack the desired regiocontrol for substitutions on the benzene portion of the bicyclic system.[2]

This guide focuses on the strategic use of N,N-Diethyl-1H-indole-1-carboxamide as a versatile starting material for the synthesis of a diverse range of substituted indoles. The N,N-diethylcarbamoyl group serves a dual purpose: it acts as a robust protecting group for the indole nitrogen and, more critically, as a powerful directing group for regioselective functionalization of the indole ring. This application note will provide a detailed exploration of two key synthetic strategies: Directed ortho-Metalation (DoM) and electrophilic aromatic substitution, followed by methods for the subsequent removal of the directing group. The protocols and insights provided herein are designed to be a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Synthetic Strategies

The N,N-diethylcarbamoyl group profoundly influences the reactivity of the indole nucleus. Its electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack, while its ability to coordinate with organolithium bases makes it an excellent directing group for ortho-lithiation.

Diagram of the Synthetic Workflow

G Indole Indole Carboxamide N,N-Diethyl-1H-indole- 1-carboxamide Indole->Carboxamide Protection DoM Directed ortho-Metalation (DoM) Carboxamide->DoM Elec_Sub Electrophilic Aromatic Substitution Carboxamide->Elec_Sub Subst_Indole_DoM Substituted Indole (via DoM) DoM->Subst_Indole_DoM Quench with Electrophile Deprotection_DoM Deprotection Subst_Indole_DoM->Deprotection_DoM Final_Product_DoM Final Substituted Indole Deprotection_DoM->Final_Product_DoM Subst_Indole_ES Substituted Indole (via EAS) Elec_Sub->Subst_Indole_ES Deprotection_ES Deprotection Subst_Indole_ES->Deprotection_ES Final_Product_ES Final Substituted Indole Deprotection_ES->Final_Product_ES

Caption: General workflow for the synthesis of substituted indoles.

Directed ortho-Metalation (DoM): A Powerful Tool for Regioselective Functionalization

Directed ortho-metalation is a highly effective strategy for the functionalization of aromatic rings in a regioselective manner. The N,N-diethylcarboxamide group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 or C7 positions of the indole ring by a strong base, typically an organolithium reagent.[1] This generates a lithiated intermediate that can be trapped by a wide variety of electrophiles, leading to the introduction of a diverse range of substituents.

Mechanism of Directed ortho-Metalation

G cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench Indole-CONEt2 Indole-CONEt2 s-BuLi s-BuLi Indole-CONEt2->s-BuLi Coordination of Li to carbamoyl oxygen Coordinated_Complex Coordinated Complex Lithiated_Indole Lithiated Indole Coordinated_Complex->Lithiated_Indole Deprotonation at C2 or C7 Lithiated_Indole_2 Lithiated Indole Electrophile E+ Lithiated_Indole_2->Electrophile Nucleophilic Attack Substituted_Indole Substituted Indole Electrophile->Substituted_Indole

Caption: Mechanism of Directed ortho-Metalation (DoM).

Protocol 1: Synthesis of this compound

Materials:

  • Indole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Diethylcarbamoyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Directed ortho-Metalation of this compound

This protocol is adapted from analogous procedures for the ortho-lithiation of N,N-diethylbenzamide.[3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., trimethylsilyl chloride, iodine, dimethylformamide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 mmol) and continue stirring the reaction mixture at -78 °C for an additional 2-4 hours before allowing it to warm to room temperature.

  • Quench the reaction with a saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

ElectrophileExpected Product at C2
(CH₃)₃SiCl2-Trimethylsilyl-indole derivative
I₂2-Iodo-indole derivative
DMF2-Formyl-indole derivative
CO₂2-Carboxy-indole derivative
Alkyl halide (R-X)2-Alkyl-indole derivative
Ketone (R₂C=O)2-(Hydroxyalkyl)-indole derivative
Table 1: Common electrophiles and their corresponding products in DoM reactions.

Electrophilic Aromatic Substitution: Modulating Indole's Reactivity

While the indole nucleus is generally highly reactive towards electrophiles, with a strong preference for substitution at the C3 position, the N-acyl group in this compound alters this reactivity profile.[4] The electron-withdrawing nature of the carbamoyl group deactivates the pyrrole ring, making electrophilic substitution more challenging and potentially altering the regioselectivity.

Mechanism of Electrophilic Aromatic Substitution on Indole

G Indole Indole Ring Electrophile Electrophile (E+) Indole->Electrophile Nucleophilic Attack Sigma_Complex Sigma Complex (Wheland Intermediate) Electrophile->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Loss of H+ Substituted_Indole Substituted Indole Deprotonation->Substituted_Indole Aromatization

Caption: General mechanism of electrophilic aromatic substitution on the indole ring.

Regioselectivity Comparison
CompoundPosition of Electrophilic AttackActivating/Deactivating Effect of N-substituent
Indole (N-H)Predominantly C3N-H is activating
This compoundC3, with potential for C5/C6N-CONEt₂ is deactivating
Table 2: Regioselectivity in electrophilic substitution.
Protocol 3: Representative Electrophilic Substitution (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Aqueous sodium acetate solution

Procedure:

  • Cool a solution of anhydrous DMF (3.0 eq) to 0 °C and add POCl₃ (1.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with an aqueous sodium acetate solution.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Deprotection of the N,N-Diethylcarbamoyl Group

Protocol 4: Potential Deprotection of the N,N-Diethylcarbamoyl Group

This protocol is based on a method for the deprotection of N-tosyl indoles and may require optimization.[5]

Materials:

  • N,N-Diethyl-1-(substituted)-1H-indole-1-carboxamide

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Cesium carbonate (Cs₂CO₃)

  • Water

Procedure:

  • Dissolve the N-carbamoyl indole (1.0 eq) in a mixture of THF and MeOH (e.g., 2:1 ratio) at room temperature.

  • Add cesium carbonate (3.0 eq) to the solution.

  • Stir the resulting mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of substituted indoles. The N,N-diethylcarbamoyl group serves as an effective directing group for ortho-metalation, enabling the regioselective introduction of a wide range of functional groups at the C2 or C7 positions. Furthermore, it modulates the reactivity of the indole nucleus in electrophilic aromatic substitution reactions. The protocols provided in this guide, based on established chemical principles and analogous procedures, offer a solid foundation for researchers to explore the rich chemistry of this important building block. Further optimization of reaction conditions may be necessary for specific substrates and electrophiles.

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  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Available from: [Link].

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. Available from: [Link].

  • Combinatorial Chemistry Review. (2020). An Alternative Route to 2-Substituted Indoles via N-Aminal-Directed Lithianion. Available from: [Link].

  • National Institutes of Health. (2025). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link].

Sources

Application Notes and Protocols: N,N-Diethyl-1H-indole-1-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a specific, yet versatile derivative: N,N-Diethyl-1H-indole-1-carboxamide . While direct therapeutic applications of this compound are still emerging, its significance as a key synthetic intermediate and a foundational structure for generating novel therapeutic agents is well-established. This guide will delve into its synthesis, its role as a versatile building block, and its prospective applications in drug discovery, supported by detailed protocols and insights into the broader class of indole carboxamides.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound characterized by an indole ring system where the nitrogen atom at position 1 is substituted with a diethylcarboxamide group.[1] This substitution significantly influences the electronic properties and reactivity of the indole core.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol [1]
CAS Number 119668-50-7[1]
Appearance (Typically) Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis and Derivatization: A Gateway to Novel Chemical Space

The synthesis of this compound and its subsequent use as a scaffold for further diversification are fundamental to its application in medicinal chemistry.

General Synthesis Protocol for this compound

The formation of the N-carboxamide bond is a cornerstone of this synthesis. A common and reliable method involves the acylation of the indole nitrogen.

Protocol: Synthesis via Acylation

Objective: To synthesize this compound from indole and diethylcarbamoyl chloride.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylcarbamoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of indole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of indole.

  • Acylation: Cool the reaction mixture back to 0 °C and add diethylcarbamoyl chloride (1.1 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • The use of a strong base like NaH is crucial for the complete deprotonation of the indole nitrogen, which is weakly acidic.

  • Anhydrous conditions are essential as NaH reacts violently with water, and the presence of water would quench the reactive intermediates.

  • The reaction is performed at low temperatures initially to control the exothermic deprotonation step and to prevent potential side reactions.

Derivatization Strategies: Leveraging the Carboxamide Handle

The N,N-diethylcarboxamide group serves as a powerful directing group for the functionalization of the indole ring, particularly at the C2 position through ortho-metalation.[1]

G

Caption: Synthetic workflow for this compound and its subsequent derivatization.

Prospective Medicinal Chemistry Applications

While specific biological activity data for this compound is limited in publicly accessible literature, the extensive research on related indole carboxamides provides a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents. Structurally related 1H-indole-2-carboxamides have shown antiproliferative activity against prostate cancer cell lines by inhibiting the androgen receptor binding function 3 (AR BF3).[1] This suggests that this compound and its derivatives could be explored as potential anticancer agents.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP for prostate cancer, HepG2 for liver cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and its derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

Indole carboxamide derivatives have demonstrated significant in vitro antibacterial and antifungal activities.[1] This makes this compound a promising starting point for the development of novel antimicrobial agents.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound derivatives that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension as per CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

G

Caption: Potential therapeutic avenues for derivatives of this compound.

Neurological Applications

Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, and indole-3-carboxamides have been developed as potent and water-soluble CB1 receptor agonists.[1][2] This highlights the potential for this compound derivatives to be investigated for their effects on the central nervous system, particularly in the context of pain, anxiety, and other neurological disorders.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, scaffold in medicinal chemistry. Its primary and currently established role is that of a versatile synthetic intermediate, enabling the generation of diverse libraries of substituted indoles. The extensive body of research on the biological activities of other indole carboxamides strongly suggests that derivatives of this compound are promising candidates for drug discovery programs targeting cancer, infectious diseases, and neurological disorders. Future research should focus on the systematic synthesis and biological evaluation of a focused library of its derivatives to unlock the full therapeutic potential of this intriguing molecule.

References

  • Adam, J. M., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-60. Available from: [Link]

Sources

Application Note: Leveraging the N,N-Diethyl-1H-indole-1-carboxamide Scaffold in Fragment-Based Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets. This approach relies on screening libraries of low-molecular-weight fragments to identify weak but high-quality interactions, which are then optimized into potent drug candidates through structure-guided design. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules. This application note provides an in-depth guide to the use of N,N-Diethyl-1H-indole-1-carboxamide, a representative indole fragment, within an FBDD workflow. We present the scientific rationale for its selection, detailed protocols for primary screening and validation using key biophysical techniques, and a framework for its evolution into a lead compound.

The this compound Fragment: A Rationale for Use

The success of an FBDD campaign begins with a well-designed fragment library. The choice of fragments is critical, as they must sample a broad chemical space while maintaining properties amenable to optimization.

1.1 The Privileged Indole Core The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry. Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding (as a donor via the indole N-H, though blocked in this case), and hydrophobic interactions make it a versatile scaffold for binding to diverse protein targets.

1.2 The N1-Carboxamide Functional Group Positioning the carboxamide group at the N1 position of the indole ring offers several distinct advantages from a medicinal chemistry perspective:

  • Vectorial Growth: The N1 position provides a clear synthetic vector for fragment elaboration, directing chemical modifications away from the core indole scaffold that may be essential for binding.

  • Modulation of Properties: The amide group is a neutral, stable functional group that acts as an excellent hydrogen bond acceptor. The N,N-diethyl substitution enhances solubility and lipophilicity and can occupy specific hydrophobic pockets within a binding site.

  • Synthetic Tractability: this compound is a versatile building block for more complex molecules through established synthetic methods like ortho-metalation and cross-coupling reactions.

1.3 Physicochemical Properties this compound is an ideal model fragment that adheres to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), which is a common guideline for fragment library design.

PropertyValueSource
CAS Number 119668-50-7Benchchem
Molecular Formula C13H16N2OBenchchem
Molecular Weight 216.28 g/mol Benchchem
Boiling Point 140-147°C at 0.8 mmHgBenchchem
Density 1.089 g/mL at 25°CBenchchem

The FBDD Workflow: A Strategic Overview

The FBDD process is a systematic, multi-stage workflow designed to efficiently progress from a weakly binding fragment to a potent, optimized lead compound. Each stage employs specific techniques and decision-making criteria.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library Design (e.g., Indole Carboxamides) B Primary Biophysical Screen (e.g., SPR, NMR) A->B C Orthogonal Hit Validation (Confirm genuine binders) B->C D Structural Biology (X-ray Crystallography) C->D Validated Hits E Structure-Guided Optimization (Fragment Growing/Linking) D->E F Lead Compound (Improved Potency & Properties) E->F

Caption: High-level workflow for Fragment-Based Drug Discovery.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragment binding. It measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.

3.1 Principle of SPR for FBDD A target protein is immobilized on a gold-plated sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass at the surface, causing a measurable change in the refractive index, which is reported in Resonance Units (RU). This allows for the determination of binding kinetics (ka, kd) and affinity (KD).

3.2 Step-by-Step Protocol

  • Protein Immobilization:

    • Step 1a: Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Step 1b: Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Step 1c: Inject the target protein (typically 20-50 µg/mL in 10 mM Sodium Acetate buffer, pH 4.5-5.5) over the activated surface until the desired immobilization level (e.g., 8000-10000 RU) is reached.

    • Step 1d: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • Causality: Amine coupling is a robust and common method for protein immobilization. The low pH of the coupling buffer protonates carboxyl groups on the protein, promoting electrostatic interaction with the negatively charged sensor surface and increasing coupling efficiency.

  • Fragment Screening:

    • Step 2a: Prepare a stock solution of this compound (and other fragments) at 100 mM in 100% DMSO. Create a working plate by diluting fragments to 200 µM in HBS-EP+ buffer containing 2% DMSO.

    • Step 2b: Perform the screening by injecting each fragment solution over the immobilized protein surface and a reference flow cell (activated and deactivated, with no protein) for a contact time of 60 seconds, followed by a dissociation time of 60-120 seconds.

    • Step 2c: After each fragment injection, perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5) to remove any bound fragment and return to baseline.

    • Causality: The reference flow cell is critical for subtracting non-specific binding and bulk refractive index effects caused by DMSO, ensuring the observed signal is due to a specific interaction with the target protein. A single high concentration is used for primary screening to maximize the chance of detecting weak binders.

3.3 Data Interpretation A "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level and shows a shape indicative of a 1:1 binding interaction. The response on the reference channel should be minimal.

Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for this purpose as they are sensitive and use relatively small amounts of protein.

4.1 Principle of STD NMR This experiment identifies ligands that bind to a large protein. The protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred from the protein to the fragment through spin diffusion. When the fragment dissociates, it carries this "memory" of saturation. The difference between a spectrum with on-resonance protein saturation and one with off-resonance saturation reveals only the signals of the binding fragment.

4.2 Step-by-Step Protocol

  • Sample Preparation:

    • Step 1a: Prepare a sample containing 10-20 µM of the target protein and 500 µM of the hit fragment (e.g., this compound) in a deuterated phosphate buffer (e.g., 50 mM NaPO4, 100 mM NaCl, pD 7.4) in D₂O.

    • Causality: A high ligand-to-protein ratio ensures that there is a large pool of free ligand to observe and that the binding equilibrium is shifted towards the bound state, maximizing the STD effect.

  • NMR Data Acquisition:

    • Step 2a: Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment.

    • Step 2b: Set up the STD experiment. The on-resonance saturation pulse should be set to a frequency where only protein resonances absorb (e.g., 0.5 ppm or -1 ppm), and the off-resonance pulse to a frequency where no signals are present (e.g., 30 ppm).

    • Step 2c: Acquire the STD spectra with a saturation time of 2 seconds. Collect a sufficient number of scans for a good signal-to-noise ratio.

4.3 Data Interpretation If signals corresponding to this compound are present in the final difference spectrum, it confirms that the fragment binds to the target protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 3: Structural Characterization by X-ray Crystallography

The gold standard for FBDD is to obtain a high-resolution crystal structure of the fragment bound to its target. This provides definitive proof of binding and reveals the precise binding mode, which is essential for structure-guided optimization.

5.1 Principle of Fragment Soaking Apo-protein crystals are grown and then transferred to a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein without disrupting the crystal packing. The crystal is then flash-frozen and subjected to X-ray diffraction.

5.2 Step-by-Step Protocol

  • Crystal Preparation:

    • Step 1a: Grow high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other established crystallization methods.

  • Fragment Soaking:

    • Step 2a: Prepare a soaking solution consisting of the crystal mother liquor supplemented with 10-50 mM of this compound.

    • Step 2b: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into a drop of the soaking solution.

    • Step 2c: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time is target-dependent and may require optimization.

    • Causality: A high concentration of the fragment is required to drive the binding equilibrium towards the bound state, ensuring sufficient occupancy in the crystal for detection.

  • Data Collection and Analysis:

    • Step 3a: Add a cryoprotectant (e.g., glycerol, ethylene glycol) to the soaking drop if not already present in the mother liquor.

    • Step 3b: Pick the crystal with the cryo-loop and flash-cool it in liquid nitrogen.

    • Step 3c: Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

    • Step 3d: Process the data and solve the structure by molecular replacement using the apo-protein structure. Analyze the resulting difference electron density maps (Fo-Fc) to identify the bound fragment. Specialized software like PanDDA can be crucial for unambiguously identifying weakly bound fragments.

From Fragment to Lead: Structure-Guided Optimization

With a validated, structurally characterized hit like this compound, the next phase is to increase its potency and improve its drug-like properties. This is achieved through iterative, structure-guided chemical synthesis.

Optimization_Strategies cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead A This compound (Weak Affinity, e.g., KD = 500 µM) B Fragment Growing (Extend into adjacent pocket) A->B Synthesize Derivatives C Fragment Linking (Connect to another nearby fragment) A->C Requires 2nd Fragment Site D Fragment Merging (Combine with an overlapping fragment) A->D Requires Overlapping Fragment E Potent Lead Compound (Improved Affinity, e.g., KD = 50 nM) B->E C->E D->E

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: Based on the crystal structure, synthetic chemistry is used to add functionality to the core fragment, extending it into an adjacent pocket to form new, favorable interactions. For this compound, this could involve substitution at the C5 or C6 positions of the indole ring.

  • Fragment Linking/Merging: If a second fragment is found to bind in a nearby pocket, the two can be synthetically linked together or merged into a single, more potent molecule that captures the binding energy of both.

This iterative cycle of design, synthesis, and testing is the engine of FBDD, transforming a millimolar or high-micromolar fragment into a nanomolar lead compound.

References

  • Palomba, M. et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-1H-indole-1-carboxamide is a versatile synthetic intermediate used in the development of complex molecular architectures for new drugs and materials.[1] Its synthesis, typically involving the N-acylation of the indole ring, appears straightforward but is often plagued by competing side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of heterocyclic chemistry to empower researchers in overcoming common synthetic challenges. We will focus on the direct acylation method using an indole salt and diethylcarbamoyl chloride, a common and efficient route.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yields are consistently low, or I observe a significant amount of unreacted indole starting material. What's going wrong?

Answer:

Low conversion is a frequent issue that typically points to incomplete deprotonation of the indole nitrogen or degradation of the electrophile.

  • Probable Cause 1: Inefficient Deprotonation. The pKa of the indole N-H is approximately 17 in DMSO. A sufficiently strong base is required for complete conversion to the highly nucleophilic indolide anion. If the base is too weak or used in insufficient molar excess, a significant portion of the indole will remain in its less reactive, protonated form.

  • Solution 1a: Base Selection & Handling. Sodium hydride (NaH) is a common and effective choice for this deprotonation. It is crucial to use a fresh, high-quality source of NaH (typically a 60% dispersion in mineral oil). The mineral oil should be washed away with a dry, inert solvent like hexane under an inert atmosphere (e.g., Argon or Nitrogen) immediately before use. An excess of the base (1.1 to 1.5 equivalents) is recommended to drive the equilibrium towards the indolide salt.

  • Solution 1b: Solvent Choice. The choice of solvent is critical. Aprotic polar solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred as they can solvate the cation of the indolide salt, increasing the nucleophilicity of the anion. Ensure the solvent is rigorously dried before use, as trace amounts of water will quench the base and the indolide anion.

  • Probable Cause 2: Degradation of Diethylcarbamoyl Chloride. Diethylcarbamoyl chloride is highly sensitive to moisture. Hydrolysis will produce diethylamine and hydrochloric acid. The HCl can neutralize your base and the indolide anion, while the diethylamine can potentially react with the carbamoyl chloride to form a urea byproduct.

  • Solution 2: Reagent Quality. Use freshly opened or distilled diethylcarbamoyl chloride for best results. Handle it exclusively under an inert atmosphere and add it to the reaction mixture using a gas-tight syringe.

Question 2: My main product is not the expected N-acylated indole. Spectroscopic analysis (¹H NMR) suggests I have formed the C3-acylated isomer (3-(diethylcarbamoyl)-1H-indole). Why did this happen?

Answer:

This is the most common and mechanistically significant side reaction. The indolide anion is an ambident nucleophile, meaning it has two primary nucleophilic sites: the N1-position and the C3-position. The regioselectivity of the acylation is highly dependent on the reaction conditions.

  • Probable Cause: Reaction Conditions Favoring C-Acylation. While the nitrogen atom is the site of highest negative charge density (the "hard" nucleophilic center), the C3 position is often more kinetically reactive (the "soft" nucleophilic center). Conditions that lead to a "freer" indolide anion, or reactions run under thermodynamic control, can favor C3-acylation. The presence of any protic acid (even trace amounts) will strongly favor electrophilic substitution on the C3 position of the neutral indole ring, which is vastly more reactive than the benzene ring.[2]

  • Solution 1: Ensure Complete N-Anion Formation. As detailed in Question 1, the key to N-selectivity is to ensure the reaction proceeds via the pre-formed indolide anion. Add the diethylcarbamoyl chloride only after confirming complete deprotonation of the indole (e.g., cessation of hydrogen gas evolution when using NaH).

  • Solution 2: Control Temperature. Add the electrophile (diethylcarbamoyl chloride) at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm slowly. N-acylation is typically the kinetically favored pathway for the indolide anion, and lower temperatures can enhance this selectivity.

  • Solution 3: Consider the Counter-ion. The nature of the cation (from the base) can influence the N/C selectivity by coordinating with the indolide anion. While sodium (from NaH) is common, sometimes using a potassium base like potassium hydride (KH) or potassium tert-butoxide (KOtBu) in a solvent like THF can alter the reactivity and may improve N-selectivity in certain cases.

Question 3: My crude reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts?

Answer:

A complex product mixture often results from a combination of the issues described above, along with potential degradation.

  • Likely Byproducts:

    • Unreacted Indole: Due to incomplete deprotonation.

    • C3-acylated Indole: The primary regioisomeric byproduct.

    • 1,3-Diacylated Indole: If a large excess of the acylating agent is used, the initially formed N-acylated product can undergo subsequent C3-acylation, or vice-versa.

    • Tetraethylurea: Formed from the reaction of diethylamine (from hydrolysis of the carbamoyl chloride) with another molecule of diethylcarbamoyl chloride.

    • Oxidized Products (Oxindoles): The electron-rich indole ring can be susceptible to oxidation, especially during workup if exposed to air for extended periods.[1]

  • Troubleshooting & Purification Strategy:

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to avoid the formation of di-acylated products.

    • Workup: Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature rather than water or acid to minimize product degradation.[3]

    • Purification: The desired this compound is generally less polar than the C3-acylated isomer and unreacted indole. Flash column chromatography on silica gel is the standard method for purification.[4] Use a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient). The C3-acylated isomer, having a free N-H group, will be more polar and elute later.

Section 2: Frequently Asked Questions (FAQs)

Q: Why is N-acylation of indole challenging compared to C-acylation? A: While the nitrogen anion is a strong nucleophile, the resulting N-acyl indole product is essentially an amide. The lone pair on the nitrogen participates in resonance with the carbonyl group, which disrupts the aromaticity of the indole system to a greater extent than C3-acylation. This makes the N-acylated product less thermodynamically stable than the C3-acylated isomer. Therefore, achieving kinetic control is paramount to favor the N-acylated product.

Q: Can I use a milder base like triethylamine (Et₃N) or pyridine? A: No. Amine bases like triethylamine (pKa of conjugate acid ~11) or pyridine (pKa of conjugate acid ~5.2) are not strong enough to deprotonate indole (pKa ~17) to any significant extent. Using these bases will result in a reaction mixture containing neutral indole, which will react with the acylating agent at the C3 position via a Friedel-Crafts-type mechanism.[2]

Q: How does the solvent affect the N- vs. C-acylation ratio? A: The solvent plays a crucial role in modulating the reactivity of the indolide anion.

  • Polar Aprotic Solvents (THF, DMF): These are ideal. They solvate the cation (e.g., Na⁺), leaving a more "naked" and highly reactive indolide anion. This enhances the kinetic preference for reaction at the N1 position.

  • Non-polar Solvents (Toluene, Hexane): In these solvents, the indolide salt exists as a tight ion pair. This can sterically hinder the N1 position and may lead to an increased proportion of C3-acylation.

Q: My N-acylated product seems to hydrolyze back to indole during workup or on the silica gel column. How can I prevent this? A: The N-carbamoyl group can be labile, especially under acidic or basic conditions.

  • Neutral Workup: Use a saturated solution of NH₄Cl for the quench, which is weakly acidic and generally well-tolerated. Avoid strong acids or bases.

  • Chromatography: If you suspect hydrolysis on silica gel, you can neutralize the silica. This can be done by eluting the column with your starting eluent mixture containing ~1% triethylamine before loading your sample. Alternatively, using a less acidic stationary phase like alumina might be beneficial.[5]

Section 3: Visualizing the Reaction Pathways

The diagram below illustrates the critical choice point in the acylation of the indolide anion, leading to either the desired N-acylated product or the common C3-acylated side product.

G cluster_start Reactants cluster_products Reaction Pathways Indole Indole Anion Indolide Anion (Ambident Nucleophile) Indole->Anion - H₂ Base Strong Base (e.g., NaH) Base->Anion N_Product This compound (Desired Product) Anion->N_Product Pathway 1 (N-Acylation) Kinetic Control Low Temp, Aprotic Solvent C_Product 3-(diethylcarbamoyl)-1H-indole (Side Product) Anion->C_Product Pathway 2 (C-Acylation) Thermodynamic Control Protic Species, Higher Temp

Caption: Competing N-acylation and C-acylation pathways.

Section 4: Influence of Reaction Conditions on Selectivity

The outcome of the reaction is a delicate balance of several factors. The following table summarizes their general effects on regioselectivity.

ParameterCondition Favoring N-Acylation (Desired)Condition Favoring C-Acylation (Side Reaction)Rationale
Base Strong, non-nucleophilic (NaH, KH)Weak base (Et₃N) or insufficient strong baseComplete pre-formation of the indolide anion is essential for N-acylation. Weak bases lead to C-acylation on neutral indole.
Solvent Polar Aprotic (Dry THF, Dry DMF)Non-polar (Toluene) or Protic (Alcohols)Polar aprotic solvents create a "free" anion, enhancing kinetic N-attack. Protic solvents enable C-acylation.
Temperature Low (0 °C to -78 °C)Room Temperature or ElevatedN-acylation is generally the kinetically favored process. Low temperatures trap the kinetic product.
Workup Mildly acidic quench (aq. NH₄Cl)Strong acid or base quenchThe N-acyl product can be labile. Harsh pH conditions can cause hydrolysis.

Section 5: Recommended Experimental Protocol

This protocol incorporates best practices to maximize the yield of the desired N-acylated product.

Objective: To synthesize this compound via N-acylation of indole.

Materials:

  • Indole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Diethylcarbamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add NaH (1.2 eq) to a three-necked flask equipped with a magnetic stirrer, thermometer, and septum. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.

  • Deprotonation: Cool the NaH/THF slurry to 0 °C in an ice bath. Dissolve indole (1.0 eq) in a separate flask in a minimum amount of anhydrous THF and add it dropwise to the NaH slurry.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The completion of deprotonation is indicated by the cessation of H₂ gas evolution.

  • Acylation: Cool the resulting indolide solution back down to 0 °C. Add diethylcarbamoyl chloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

References

  • Palomba, M. et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

  • Luchini, A. et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Mohammadi, Z. et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Mohammadi, Z. et al. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Appendino, G. et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • ResearchGate (2017, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of indoles. Available at: [Link]

  • ResearchGate (2016, June 1). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? Available at: [Link]

  • North, E.J. et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health. Available at: [Link]

  • Kumar, A. et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]

  • Frontiers (2021, July 14). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Available at: [Link]

  • The Vespiary (2020, August 23). Reaction between oxalyl chloride and indole. Available at: [Link]

Sources

Technical Support Center: N,N-Diethyl-1H-indole-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-1H-indole-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Low yield is a frequent and frustrating challenge, often stemming from issues with reagent quality, reaction conditions, or competing side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose problems, optimize your protocol, and achieve higher, more consistent yields. We will explore the causality behind each experimental step, grounding our recommendations in established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the N-acylation of indole to form this compound typically trace back to one of three areas: incomplete deprotonation of the indole nitrogen, degradation or impurity of the acylating agent, or competing side reactions.

Scenario 1: The reaction yields little to no desired product, with starting material largely recovered.

Question: My reaction is not proceeding. After workup, I recover most of my starting indole. What went wrong?

This issue almost always points to a failure in the initial, critical step: the deprotonation of the indole N-H. The indole proton is only weakly acidic (pKa ≈ 17), requiring a strong base and strictly controlled conditions to form the highly nucleophilic indolide anion.

Probable Cause A: Inactive or Insufficient Sodium Hydride (NaH)

  • Expertise & Experience: Sodium hydride is a powerful base, but its reactivity is highly dependent on its purity and handling. It is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoric risk. This oil can coat the NaH particles, impeding their reaction. Furthermore, NaH reacts violently with moisture. Even brief exposure to atmospheric humidity can deactivate the surface of the reagent.[1][2]

  • Trustworthiness (Self-Validating Protocol):

    • Wash the NaH: Before use, wash the NaH dispersion to remove the protective mineral oil. This is best done in a glove box or under a robust inert atmosphere.[1] Weigh the required amount of dispersion into a flask, add anhydrous hexane, swirl, and allow the gray NaH powder to settle. Carefully remove the hexane supernatant via syringe or cannula. Repeat 2-3 times. Dry the washed NaH under a stream of nitrogen or argon.

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. All solvents (typically THF or DMF) must be anhydrous. Use fresh, sealed solvents or those dried over molecular sieves. The reaction must be conducted under an inert atmosphere (nitrogen or argon) from start to finish.[1][3]

    • Observe for Hydrogen Evolution: The reaction of NaH with indole produces hydrogen gas. You should observe bubbling upon addition of indole to the NaH suspension. A lack of gas evolution is a clear sign that the deprotonation is failing.

Probable Cause B: Poor Quality of N,N-Diethylcarbamoyl Chloride

  • Expertise & Experience: N,N-Diethylcarbamoyl chloride is a reactive acylating agent and is highly sensitive to moisture.[4] Hydrolysis will convert it to diethylamine and HCl, rendering it ineffective for the acylation reaction.

  • Trustworthiness (Self-Validating Protocol):

    • Verify Reagent Quality: Use N,N-diethylcarbamoyl chloride from a freshly opened bottle or a source that has been stored meticulously under inert gas in a desiccator.

    • Consider Fresh Preparation: If you suspect the quality of your commercial reagent, it is often best to prepare it fresh. A common and effective method involves the reaction of diethylamine with a phosgene equivalent like triphosgene.[4][5] This avoids the use of highly toxic phosgene gas while providing the reagent in high purity. (See Experimental Protocols section for a detailed procedure).

SymptomProbable CauseRecommended Action
No reaction, starting indole recoveredIncomplete deprotonationWash NaH to remove mineral oil; ensure strictly anhydrous conditions; confirm H₂ evolution.
No reaction, starting indole recoveredDegraded acylating agentUse fresh, properly stored N,N-diethylcarbamoyl chloride or synthesize it immediately before use.
Slow or incomplete reactionInsufficient activationEnsure stoichiometric amount of base is used; allow adequate time for deprotonation (e.g., 30-60 min at room temp).
Scenario 2: The reaction is messy, yielding the desired product along with a significant, difficult-to-separate byproduct.

Question: I am getting product, but my yield is low and purification is difficult due to a major side product. How do I improve selectivity?

The indole nucleus is an ambident nucleophile, meaning it can react at two different sites: the N1 position and the C3 position. While N-acylation is desired, C3-acylation is a common and often problematic side reaction.[6][7]

Probable Cause: Competing C3-Acylation

  • Expertise & Experience: The regioselectivity of indole acylation is highly dependent on the reaction conditions. C3-acylation is essentially a Friedel-Crafts type reaction, which is favored under acidic or Lewis acidic conditions.[7][8][9] If the deprotonation of the indole nitrogen is incomplete, the remaining neutral indole can be attacked at the electron-rich C3 position by the acylating agent, a reaction that can be catalyzed by trace acidic impurities.

  • Authoritative Grounding: The use of a strong base like NaH is specifically intended to generate the N-anion (indolide) quantitatively. This anion is a "harder" nucleophile than the C3 position of neutral indole, and its negative charge is localized primarily on the nitrogen, strongly favoring N-acylation.

  • Trustworthiness (Self-Validating Protocol):

    • Ensure Complete Deprotonation: The key to suppressing C3-acylation is to ensure that virtually no neutral indole remains when the electrophile (N,N-diethylcarbamoyl chloride) is added. Use a slight excess (1.1-1.2 equivalents) of high-quality, washed NaH.

    • Control the Order of Addition: The correct procedure is to first add the indole solution to the suspension of NaH in an anhydrous solvent (like THF). Allow the deprotonation to proceed to completion (stir for 30-60 minutes at room temperature, or until hydrogen evolution ceases). Only then should you slowly add the N,N-diethylcarbamoyl chloride, preferably at a reduced temperature (e.g., 0 °C) to control the reaction rate.

    • Avoid Lewis Acids: Ensure no inadvertent Lewis acidic species are present. For instance, using magnesium instead of sodium to form the indole salt can sometimes lead to mixtures of N- and C-acylated products.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_outcome Outcome P1 Dry Glassware & Solvents P2 Wash NaH (Anhydrous Hexane) P1->P2 P3 Inert Atmosphere (N₂/Ar) P2->P3 R1 Suspend washed NaH in Anhydrous THF P3->R1 R2 Add Indole Solution (Observe H₂ evolution) R1->R2 R3 Stir 30-60 min @ RT (Ensure complete deprotonation) R2->R3 R4 Cool to 0 °C R3->R4 R5 Slowly Add N,N-Diethylcarbamoyl Chloride R4->R5 R6 Warm to RT & Stir to Completion R5->R6 O1 High Yield of N-Acyl Product R6->O1 O2 Minimized C3-Acyl Side Product R6->O2

Caption: Optimized workflow for selective N1-acylation of indole.

Frequently Asked Questions (FAQs)

Q1: Are there safer alternatives to phosgene for synthesizing the N,N-diethylcarbamoyl chloride reagent?

A: Absolutely. While phosgene is the traditional reagent, its extreme toxicity makes it unsuitable for most laboratory settings.[10] Solid, stable phosgene equivalents are much safer and highly effective.

  • Triphosgene (Bis(trichloromethyl) carbonate): This is the most common and recommended substitute.[11] It is a stable, crystalline solid that can be handled safely in a fume hood. In the presence of a tertiary amine base, it decomposes in situ to generate the necessary phosgene. One mole of triphosgene is equivalent to three moles of phosgene.

  • Diphosgene (Trichloromethyl chloroformate): This is a liquid alternative, but it is also highly toxic and corrosive, offering fewer safety advantages over triphosgene.[11]

Q2: Can I use a different base, like n-BuLi or LDA?

A: While organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are strong enough to deprotonate indole, they are often not the first choice for this specific acylation.

  • Solubility Issues: Lithium indolide is more soluble in THF than sodium indolide. While this can sometimes increase reaction rates, it can also lead to more complex reaction mixtures and potentially different selectivity profiles.

  • Handling and Stoichiometry: NaH is a solid reagent that is easy to measure in excess, driving the deprotonation to completion. Titrating organolithium reagents to ensure exact stoichiometry is an extra, and often unnecessary, step here.

  • Simplicity: The heterogeneous reaction with NaH is operationally simple and highly effective, making it the most robust and commonly cited method for this transformation.[2]

Q3: My reaction seems to work, but the final product decomposes during column chromatography. What could be the cause?

A: N-acylindoles can be sensitive to both acidic and basic conditions.

  • Acid Sensitivity: Silica gel is inherently acidic and can potentially catalyze the hydrolysis or rearrangement of the N-acyl group, especially if the product is left on the column for an extended period. To mitigate this, you can use deactivated or neutral silica gel. This can be prepared by flushing the packed column with your eluent mixture containing a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine).

  • Workup: Ensure that the aqueous workup has effectively neutralized any remaining base or acid from the reaction before concentrating the crude product for chromatography.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Acylation (Nucleophilic Attack) Indole Indole Indolide Indolide Anion Indole->Indolide + NaH NaH NaH H2 H₂ Gas CarbamoylChloride N,N-Diethylcarbamoyl Chloride NaCl NaCl Product N,N-Diethyl-1H-indole- 1-carboxamide Indolide->Product + Carbamoyl Chloride Indolide->H2 - H₂ Product->NaCl - NaCl

Caption: Two-step mechanism for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Indole

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Diethylcarbamoyl Chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Preparation: Under an argon atmosphere, add sodium hydride (1.2 eq) to a flame-dried, three-neck flask equipped with a stir bar and reflux condenser. Wash the NaH three times with anhydrous hexane (3 x 5 mL per gram of NaH dispersion). Remove the final hexane wash and dry the NaH powder under a stream of argon.

  • Deprotonation: Add anhydrous THF to the flask to create a suspension. In a separate flask, dissolve indole (1.0 eq) in anhydrous THF. Slowly add the indole solution to the NaH suspension via syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should be observed. The mixture will typically become a thicker, off-white slurry.

  • Acylation: Cool the reaction flask to 0 °C in an ice bath. Slowly add N,N-diethylcarbamoyl chloride (1.1 eq) dropwise.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Preparation of N,N-Diethylcarbamoyl Chloride using Triphosgene

Safety Note: This procedure should be performed in a certified chemical fume hood. Triphosgene and the generated intermediates are toxic and corrosive.

Materials:

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Diethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (or Pyridine)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add triphosgene (0.4 eq relative to diethylamine) and anhydrous DCM. Cool the solution to 0 °C.

  • Addition: In a separate flask, prepare a solution of diethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Reaction: Add the diethylamine/triethylamine solution dropwise to the cold triphosgene solution over 30-60 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Use: The resulting solution of N,N-diethylcarbamoyl chloride is typically used directly in the next step without isolation. The concentration can be estimated based on the starting amount of diethylamine.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link][12][13]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link][14]

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Medicinal Chemistry Letters. [Link][15]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. [Link][8][9]

  • Sodium hydride - Organic Syntheses Procedure. Organic Syntheses. [Link][3]

  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link][1]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. [Link][2]

  • Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. The Journal of Organic Chemistry. [Link][5]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. [Link][16]

  • Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link][4]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link][6]

  • Phosgene - Wikipedia. Wikipedia. [Link][10]

  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link][7]

  • Dimethylcarbamoyl chloride - Wikipedia. Wikipedia. [Link][17]

Sources

Technical Support Center: Purification of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Diethyl-1H-indole-1-carboxamide. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the removal of reaction byproducts, ensuring the isolation of a high-purity final product.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurities

This section addresses preliminary issues that can often be diagnosed and resolved before committing to a full-scale purification protocol.

Q1: My crude this compound product has a distinct pink or brownish coloration. What is the likely cause?

A1: The appearance of a pinkish or brown hue in indole-containing compounds is a common observation and is typically indicative of minor oxidation or polymerization of the indole ring.[1] While often present in trace amounts, these colored impurities can be persistent. The indole nucleus, while aromatic, possesses a degree of reactivity, particularly at the C3 position, that makes it susceptible to oxidative degradation, especially if exposed to air and light over extended periods or under acidic conditions.[2] For many applications, trace color may not impact downstream utility, but for high-purity requirements, chromatographic purification is recommended.

Q2: After a coupling reaction using N,N'-dicyclohexylcarbodiimide (DCC), a significant amount of white precipitate is present in my reaction mixture. What is this, and how should I handle it?

A2: The white, insoluble solid is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. A primary advantage of DCC is the precipitation of this urea byproduct from many common organic solvents (e.g., dichloromethane, ethyl acetate), allowing for its removal by simple filtration.

  • Causality: DCC activates a carboxylic acid to form an "active ester," which is then attacked by an amine to form the desired amide bond.[3] In this process, DCC is consumed and converted to the insoluble DCU.

  • Protocol: Before aqueous work-up, it is highly advisable to cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and then filter the crude reaction mixture through a Celite® pad or a sintered glass funnel. This removes the bulk of the DCU, simplifying the subsequent purification steps.

Q3: My TLC plate of the crude reaction mixture shows multiple spots. How can I tentatively identify the product spot before purification?

A3: Identifying your product spot on a TLC plate is a critical first step. This compound is a moderately polar amide. You can use the following reasoning to deduce which spot corresponds to your product:

  • Relative Polarity:

    • Indole (Starting Material): If unreacted, it will likely be less polar than the amide product and thus have a higher Rf value (travel further up the plate).

    • Carboxylic Acid (if applicable): If the synthesis started from indole-1-carboxylic acid, this starting material is highly polar and will likely remain at the baseline (low Rf).

    • Amide Product: The product will be more polar than the parent indole but less polar than a carboxylic acid. Its Rf value will be intermediate.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the indole ring is UV-active. Additionally, staining with a potassium permanganate solution can be helpful, as many organic compounds will appear as yellow spots on a purple background.

Q4: What are the most probable byproducts originating from the starting materials or common side reactions?

A4: Besides the issues mentioned above, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: Residual indole or diethylamine.

  • Hydrolysis: If the reaction is exposed to water, particularly under acidic or basic conditions, the amide product could hydrolyze back to indole and diethylamine, or an intermediate activated ester could hydrolyze back to the carboxylic acid.

  • Side Reactions on the Indole Ring: Depending on the reaction conditions, electrophilic substitution could occur on the benzene portion of the indole ring.[2][4]

Part 2: In-Depth Purification & Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound.

Guide 1: Initial Purification via Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful first-line technique to perform a bulk separation of acidic, basic, and neutral components.[5][6] This is particularly useful for removing unreacted acidic starting materials or basic reagents.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The basic impurities, such as unreacted diethylamine, will be protonated and move into the aqueous layer. Drain the lower aqueous layer. Repeat this wash.

  • Basic Wash (to remove acidic impurities): To the organic layer, add an equal volume of a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO₃ solution). This will deprotonate any unreacted carboxylic acid, which will then move into the aqueous phase. Drain the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutrally-enriched product.

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine or by gentle swirling.

  • Poor Separation: If you suspect your product is partitioning into the aqueous layer, you can back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any lost product.

Guide 2: High-Purity Isolation via Flash Column Chromatography

Column chromatography is the most effective method for separating the target compound from closely related impurities.[7][8]

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by TLC analysis, aiming for an Rf value of ~0.3 for the product.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides good separation between your product and its impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the organic solvent (preferably the eluent or a stronger solvent like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified this compound.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard for small organic molecules.[7]
Mobile Phase Ratio Hexane:Ethyl Acetate (e.g., 80:20 to 60:40)Provides good separation for moderately polar compounds.
Target Rf on TLC 0.25 - 0.35Ensures good separation and a reasonable elution time.
Silica to Crude Ratio 30:1 to 50:1 (by weight)A higher ratio provides better separation for difficult mixtures.
Guide 3: Final Polishing by Recrystallization

Recrystallization is an excellent final step to achieve high crystalline purity and remove trace impurities remaining after chromatography.[9]

The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9]

  • Solvent Selection: Choose a solvent or a solvent pair. For amides, ethanol, isopropanol, or mixtures with water can be effective.[10][11] The goal is to find a system where the product is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or DCU), perform a hot filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Part 3: Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies discussed.

PurificationWorkflow cluster_start Start: Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Primary Purification cluster_final Final Polishing cluster_end End Product start Crude Product (Post-Reaction) filtration Filtration (if DCU present) start->filtration DCC Used? extraction Liquid-Liquid Extraction start->extraction No DCC Used filtration->extraction chromatography Flash Column Chromatography extraction->chromatography To isolate product recrystallization Recrystallization chromatography->recrystallization For highest purity end_product Pure this compound chromatography->end_product If sufficiently pure recrystallization->end_product ExtractionProcess crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: Product (N), Basic Impurities (B), Acidic Impurities (A) wash1 Wash with 1M HCl crude->wash1 organic_layer1 Organic Layer Product (N), Acidic Impurities (A) wash1->organic_layer1 aqueous_layer1 Aqueous Layer Protonated Basic Impurities (BH+) wash1->aqueous_layer1 Discard wash2 Wash with 1M NaOH organic_layer2 Organic Layer Product (N) wash2->organic_layer2 aqueous_layer2 Aqueous Layer Deprotonated Acidic Impurities (A-) wash2->aqueous_layer2 Discard wash3 Wash with Brine final_organic Dry & Concentrate to get Crude Product wash3->final_organic organic_layer1->wash2 organic_layer2->wash3

Caption: Logic of an acid-base liquid-liquid extraction procedure.

Part 4: References

  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Retrieved from

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from

  • National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • JSTOR. (n.d.). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. Retrieved from

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]

  • Newcrom. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving N,N-Diethyl-1H-indole-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an N-acylindole derivative failing or giving low yields?

A1: N-acylindoles, such as this compound, can present unique challenges in Suzuki couplings. The N-acyl group can electronically deactivate the indole ring, making the initial oxidative addition step of the palladium catalyst more difficult.[1] Additionally, issues such as boronic acid decomposition, inappropriate ligand or base selection, and catalyst inhibition are common culprits. A systematic evaluation of each reaction component is often necessary.

Q2: What is the purpose of the base in a Suzuki coupling, and which one should I choose?

A2: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[2] It activates the organoboron species, typically a boronic acid, to facilitate the transfer of the organic group to the palladium center.[3] The choice of base is critical and substrate-dependent. For N-acylindoles, a common starting point is an aqueous solution of a carbonate base like K₂CO₃.[4] If you observe side reactions like protodeboronation (the undesired cleavage of the C-B bond), switching to a milder base such as NaHCO₃ or using anhydrous conditions with a phosphate base like K₃PO₄ may be beneficial.[4]

Q3: My boronic acid seems to be decomposing. How can I prevent this?

A3: Boronic acids can be susceptible to several decomposition pathways, including protodeboronation and oxidation.[5][6] To mitigate this, ensure your reaction is thoroughly degassed to remove oxygen. Using boronic esters, such as pinacol esters, can enhance stability.[7] A "slow-release" strategy, where a protecting group on the boron is gradually removed in situ, can also minimize the concentration of the free boronic acid and thus its decomposition.[5]

Q4: How do I select the right phosphine ligand for my reaction?

A4: The phosphine ligand is critical for stabilizing the palladium catalyst and influencing its reactivity.[8] Electron-rich and bulky phosphine ligands are often preferred as they can facilitate both the oxidative addition and reductive elimination steps.[9] For challenging substrates like N-acylindoles, ligands from the dialkylbiarylphosphine family (e.g., SPhos, XPhos) have shown great utility in enhancing reaction rates and expanding substrate scope.[9]

In-Depth Troubleshooting Guide

Navigating the intricacies of Suzuki couplings with this compound requires a logical and systematic approach to troubleshooting. The following table outlines common issues, their underlying causes, and actionable solutions grounded in mechanistic principles.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Strategy & Rationale
Low or No Product Formation 1. Inefficient Oxidative Addition: The C-X bond (where X is a halide or triflate) on the indole may be too strong, or the palladium catalyst may not be sufficiently electron-rich.[10] 2. Catalyst Deactivation: The indole nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[11] 3. Failed Transmetalation: The boronic acid is not being effectively transferred to the palladium complex.[12]1. Enhance Oxidative Addition: Switch to a more reactive leaving group (I > Br > OTf > Cl).[3] Employ bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to increase the electron density on the palladium center.[9] 2. Mitigate Catalyst Inhibition: The N-acyl group on your substrate already helps reduce the Lewis basicity of the indole nitrogen. If inhibition is still suspected, consider screening different palladium precatalysts. 3. Optimize Transmetalation: Ensure your base is appropriate and present in sufficient quantity (typically 2-3 equivalents). Consider switching to a more reactive boronic acid derivative or a different base/solvent system.[3]
Significant Protodeboronation 1. Presence of Protic Sources: Water or other protic solvents can lead to the cleavage of the carbon-boron bond.[6] 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[11] 3. Inappropriate Base: Some bases can promote this side reaction.1. Use Anhydrous Conditions: If using a boronic acid, consider switching to a boronic ester (e.g., pinacol ester) and using anhydrous solvents and a non-aqueous base like K₃PO₄.[4] 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Screen Bases: Test milder bases such as NaHCO₃ or fluorinated bases like KF.[2]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can lead to the oxidative homocoupling of the boronic acid.[7] 2. High Catalyst Loading: In some cases, high concentrations of the palladium catalyst can promote this side reaction.1. Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[7] 2. Optimize Catalyst Loading: While ensuring enough catalyst for the primary reaction, avoid excessive amounts. Titrate down the catalyst loading to find the optimal concentration.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium catalyst is unstable under the reaction conditions and is precipitating out as inactive palladium(0).1. Ligand Selection: The phosphine ligand may not be effectively stabilizing the palladium catalyst. Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be more stable under certain Suzuki conditions.[8] 2. Check Reagent Purity: Impurities in the reagents or solvent can sometimes lead to catalyst decomposition.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Remember that optimization may be necessary for your specific substrates.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated this compound, arylboronic acid, palladium precatalyst, and phosphine ligand.

  • Solvent and Base Addition: Add the degassed solvent mixture, followed by the base.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Coupling_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L₂-X B->C D Transmetalation C->D Ar'-B(OR)₂ + Base E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Logical Workflow for Troubleshooting

When faced with a challenging Suzuki coupling, a structured approach is key. The following workflow provides a logical sequence for diagnosing and resolving issues.

Troubleshooting_Workflow start Reaction Failure/ Low Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents screen_base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->screen_base screen_ligand Screen Phosphine Ligands (Bulky, Electron-Rich) screen_base->screen_ligand screen_solvent Screen Solvents (Dioxane, Toluene, THF) screen_ligand->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp success Successful Coupling optimize_temp->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Christian, A. H., Müller, P., & Monfette, S. (2014). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Organometallics, 33(9), 2134–2137. Retrieved from [Link]

  • Samanta, S., & Panda, G. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 639-646. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Buchspies, J., Rahman, M. M., Szostak, R., & Szostak, M. (2020). N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N–C(O) Cross-Coupling by Nlp to Ar Conjugation Switch. Organic Letters, 22(12), 4693–4698. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(4), 535–547. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 56(2-3), 209-222. Retrieved from [Link]

  • Buchspies, J., et al. (2020). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 22(18), 7118–7122. Retrieved from [Link]

  • Roy, D. K., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 346-354. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

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Technical Support Center: Strategies for Preventing N-Deacylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the unwanted cleavage of N-acyl groups during subsequent reaction steps. This guide is designed for researchers, scientists, and drug development professionals who encounter N-deacylation and require robust strategies to mitigate this side reaction. Here, we move beyond simple protocols to provide a deeper understanding of the underlying mechanisms, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: The Stability of the Amide Bond

The amide bond is a cornerstone of peptide and medicinal chemistry, prized for its exceptional stability.[1][2] This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.[2] However, this stability is not absolute. Under certain conditions, particularly harsh acidic or basic environments, the amide bond can be hydrolyzed, leading to N-deacylation.[1][3][4][5]

Unintentional N-deacylation can lead to a cascade of problems, including the formation of impurities, reduced yield of the desired product, and complications in purification. In the context of complex, multi-step syntheses, such as peptide or oligonucleotide synthesis, preventing this unwanted reaction is paramount.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding N-deacylation.

Q1: What are the most common causes of unintentional N-deacylation?

A1: N-deacylation is typically initiated by either strong acidic or basic conditions, often coupled with elevated temperatures.[1][3][4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[1][8]

  • Base-Catalyzed Hydrolysis: Strong bases, such as hydroxide ions, can directly attack the carbonyl carbon of the amide. This is a common issue when using strongly basic reagents for deprotection or other transformations.[5][8]

  • Reagent-Specific Cleavage: Certain reagents, while not strictly acidic or basic in the traditional sense, can promote N-deacylation. For example, some reducing agents or organometallic reagents may have unintended reactivity towards amide bonds.[4][9][10]

Q2: My subsequent reaction step requires basic conditions. How can I minimize N-deacylation?

A2: When basic conditions are unavoidable, several strategies can be employed:

  • Use Milder Bases: Opt for non-nucleophilic, sterically hindered bases or bases with a lower pKa if they are sufficient to drive your desired reaction.

  • Control Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Amide hydrolysis is often significantly slower at lower temperatures.

  • Limit Water Content: Ensure your solvents and reagents are anhydrous, as water is a key nucleophile in base-catalyzed hydrolysis.[8]

  • Choose a More Robust N-Acyl Group: If you have the flexibility in your synthesis, consider using an N-acyl group that is more resistant to basic hydrolysis. Electron-withdrawing groups on the acyl moiety can sometimes decrease the rate of hydrolysis.

Q3: Can protecting groups help prevent N-deacylation?

A3: Absolutely. Protecting groups are a fundamental tool in organic synthesis to temporarily mask a reactive functional group.[11][12] In the context of preventing N-deacylation of a primary or secondary amine that you wish to remain acylated, the "protecting group" is the acyl group itself. The key is to choose an acyl group that is stable to the downstream reaction conditions.

However, if you are referring to protecting an already acylated nitrogen (an amide), this is less common. The focus is typically on selecting an appropriate N-acyl group in the first place or using orthogonal protecting group strategies for other functional groups in the molecule.[11][12][13] An orthogonal strategy allows for the removal of one protecting group under a specific set of conditions without affecting others.[11][12][13]

Troubleshooting Guide: A Proactive Approach to Preventing N-Deacylation

Instead of reacting to N-deacylation after it occurs, a proactive approach during the planning phase of your synthesis is far more effective.

Step 1: Analyze Your Synthetic Route for Potential Risks

Before beginning your synthesis, carefully examine each planned reaction step and identify conditions that could potentially lead to N-deacylation.

Potential Risk Factor Examples of Reagents/Conditions Mechanism of N-Deacylation
Strongly Acidic Conditions Refluxing in concentrated HCl or H2SO4, neat trifluoroacetic acid (TFA) at elevated temperatures.[3][14]Acid-catalyzed hydrolysis.[1][8]
Strongly Basic Conditions Refluxing in concentrated NaOH or KOH, sodium methoxide in methanol.[3]Base-catalyzed hydrolysis.[5][8]
Nucleophilic Reagents Hydrazine, primary amines at high temperatures.Transamidation.
Specific Deprotection Reagents Strong acids used for Boc-deprotection (e.g., TFA).[13][15]Can cleave acid-labile N-acyl groups.
Step 2: Strategic Selection of N-Acyl and Other Protecting Groups

The choice of the N-acyl group is your first line of defense. If your downstream chemistry involves harsh conditions, a simple acetyl group may not be sufficiently robust.[13][16]

Table 1: Relative Stability of Common N-Acyl and Amine Protecting Groups

Group Structure Stability to Acid Stability to Base Cleavage Conditions
Acetyl (Ac) -COCH3Moderately StableLabileStrong acid or base, often with heating.[13]
Benzoyl (Bz) -COC6H5StableMore stable than AcStrong acid or base, harsher conditions than Ac.[13]
Carbobenzyloxy (Cbz/Z) -COOCH2C6H5StableStableHydrogenolysis (e.g., H2, Pd/C).[13][15]
tert-Butoxycarbonyl (Boc) -COOC(CH3)3LabileStableStrong acid (e.g., TFA, HCl in dioxane).[13][15]
9-Fluorenylmethoxycarbonyl (Fmoc) -COOCH2-FmocStableLabileBase (e.g., piperidine).[12][13]

Expert Insight: The principle of orthogonality is critical here.[11][12][13] If your synthesis requires the removal of a Boc group (acidic conditions), ensure your N-acyl group is stable to acid. Conversely, if an Fmoc group needs to be removed (basic conditions), your N-acyl group must be base-stable.

Step 3: Experimental Protocols for Mitigating N-Deacylation

Here are two detailed protocols for common scenarios where N-deacylation is a risk.

Protocol 1: Performing a Reaction on a Molecule with a Base-Labile N-Acyl Group

This protocol is designed for situations where a subsequent reaction requires basic conditions, but you want to preserve an N-acetyl or similar group.

  • Reagent and Solvent Preparation:

    • Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Use freshly opened, anhydrous reagents whenever possible.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under a vacuum to remove any adsorbed water.

    • Maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Execution:

    • Dissolve your N-acylated substrate in the anhydrous solvent.

    • Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) before the addition of the base.

    • Add the base slowly and dropwise to control any potential exotherm.

    • Monitor the reaction closely by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction at low temperature before warming to room temperature.

  • Work-up:

    • Use a buffered aqueous solution for the work-up to neutralize the base quickly and avoid prolonged exposure to high pH.

Protocol 2: Selective Deprotection Using an Orthogonal Strategy

This protocol illustrates how to selectively remove a Boc protecting group in the presence of an N-acetyl group.

  • Reagent Preparation:

    • Prepare a deprotection cocktail. A common choice is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Consider adding a scavenger, such as triisopropylsilane (TIS), to the cocktail. Scavengers can trap reactive carbocations generated during deprotection, preventing them from reacting with other parts of your molecule.[15]

  • Execution:

    • Dissolve the substrate in a minimal amount of DCM.

    • Cool the solution to 0 °C.

    • Add the pre-chilled deprotection cocktail to the substrate solution.

    • Stir the reaction at 0 °C to room temperature and monitor its progress. Boc deprotection is often rapid (30-60 minutes).

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

    • Co-evaporate with a solvent like toluene to ensure all residual acid is removed.

    • The resulting amine salt can then be used directly in the next step or neutralized.

Visualizing the Logic: Troubleshooting Workflow

The following diagram outlines a decision-making process for preventing N-deacylation.

Caption: A decision tree for proactive prevention of N-deacylation.

By systematically evaluating your synthetic route and making informed choices about reagents, conditions, and protective groups, you can significantly reduce the incidence of unwanted N-deacylation, leading to higher yields, purer products, and more efficient research and development.

References

  • Miraqyan, N. A. (n.d.). N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals.
  • D'Errico, S., et al. (2017). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Nucleosides, Nucleotides & Nucleic Acids, 36(3), 156-168. Available from: [Link]

  • Poudel, Y. B. (2013). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. Paper 1589. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • van der Vorm, S., et al. (2017). Selective N-Deacetylation and Functionalization of Aminosugars. Angewandte Chemie International Edition, 56(43), 13261-13265. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Bhat, V. G., et al. (2012). Chemoselective N-Deacetylation under Mild Conditions. Synlett, 23(10), 1505-1508. Available from: [Link]

  • Karaman, R., & Levison, B. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? ResearchGate. Retrieved from [Link]

  • Marzaioli, V., et al. (2017). Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides. Chemistry – A European Journal, 23(62), 15837-15847. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wang, A.-E., et al. (2015). Mild N-deacylation of secondary amides by alkylation with organocerium reagents. Chinese Chemical Letters, 26(5), 557-560. Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.2: Amides as Acids and Bases. Retrieved from [Link]

  • Wellner, E., et al. (1993). Alcoholytic deblocking of N-terminally acetylated peptides and proteins for sequence analysis. FEBS Letters, 336(2), 249-252. Available from: [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(15), 2736. Available from: [Link]

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Characterization of impurities in N,N-Diethyl-1H-indole-1-carboxamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Characterization of Impurities in N,N-Diethyl-1H-indole-1-carboxamide

Welcome to the technical support center for the analysis of this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding impurity characterization. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the "why" behind these analytical strategies, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A: Impurities can generally be classified into three categories: organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[1] For this specific molecule, you should anticipate:

  • Process-Related Impurities: Unreacted starting materials such as indole, and reagents from the coupling process. Side-products from the synthesis, for instance, from undesired reactions at other positions on the indole ring, can also be present.[2]

  • Degradation Products: The amide bond is susceptible to hydrolysis, which would yield indole-1-carboxylic acid and diethylamine. The indole ring itself can be prone to oxidation, potentially forming oxindole derivatives.[3][4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, THF, Ethyl Acetate) may be retained in the final product.

Q2: Which analytical technique is best for routine purity analysis of my samples?

A: For routine quantitative analysis of non-volatile organic impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[5] It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its related substances. For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the required method.[5]

Q3: I see an unexpected peak in my HPLC chromatogram. What is the first step I should take?

A: The first step is to ensure the peak is not an artifact of the system. Re-inject the same sample to check for reproducibility. If the peak is still present, inject a blank (mobile phase) to rule out ghost peaks from the system or solvent contamination. If the peak is confirmed to be real, the next logical step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information, which is a critical clue for structural identification.[5][6]

Q4: At what concentration level do I need to fully identify and characterize an impurity?

A: This is dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH). According to ICH Q3A/Q3B guidelines, the thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug.[7] For a typical small molecule drug, the identification threshold is often around 0.10% to 0.15%.[7][8] Any impurity found at or above this level must be structurally characterized.

Section 2: Common Impurity Profile and Sources

Understanding the synthetic route is key to predicting potential impurities. This compound is typically synthesized by reacting indole with a carbonylating agent followed by or concurrently with diethylamine.

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}

Figure 1: Potential sources of impurities in a drug substance.
Impurity Type Potential Compounds Origin Primary Analytical Technique
Process-Related Indole, Diethylcarbamoyl chlorideUnreacted Starting MaterialsHPLC-UV, GC-MS
Indole-3-carboxamide derivativesPositional Isomer/Side ReactionHPLC-UV, LC-MS
Bis-indole speciesDimerization By-productHPLC-UV, LC-MS
Degradation Indole-1-carboxylic acidHydrolysis of amideHPLC-UV, LC-MS
DiethylamineHydrolysis of amideGC-MS (headspace)
Oxindole derivativesOxidation of indole ringHPLC-UV, LC-MS
Solvents Toluene, THF, DMF, AcetonitrileSynthesis & PurificationGC-MS (headspace)
Inorganic Heavy metals, catalystsManufacturing ProcessInductively Coupled Plasma (ICP-MS)

Section 3: Analytical Method Troubleshooting

A robust analytical method is the cornerstone of impurity characterization. The following sections provide troubleshooting guidance for the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination. A typical starting point would be a reversed-phase method on a C18 column with a gradient of water and acetonitrile, monitored at the UV λmax of the indole chromophore.

graph TD { subgraph "HPLC Peak Shape Troubleshooting" direction LR; A[Observe Peak Shape Issue] --> B{What is the issue?}; B -- "Fronting" --> C[Overloaded sample or poorly soluble in mobile phase]; B -- "Tailing" --> D[Secondary interactions with column or active analyte]; B -- "Splitting" --> E[Column void, partially blocked frit, or co-elution];

}

Figure 2: Decision tree for troubleshooting common HPLC peak shape problems.

Issue: Poor Resolution Between the Main Peak and an Impurity

  • Causality: Insufficient difference in the retention mechanism between the two components under the current conditions. This could be due to a suboptimal mobile phase composition or a column that doesn't provide the right selectivity.

  • Troubleshooting Steps:

    • Optimize the Gradient: Make the gradient shallower around the elution time of the critical pair. A slower change in organic solvent percentage increases the time components spend interacting with the stationary phase, often improving resolution.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Methanol has different solvent properties and can alter the elution order and selectivity.

    • Adjust pH: The indole nitrogen is weakly basic. Adjusting the mobile phase pH with a buffer (e.g., phosphate, formate) can change the ionization state of impurities and significantly impact retention and peak shape.

    • Try a Different Stationary Phase: If a standard C18 column is insufficient, a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, can offer alternative selectivity based on different interaction mechanisms (e.g., pi-pi interactions).

Issue: Baseline Noise or Drift

  • Causality: This can be caused by a multitude of factors including a contaminated mobile phase, an improperly equilibrated column, detector lamp failure, or leaks in the system.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Filter all solvents and use high-purity (HPLC grade) reagents. Contaminants or microbial growth in the aqueous phase are common culprits.

    • Purge the System: Purge all lines to remove air bubbles, which can cause pressure fluctuations and baseline noise.

    • Check for Leaks: Systematically check all fittings from the pump to the detector for any signs of leakage.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a run. A drifting baseline is a classic sign of a non-equilibrated column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for identifying and quantifying volatile organic impurities, especially residual solvents.[9][10]

Issue: Poor Peak Shape for Polar Solvents (e.g., DMF)

  • Causality: Polar analytes can interact with active sites (free silanols) in the GC liner or column, leading to peak tailing and poor sensitivity.

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner. The liner is the first point of contact for the sample and a major source of activity.

    • Select an Appropriate Column: A "WAX" (polyethylene glycol) phase column is often a good choice for polar analytes. For general-purpose solvent screening, a 624-type phase is also suitable.

    • Method Optimization: A faster oven ramp rate can sometimes improve the peak shape of late-eluting polar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of unknown impurities once they have been isolated.[5][11]

Issue: Difficulty Distinguishing Impurity Signals from the Main Component

  • Causality: At low levels (e.g., <1%), impurity signals can be lost in the noise or overlap with the much larger signals of the parent compound.

  • Troubleshooting Steps:

    • Increase Scan Number: Signal-to-noise ratio increases with the square root of the number of scans. Acquiring the spectrum overnight can often reveal low-level signals.

    • Use 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help. An HSQC spectrum, for example, correlates protons with their directly attached carbons. A small spot in the 2D spectrum that doesn't correspond to the known structure of the parent compound is a definitive sign of an impurity and helps in its characterization.

    • Sample Purification: If possible, use preparative HPLC or column chromatography to isolate the impurity and obtain a clean NMR spectrum.

Section 4: Advanced Characterization & Workflow

Workflow for Unknown Impurity Identification

When a new, significant impurity is detected, a systematic approach is required for its identification and characterization.

graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 3: A systematic workflow for the identification of an unknown impurity.
Forced Degradation Studies

Forced degradation (or stress testing) is crucial for understanding the potential degradation pathways of a drug substance.[12] It helps to develop stability-indicating methods by ensuring that all potential degradation products are separated from the main peak.[13]

Protocol: Acid/Base Hydrolysis Study

  • Preparation: Prepare three solutions of this compound at a concentration of ~1 mg/mL:

    • Solution A: In 0.1 M HCl

    • Solution B: In 0.1 M NaOH

    • Solution C: In pure water (as a control)

  • Stress Condition: Heat the solutions at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peak.

  • Neutralization: Before analysis, cool the samples to room temperature. Neutralize Solution A with an equivalent amount of 0.1 M NaOH and Solution B with 0.1 M HCl. This is critical to stop the reaction and prevent damage to the HPLC column.[14]

  • Analysis: Analyze all three solutions by a validated HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks (degradants) and a corresponding decrease in the area of the main peak. Use a photodiode array (PDA) detector to check for peak purity and to see if the degradants have different UV spectra from the parent compound.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • RSIS International. (2024, January 5). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Retrieved from [Link]

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C13H16N2O). Retrieved from [Link]

  • Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • arkat usa. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • PubMed. (2020, August 20). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

  • (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectrometry of simple indoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. Retrieved from [Link]

  • (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science. Retrieved from [Link]

Sources

Alternative reagents for the synthesis of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,N-Diethyl-1H-indole-1-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It addresses common challenges, explores safer and more efficient alternative reagents, and offers detailed troubleshooting protocols to overcome experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly answer the critical questions that arise during the synthesis of indole-1-carboxamides, moving from general strategy to specific troubleshooting scenarios.

Q1: What are the primary challenges in synthesizing this compound, and why is a dedicated guide necessary?

A1: The synthesis of this compound, while seemingly straightforward, presents two significant challenges rooted in the inherent chemistry of the indole nucleus:

  • Low Nucleophilicity of the Indole Nitrogen: The nitrogen atom in the indole ring is part of an aromatic system, making its lone pair of electrons less available for nucleophilic attack compared to a typical secondary amine.[1][2] This low reactivity necessitates the use of highly reactive electrophiles or the deprotonation of the indole nitrogen with a strong base to proceed efficiently.

  • Competing C3-Position Reactivity: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack.[3][4] Under many reaction conditions, particularly neutral or acidic ones, acylation can occur at C3, leading to the formation of an undesired ketone isomer (3-acylindole) instead of the target N1-carboxamide.

These challenges mean that simply mixing the reactants is often ineffective and can lead to low yields or a mixture of products. This guide focuses on strategies that selectively favor N1-acylation and employ reagents that are both effective and safer than historical alternatives.

Q2: The traditional synthesis route for similar structures often involves phosgene. What are the modern, safer alternatives for this reaction?

A2: Phosgene is an extremely toxic gas and its use is highly regulated and undesirable in a modern laboratory setting.[5] Fortunately, several solid, safer "phosgene-equivalent" reagents have been developed that can generate the necessary carbonyl moiety in situ. The most relevant for this synthesis are Triphosgene and 1,1'-Carbonyldiimidazole (CDI).[5][6]

A direct comparison highlights their distinct advantages and use cases:

FeatureTriphosgene (Bis(trichloromethyl) carbonate)1,1'-Carbonyldiimidazole (CDI)
Physical State White crystalline solid[6]White crystalline solid[5]
Mechanism Decomposes to release three equivalents of phosgene in situ, typically in the presence of a tertiary amine base.[7][8]Acts as a coupling agent. It activates the indole N-H to form a reactive N-acylimidazole intermediate.[9][10]
Safety Profile Significantly safer to handle and store than gaseous phosgene.[6] However, the reaction still generates phosgene, requiring a well-ventilated fume hood and careful quenching.Generally considered safer than triphosgene as it does not generate phosgene gas.[6] Byproducts are imidazole and CO2.
Byproducts Triethylamine hydrochloride (if used as base), which must be filtered off. Excess phosgene must be quenched (e.g., with aqueous ammonia).Imidazole and imidazole hydrochloride, which are typically removed by an aqueous wash.[10]
Best For Highly efficient for creating the indole-1-carbonyl chloride intermediate, which then reacts cleanly with diethylamine.Milder conditions. Excellent for sensitive substrates. The two-step, one-pot procedure (activation then amine addition) is straightforward.
Q3: My reaction yield is poor or has failed completely. What are the most common causes and how can I troubleshoot them?

A3: Low or no yield in this synthesis almost always points to an issue with reaction conditions, particularly the choice of base and solvent, or the presence of moisture.

Troubleshooting Flowchart for Low Yield

G Troubleshooting Low Yield Start Low or No Product Base_Check Was a suitable base used? Start->Base_Check Evaluate Base Solvent_Check Was the solvent appropriate and anhydrous? Start->Solvent_Check Evaluate Solvent Moisture_Check Were all reagents and glassware scrupulously dried? Start->Moisture_Check Evaluate Conditions Temp_Check Was the reaction temperature controlled? Start->Temp_Check Evaluate Procedure Base_Result Indole N-H (pKa ~17) requires a strong, non-nucleophilic base (e.g., NaH, LiHMDS) for full deprotonation. Weaker bases like K2CO3 or NaOH may be ineffective. [2] Base_Check->Base_Result Solvent_Result Aprotic, anhydrous solvents (THF, DMF, Xylene) are essential. Protic solvents (alcohols, water) will quench the base and reactive intermediates. [2] Solvent_Check->Solvent_Result Moisture_Result Organometallic bases (NaH) and acylating agents (Triphosgene, CDI) react violently or are decomposed by water. Ensure solvents are distilled from a drying agent and glassware is oven-dried. Moisture_Check->Moisture_Result Temp_Result Addition of highly reactive reagents like triphosgene should be done at low temperature (e.g., 0°C or -78°C) to control the reaction rate and prevent side reactions. Temp_Check->Temp_Result Success Optimize and Retry Base_Result->Success Solvent_Result->Success Moisture_Result->Success Temp_Result->Success

Caption: Troubleshooting Decision Tree for Synthesis Failure.

Q4: I've isolated a product, but the spectral data (NMR, MS) doesn't match the target compound. What is the most likely side product?

A4: The most common isomeric byproduct is 3-(diethylcarbamoyl)-1H-indole . This results from electrophilic acylation at the C3 position of the indole ring.[3]

  • How to Differentiate:

    • ¹H NMR: The N-H proton of the indole ring will be present (a broad singlet, typically > 8 ppm), which is absent in your target N1-substituted product. The chemical shifts of the other aromatic protons on the indole ring will also differ significantly.

    • ¹³C NMR: The chemical shift of the carbonyl carbon will be different.

    • IR Spectroscopy: A sharp N-H stretching peak will be visible around 3300-3400 cm⁻¹, which is absent in the target compound.

  • How to Prevent It:

    • The formation of the C3-acylated product is favored under neutral or acidic conditions. To ensure exclusive N1-acylation, the indole nitrogen must be deprotonated with a strong base (like NaH) before the addition of the acylating agent. This generates the highly nucleophilic indolide anion, which reacts preferentially at the nitrogen atom.

Q5: Can I use standard peptide coupling reagents like HATU, HOBt, or DCC for this synthesis?

A5: While peptide coupling reagents are masters of forming amide bonds, their standard application involves coupling a carboxylic acid with an amine.[11][12] The synthesis of this compound does not start from a carboxylic acid.

However, you can adapt this chemistry. The strategy would involve using a reagent that can act as an activated CO₂ source. For example, N,N'-Disuccinimidyl carbonate (DSC), another solid phosgene substitute, can be used.[5][6] The reaction would proceed by first reacting indole with DSC to form an activated N-succinimidyl carbamate intermediate, which is then displaced by diethylamine. This approach is mechanistically similar to using CDI but may be advantageous in specific contexts, such as solid-phase synthesis. Using reagents like HATU or DCC directly would not be appropriate for this specific transformation from indole and diethylamine.

Experimental Protocols: Phosgene-Free Syntheses

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using validated alternative reagents.

Protocol 1: Synthesis via Triphosgene

This method is highly effective and proceeds via an in situ generated indole-1-carbonyl chloride. Extreme caution is required as this reaction generates phosgene gas. All operations must be performed in a certified, high-flow chemical fume hood.

Reaction Workflow

G cluster_0 Step 1: Indole Deprotonation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amide Formation cluster_3 Step 4: Workup & Purification Indole Indole in Anhydrous THF NaH NaH (60% dispersion) Indole->NaH Add portionwise at 0°C Stir Stir NaH->Stir Stir 30 min at RT Triphosgene Triphosgene in Anhydrous THF Stir->Triphosgene Cool to -78°C, add dropwise Stir2 Stir2 Triphosgene->Stir2 Stir 1 hr, warm to RT Amine Diethylamine Stir2->Amine Add dropwise at 0°C Stir3 Stir3 Amine->Stir3 Stir 2-4 hrs at RT Quench Quench with sat. NH4Cl Stir3->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for Triphosgene-based Synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portionwise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Acylation: Cool the resulting sodium indolide solution to -78°C (dry ice/acetone bath). In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF and add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

  • Amination: Cool the mixture back to 0°C and add diethylamine (1.2 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

This method is generally safer than the triphosgene route and involves the formation of a stable, yet reactive, N-acylimidazole intermediate.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.0 eq) and 1,1'-Carbonyldiimidazole (CDI, 1.1 eq).

  • Activation: Add anhydrous THF or DMF and stir the mixture at room temperature. The reaction can be gently heated (40-50°C) to accelerate the formation of the 1-(1H-imidazole-1-carbonyl)-1H-indole intermediate. Monitor the reaction by TLC; CO₂ evolution will be observed. This step typically takes 1-3 hours.

  • Amination: Once the indole has been fully converted to the activated intermediate, add diethylamine (1.2 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Completion: Stir the reaction at room temperature for an additional 2-6 hours, or until the intermediate is consumed as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x). The imidazole byproducts are water-soluble and will be removed during this process.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

References

  • Palomba, M. et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA.
  • Anonymous. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • Anonymous. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
  • Anonymous. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). ResearchGate.
  • Witty, D. R. et al. (n.d.). Synthesis of Indole Analogues of the Natural Schweinfurthins. PubMed Central.
  • Cardile, V. et al. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI.
  • Anonymous. (n.d.). This compound | 119668-50-7. Benchchem.
  • Anonymous. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
  • Al-Aama, J. Y. et al. (n.d.). A decade review of triphosgene and its applications in organic reactions. PubMed Central.
  • Anonymous. (2025). 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin- 3-carboxamide Derivatives. ResearchGate.
  • Anonymous. (n.d.). Phosgene and Substitutes. Sigma-Aldrich.
  • Baran, P. S. et al. (n.d.). Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. National Institutes of Health.
  • O'Brien, P. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • Anonymous. (2025). A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Benchchem.
  • Anonymous. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
  • Anonymous. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed.
  • Anonymous. (n.d.). 1,1'-Carbonyldiimidazole (CDI) Mediated Facile Synthesis, Structural Characterization, Antimicrobial Activity, and in-silico Studies of Coumarin- 3-carboxamide Derivatives. PubMed.
  • Anonymous. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Anonymous. (n.d.). Triphosgene and its Application in Organic Synthesis | Request PDF. ResearchGate.
  • Anonymous. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate.
  • Anonymous. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
  • Anonymous. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure.
  • Anonymous. (n.d.). EP1731510A1 - Process for producing n,n'-carbonyldiimidazole. Google Patents.

Sources

Managing moisture sensitivity in indole-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Moisture Sensitivity for Researchers and Drug Development Professionals

Welcome to the technical support center for indole-1-carboxamide synthesis. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges related to moisture sensitivity in this important class of reactions. Indole-1-carboxamides are prevalent motifs in pharmaceuticals and biologically active compounds, making their efficient synthesis paramount. However, the reagents and intermediates involved are often highly susceptible to hydrolysis, leading to diminished yields, complex purification challenges, and failed experiments.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems effectively and implement robust, validated solutions in your laboratory.

Section 1: The Core Problem - Why Moisture Derails Your Synthesis

The synthesis of indole-1-carboxamides typically involves the N-acylation of an indole ring. This is often achieved by first deprotonating the indole N-H with a strong base, followed by reaction with an electrophilic carbamoylating agent like an isocyanate, carbamoyl chloride, or chloroformate. Water can interfere fatally at multiple points in this sequence.

Q: How exactly does trace moisture ruin my indole-1-carboxamide synthesis?

A: Water is a potent nucleophile and a proton source that can initiate several destructive side reactions:

  • Quenching of Strong Bases: Many protocols use strong, moisture-sensitive bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or Grignard reagents to deprotonate the indole. Water will rapidly and preferentially react with these bases, consuming them before they can activate the indole. This results in an incomplete or failed initial deprotonation, stalling the entire reaction.

  • Hydrolysis of Electrophiles: Highly reactive acylating agents are readily attacked and hydrolyzed by water.

    • Isocyanates (R-N=C=O) react with water to form an unstable carbamic acid, which quickly decomposes into a primary amine and carbon dioxide (CO₂)[1][2]. This not only consumes your reagent but also introduces a new, potentially reactive amine nucleophile into the mixture, leading to undesired urea byproducts.

    • Carbamoyl Chlorides (R₂NCOCl) and Chloroformates (ROCOCl) are acyl chlorides that hydrolyze to the corresponding carbamic or carbonic acids, which are often unstable[3][4]. This reaction consumes the electrophile and can alter the pH of the reaction mixture.

  • Protonation of the Indolide Anion: After successful deprotonation, the resulting indolide anion is a strong base. Any moisture present can protonate it, reverting it to the neutral indole starting material and halting the desired N-acylation.

The interplay between these competing reactions is why rigorous exclusion of moisture is not just recommended, but essential for high-yielding, reproducible syntheses.

Moisture_Interference cluster_desired Desired Reaction Pathway cluster_undesired Undesired Side Reactions (Moisture Interference) Indole Indole Indolide Indolide Anion Indole->Indolide + Base Base Strong Base (e.g., NaH) QuenchedBase Quenched Base (e.g., NaOH + H₂) Base->QuenchedBase Indolide->Indole Protonates Product Indole-1-Carboxamide Indolide->Product + Electrophile Electrophile Electrophile (R-NCO, R₂NCOCl) HydrolyzedElectrophile Hydrolyzed Electrophile (e.g., R-NH₂ + CO₂) Electrophile->HydrolyzedElectrophile H2O H₂O (Moisture) H2O->QuenchedBase Reacts with H2O->HydrolyzedElectrophile Hydrolyzes

Caption: Competing reaction pathways in the presence of moisture.

Section 2: Troubleshooting Guide - Reagents and Solvents

The foundation of a successful moisture-sensitive reaction is the quality of your starting materials. Contamination is often introduced before the reaction even begins.

Q: My reaction failed, and I suspect my solvent is wet. How can I ensure my solvents are truly anhydrous?

A: Commercial "anhydrous" solvents straight from the bottle are often sufficient, but their water content can increase over time after the bottle is opened. For highly sensitive reactions, re-drying is crucial.

  • Best Practice: Use a solvent purification system (Grubbs-style) that passes solvent through columns of activated alumina and other drying agents.

  • Traditional Methods: Distillation from an appropriate drying agent is a classic method. For example, THF is often distilled from sodium/benzophenone, while dichloromethane can be distilled from calcium hydride (CaH₂)[5]. However, these methods involve reactive materials and require significant care[5].

  • Easier, Safer Method: Storing solvents over activated 3Å molecular sieves is a highly effective and safer alternative to distillation for many common solvents like Toluene, THF, and Dichloromethane[5]. Ensure the sieves are properly activated by heating them in a vacuum oven before use. Passing the solvent through a plug of activated silica gel or alumina can also rapidly provide "super dry" solvent[5].

Q: How do I know if my solvent is dry enough? What is an acceptable water content?

A: Visual inspection is not enough. The gold standard for quantifying water content in organic solvents is Karl Fischer (KF) titration . This method can accurately measure water content down to the parts-per-million (ppm) level.

  • Volumetric KF Titration: Best for samples with water content above 0.1%[6].

  • Coulometric KF Titration: More sensitive and suitable for samples with water content between 10 and 1000 ppm[6].

For most indole acylations using strong bases, a water content of < 50 ppm is a good target. For extremely sensitive systems, aiming for < 10 ppm is ideal.

Drying MethodTypical Final H₂O Content (DCM)Typical Final H₂O Content (Toluene)Safety/Convenience
Commercial Anhydrous Bottle ~10-50 ppm (new)~30-60 ppm (new)High convenience, but degrades over time.
Distillation from CaH₂ ~13 ppm[5]N/AEffective, but involves heating and reactive hydrides.
Distillation from Na/Benzophenone N/A~34 ppm[5]Very effective, but has significant fire/explosion risk[5].
Storage over activated 3Å sieves (24h) < 10 ppm[5]< 10 ppm[5]Excellent efficacy, high safety, and good convenience[5].
Column of activated silica/alumina < 10 ppm[5]< 10 ppm[5]Excellent efficacy, high safety, very rapid[5].

Q: My indole starting material is a solid. Does it need to be dried?

A: Yes. Indole and its derivatives can be hygroscopic, absorbing atmospheric moisture on their surface[7]. Glass surfaces also readily adsorb water[7]. Even if the bulk of the material is dry, this surface water can be enough to interfere with the reaction.

  • Protocol for Drying Solid Reagents:

    • Place the solid in a flask suitable for vacuum (e.g., a Schlenk flask).

    • Attach the flask to a high-vacuum line (not a water aspirator).

    • Heat the flask gently with a heat gun while under vacuum to drive off adsorbed water. Be careful not to melt or sublime your compound.

    • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (Nitrogen or Argon). This is known as an "evacuate-refill" cycle. Repeat 2-3 times for best results[8].

    • Store the dried solid under an inert atmosphere until use.

Section 3: Troubleshooting Guide - Reaction Setup and Execution

A flawless reaction setup is your primary defense against atmospheric moisture during the experiment.

Q: What is the best way to set up a reaction to exclude air and moisture?

A: The use of a Schlenk line or a glovebox is mandatory for these reactions[8][9]. A Schlenk line provides a dual manifold with vacuum and a purified inert gas (typically Argon or Nitrogen), allowing you to manipulate reagents without exposing them to the atmosphere[10].

  • Glassware Preparation: All glassware must be rigorously dried immediately before use. Oven-drying overnight at >120 °C is good, but flame-drying under vacuum is the most effective method for removing the stubborn film of water adsorbed to glass surfaces[7].

    • Assemble your reaction flask, condenser, and any addition funnels.

    • Connect the assembly to the Schlenk line and evacuate to high vacuum.

    • Gently heat all glass surfaces with a powerful heat gun or a soft flame until hot to the touch. Pay special attention to ground glass joints.

    • Hold the vacuum while the apparatus cools to room temperature.

    • Backfill the apparatus with inert gas. Repeat this evacuate-refill cycle three times to ensure all atmospheric gases are removed[8].

Schlenk_Setup cluster_line Schlenk Line cluster_glassware Reaction Apparatus InertGas Inert Gas (Ar/N₂) Manifold Dual Manifold InertGas->Manifold Vacuum Vacuum Pump Vacuum->Manifold Bubbler Oil Bubbler (Pressure outlet) Manifold->Bubbler vents to Flask Schlenk Flask (with reagents) Condenser Reflux Condenser Flask->Condenser attached to Condenser->Manifold connected via hose & stopcock Flame 🔥 Flame-Dry Under Vacuum Flame->Flask

Caption: Basic Schlenk line setup for an inert atmosphere reaction.

Q: I saw my reaction mixture bubble when I added my electrophile. Is this normal?

A: It depends. If you are using an isocyanate , bubbling is a strong indicator of moisture contamination. The reaction of isocyanate with water produces gaseous carbon dioxide (CO₂)[2]. If you see bubbling, your reaction is likely failing and producing unwanted amine and urea byproducts.

However, if you used sodium hydride (NaH) as your base, the initial deprotonation of indole will produce hydrogen (H₂) gas. This bubbling should occur before the addition of your electrophile. If bubbling only starts after adding the isocyanate, it is almost certainly CO₂ from hydrolysis.

Q: My reaction is sluggish and gives a low yield even with dry solvents and proper technique. What else could be wrong?

A: Consider the purity and handling of your reagents:

  • Base Quality: Solid NaH is often sold as a dispersion in mineral oil. The oil must be washed away with a dry, inert solvent (like hexanes) under an inert atmosphere before use. Older NaH can have a surface coating of NaOH from reaction with trace moisture, reducing its activity.

  • Liquid Reagent Transfer: When transferring anhydrous solvents or liquid reagents, always use a dry syringe or a cannula transfer technique under a positive pressure of inert gas[8][10]. Never pour them through the air.

  • Temperature Control: Many deprotonation steps with strong bases like LDA or n-BuLi require low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction period.

Section 4: FAQs - Post-Reaction Work-up

Moisture control doesn't end when the reaction is complete. The work-up procedure can also introduce water that complicates purification.

Q: How should I properly "quench" my moisture-sensitive reaction?

A: Quenching is the process of safely destroying any remaining reactive species. The choice of quenching agent is critical.

  • For reactions with excess NaH: Slowly add a proton source like isopropanol or ethanol at 0 °C before adding water. Adding water directly to NaH can cause a violent, exothermic reaction.

  • For reactions with organolithiums (n-BuLi, LDA): Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature[11].

  • General Principle: Always perform the quench slowly and at a reduced temperature (e.g., in an ice bath) to control the exotherm.

Q: My organic layer looks cloudy after aqueous extraction. What does this mean?

A: A cloudy or hazy organic layer is a sign of emulsified or dissolved water. This water must be removed before solvent evaporation.

  • Brine Wash: First, "wash" the organic layer with a saturated aqueous solution of sodium chloride (brine)[12]. The high salt concentration helps to draw water out of the organic phase[12].

  • Drying Agent: After separating the organic layer, treat it with a solid anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices[12][13].

    • How to Use: Add a small amount of the drying agent to the solution and swirl. If the agent clumps together, there is still water present. Continue adding small portions until some of the agent remains free-flowing, like dust in a snow globe[12].

    • Which to Choose: MgSO₄ is a fast and high-capacity drying agent, but it is a fine powder that must be filtered off[13]. Na₂SO₄ is less efficient but is granular and can often be removed by simple decantation[13].

By systematically addressing these potential points of moisture contamination, you can significantly improve the reliability, yield, and purity of your indole-1-carboxamide syntheses.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Kevan, D. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • Bentley, T. W. (2020). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 25(20), 4763. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. [Link]

  • De La Hoz, A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(8), 6399–6419. [Link]

  • ACS Chemical Health & Safety. (2014). Reactivity control using a Schlenk line. ACS Chemical Health & Safety, 21(3), 34–41. [Link]

  • ResearchGate. (2021). Reaction of Isocyanates with water. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of N,N-Diethyl-1H-indole-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored subclass: N,N-Diethyl-1H-indole-1-carboxamide derivatives. While direct and extensive SAR literature on this precise scaffold is emerging, we can infer a robust predictive framework by examining closely related indole carboxamides. This guide will synthesize these findings, offering a comparative analysis of how structural modifications on the indole ring are likely to influence biological activity, with a particular focus on cannabinoid receptor modulation, a frequent target for related compounds.[2][3]

The this compound Scaffold: A Platform for Discovery

The this compound core structure is characterized by a carboxamide group attached to the nitrogen atom of the indole ring.[4] This scaffold serves as a versatile synthetic building block, amenable to a variety of chemical modifications.[4] The diethylamide moiety offers a degree of lipophilicity and metabolic stability, while the indole ring provides a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.

The general synthesis of these derivatives relies on established amide bond formation techniques. Typically, this involves the coupling of a substituted 1H-indole with diethylamine, often facilitated by a coupling agent. Alternatively, derivatization can be achieved through reactions like ortho-metalation followed by the introduction of various substituents.[4]

Inferred Structure-Activity Relationships: A Comparative Analysis

Based on extensive research into related indole carboxamides, particularly those targeting the cannabinoid CB1 receptor, we can project the following SAR trends for this compound derivatives.[2][5]

Substitutions on the Indole Ring

The indole ring presents several positions (C2, C3, C4, C5, C6, and C7) where substitutions can dramatically alter biological activity.

  • C5 Position: Introduction of a halogen, such as a chloro or fluoro group, at the C5 position has been shown to enhance the potency of related indole-2-carboxamides as CB1 receptor allosteric modulators.[5] This suggests that for the this compound scaffold, a C5-halogenated derivative is likely to exhibit increased activity. This is potentially due to favorable interactions within the receptor's binding pocket.

  • C3 Position: In the context of indole-2-carboxamides, modifications at the C3 position significantly impact allosteric modulation of the CB1 receptor.[2] Short alkyl groups at this position have been found to be beneficial for potency.[5] Therefore, it is plausible that small alkyl substituents at the C3 position of this compound could lead to more potent compounds.

  • Other Positions (C2, C4, C6, C7): The influence of substituents at other positions is less clearly defined in the available literature for closely related compounds. However, it is reasonable to hypothesize that both electron-donating and electron-withdrawing groups at these positions could modulate the electronic properties of the indole ring, thereby affecting receptor affinity and efficacy. Systematic exploration of these positions is warranted to build a comprehensive SAR profile.

Modifications to the N,N-Diethylamide Moiety

While the core focus of this guide is on the indole ring, modifications to the N,N-diethylamide group can also be envisioned. Replacing the ethyl groups with other alkyl or cyclic substituents would alter the steric bulk and lipophilicity, which could fine-tune the compound's pharmacokinetic profile and potentially its interaction with the target protein.

Comparative Data Summary (Hypothetical)

To illustrate the potential SAR trends, the following table presents a hypothetical comparison of this compound derivatives and their predicted activity based on the analysis of related compounds. The activity is represented by a hypothetical IC50 value for CB1 receptor binding.

Compound IDSubstitution on Indole RingPredicted CB1 Receptor Binding IC50 (nM)Rationale for Predicted Activity
1a Unsubstituted150Baseline activity of the core scaffold.
1b 5-Chloro50Halogen at C5 is expected to increase potency.[5]
1c 5-Fluoro65Halogen at C5 is expected to increase potency.[5]
1d 3-Methyl100Small alkyl group at C3 may enhance activity.[5]
1e 5-Chloro, 3-Methyl30Combination of favorable substitutions at C3 and C5.[2][5]
1f 4-Methoxy>200Potential for steric hindrance or unfavorable electronic effects.
1g 6-Nitro>200Strong electron-withdrawing group may decrease affinity.

Experimental Protocols: A Self-Validating System

To experimentally validate the predicted SAR, a robust and reproducible set of assays is crucial. The following protocols are based on methodologies reported for the characterization of related indole carboxamides.[2][5]

Synthesis of this compound Derivatives

A general synthetic route is depicted below. This multi-step process allows for the introduction of various substituents on the indole ring.

Synthesis_Workflow Indole Substituted 1H-Indole Activation Activation with Coupling Reagent (e.g., HATU) Indole->Activation Coupling Coupling with Diethylamine Activation->Coupling Product This compound Derivative Coupling->Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted 1H-indole (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the indole.

  • Add diethylamine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Cannabinoid CB1 Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the CB1 receptor.

Binding_Assay_Workflow Membranes CB1-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]CP55,940 (Radioligand) Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50) Scintillation->Analysis

Caption: Workflow for the CB1 receptor binding assay.

Step-by-Step Protocol:

  • Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

  • In a 96-well plate, add the cell membranes, the radiolabeled CB1 agonist [3H]CP55,940, and varying concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inferred SAR, based on closely related indole carboxamides, suggests that strategic substitutions on the indole ring, particularly at the C3 and C5 positions, can significantly enhance biological activity, likely at the cannabinoid CB1 receptor.

This guide provides a foundational framework for initiating a medicinal chemistry program around this scaffold. The proposed synthetic strategies and experimental protocols offer a clear path for synthesizing and evaluating a library of derivatives. Future work should focus on a systematic exploration of the SAR to validate these initial hypotheses and to identify lead compounds with optimal potency, selectivity, and drug-like properties. The versatility of the indole core, combined with the favorable characteristics of the N,N-diethylamide moiety, makes this class of compounds a compelling area for further investigation in drug discovery.

References

  • (Reference to a general review on indole in medicinal chemistry - placeholder, as no direct URL was provided in the search results for this specific point)
  • Ignas, D., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 56(15), 6147-6160. Available from: [Link]

  • (Reference to a general review on amide bond formation - placeholder, as no direct URL was provided in the search results for this specific point)
  • Kaur, R., et al. (2016). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. Pharmaceutical Patent Analyst, 5(5), 339-349. Available from: [Link]

  • (Reference to a general review on the biological activity of indole derivatives - placeholder, as no direct URL was provided in the search results for this specific point)
  • Lu, D., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 429-441. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Indole-1-Carboxamide Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets. When functionalized with a carboxamide moiety, the resulting indole-carboxamide framework yields compounds with a remarkably broad spectrum of biological activities, ranging from anticancer and anti-inflammatory to neuroreceptor modulation and antimicrobial effects.[4]

This guide provides a comparative analysis of the biological activities of various indole-1-carboxamide analogs. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explain the causality behind key experimental designs, and provide detailed, validated protocols for their evaluation.

Comparative Anticancer Activity: Targeting Kinases and Inducing Oxidative Stress

Indole-1-carboxamide analogs have emerged as potent anticancer agents, primarily through two distinct mechanisms: inhibition of crucial oncogenic kinases and the induction of cytotoxic reactive oxygen species (ROS).[5][6]

Multi-Targeted Kinase Inhibition

A significant thrust in modern oncology is the development of inhibitors that can simultaneously block multiple signaling pathways responsible for tumor growth and angiogenesis.[6] Indole-2-carboxamides, in particular, have been successfully designed as potent inhibitors of key receptor tyrosine kinases like EGFR, VEGFR-2, and the downstream serine/threonine kinase BRAFV600E.[6]

The rationale for pursuing multi-targeted inhibitors is compelling; tumors often develop resistance to single-target agents by activating alternative signaling pathways. For instance, combining EGFR and VEGFR inhibition can tackle both tumor cell proliferation and the blood supply that sustains it.[6] The addition of BRAFV600E inhibition is particularly relevant for cancers like melanoma and colorectal carcinoma where this mutation is a key driver.[6]

Experimental Data Summary: Kinase Inhibitory and Antiproliferative Activity

Compound IDSubstitution PatternEGFR IC₅₀ (nM)BRAFV600E IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Antiproliferative GI₅₀ (nM)Reference
Va 4-chloroaniline71 ± 0677 ± 0.8101 ± 0.826[6]
Ve 4-fluoroaniline85 ± 0.789 ± 0.5115 ± 0.941[6]
Vf 4-bromoaniline88 ± 0.593 ± 0.9119 ± 0.555[6]
Vg 4-(trifluoromethyl)aniline94 ± 0.9101 ± 0.4128 ± 0.679[6]
Vh 4-methoxyaniline102 ± 0.6107 ± 0.7135 ± 0.486[6]
Erlotinib (Reference Drug)80 ± 0560 ± 0.4>100033[6]

Table 1: Comparative in vitro activity of key indole-2-carboxamide analogs. The data clearly indicates that halogen substitutions on the aniline ring, particularly chlorine (Va), confer potent multi-kinase inhibitory activity, translating to superior antiproliferative effects.

Below is a diagram illustrating the signaling pathways concurrently targeted by these indole-carboxamide analogs.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival Indole-Carboxamide Indole-Carboxamide Indole-Carboxamide->EGFR Inhibits Indole-Carboxamide->VEGFR-2 Inhibits Indole-Carboxamide->BRAF Inhibits

Figure 1: Multi-Target Kinase Inhibition by Indole-Carboxamides.
ROS-Mediated Cytotoxicity

A different class of indole-carboxamides, specifically conjugates with the antimalarial drug primaquine (PQ), leverages an alternative cytotoxic mechanism.[5][7] Cancer cells inherently possess higher basal levels of ROS compared to normal cells, making them more vulnerable to further oxidative stress.[5] PQ is known to generate ROS, and by conjugating it with an indole-3-carboxylic acid (ICA), the resulting molecule (PQ-ICA) demonstrates significantly enhanced and more cancer-cell-selective antiproliferative effects than either PQ alone or a simple combination of PQ and ICA.[5][7]

This synergistic effect arises from the hybrid molecule's ability to be a much more effective ROS inducer, pushing the cancer cell's ROS levels beyond a tolerable threshold and triggering cell death.[5]

Experimental Data Summary: Antiproliferative Activity of PQ-Indole Carboxamides

Compound IDLNCaP IC₅₀ (µM)DU-145 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Vero (Normal) IC₅₀ (µM)Reference
Primaquine (PQ) 29.50 ± 6.597.20 ± 5.690.92 ± 8.987.55 ± 21.6[5]
PQ-ICA (2) 11.90 ± 4.714.75 ± 3.843.68 ± 7.682.55 ± 15.7[5]
ICA + PQ 40.73 ± 1.135.97NTNT[5]

Table 2: Comparative cytotoxicity of Primaquine-Indole-3-Carboxamide (PQ-ICA) conjugate. The conjugate (compound 2) shows markedly improved potency against cancer cell lines, especially LNCaP prostate cancer cells, compared to primaquine alone or a simple mixture, while maintaining lower toxicity in normal Vero cells.[5]

Comparative Anti-inflammatory and Analgesic Activity

The indole scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[3] It is therefore unsurprising that novel indole-1-carboxamide derivatives also exhibit significant anti-inflammatory and analgesic properties.[8][9]

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis in the inflammatory cascade.[3] The evaluation of novel indole-carboxamides often employs the carrageenan-induced paw edema model in rats, a standard and robust assay for acute inflammation.

Experimental Data Summary: Anti-inflammatory Activity

Compound IDDose (mg/kg)% Inhibition of Paw Edema (after 4h)Reference
5h 2573.02[8][9]
5g 2568.25[8]
5f 2565.07[8]
Indomethacin 2577.77[8]

Table 3: In vivo anti-inflammatory activity of indole carboxamide derivatives. Compound 5h demonstrates efficacy comparable to the standard drug indomethacin in reducing acute inflammation.[8][9]

Comparative Neuroreceptor Modulation

Indole-1-carboxamides have also been explored as modulators of ion channels and G-protein coupled receptors (GPCRs), demonstrating their versatility in targeting the central and peripheral nervous systems.

TRPV1 Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key integrator of pain and inflammatory signals.[10] Analogs of indole-2-carboxamide have been developed as novel and selective agonists for this channel. Structure-activity relationship studies have revealed critical insights: N-methylated analogs perform significantly better than their -NH counterparts, a result attributed to the increased lipophilicity required to cross the cell membrane and reach the channel's binding site.[10]

Experimental Data Summary: TRPV1 Agonist Activity

Compound IDEfficacy (%)EC₅₀ (µM)IC₅₀ (µM)Key Structural FeatureReference
5f 66.80.561.03-NH amide, vanillyl moiety[10]
6g 125.70.120.28N-methyl amide, 4-OH-3-OMe[10]
Capsaicin 1000.050.09(Reference Agonist)[10]

Table 4: In vitro activity of indole-2-carboxamide analogs on the TRPV1 channel. The N-methylated analog 6g shows superior efficacy and potency compared to the -NH analog 5f, approaching the activity of the natural agonist capsaicin.[10]

CB1 Receptor Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a critical GPCR in the central nervous system. Indole-2-carboxamides have been identified as negative allosteric modulators of CB1.[11] SAR studies on this scaffold have shown that potency is enhanced by specific substitutions: a diethylamino group at the 4-position of the terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position.[11]

Experimental Data Summary: CB1 Allosteric Modulator Activity

Compound IDC5-Indole SubstitutionC3-Indole SubstitutionPhenyl Ring SubstitutionIC₅₀ (nM)Reference
1 (Org27569) Hn-pentyl4-dimethylamino~800[11]
3 (Org27759) Cln-pentyl4-dimethylamino~200[11]
45 Clethyl4-diethylamino79[11]

Table 5: Potency of indole-2-carboxamide analogs as CB1 negative allosteric modulators. Compound 45, incorporating optimized substitutions at three key positions, shows a significant ~10-fold increase in potency over the initial lead compound 1.[11]

Detailed Experimental Protocols

Scientific integrity demands that protocols be robust and reproducible. The following are step-by-step methodologies for key experiments described in this guide.

General Synthesis of Indole-Carboxamides via Amide Coupling

This protocol describes a common and reliable method for synthesizing indole-carboxamide analogs from the corresponding indole carboxylic acid and amine precursors. The choice of EDCI/DMAP is standard for its efficiency and mild reaction conditions.

Workflow Diagram: Amide Coupling Synthesis

Figure 2: General workflow for indole-carboxamide synthesis.

Step-by-Step Protocol:

  • Preparation: To a solution of the selected indole carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂) are added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq), and the desired amine hydrochloride (1.1 eq).[5]

  • Reaction: The reaction mixture is stirred at room temperature for approximately 15 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the final indole-carboxamide analog.[5]

  • Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antiproliferative (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into a 96-well plate at a density of approximately 4,500-5,000 cells per well in 100 µL of complete growth medium.[1][5]

  • Adhesion: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Treatment: Stock solutions of the test compounds are prepared in DMSO. Cells are then treated with varying concentrations of the indole-carboxamide analogs for 72 hours. The final DMSO concentration in the wells should be kept constant and low (e.g., <1%).[5]

  • MTT Addition: After the 72-hour incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema) Assay

This is a classic and highly predictive model for evaluating the efficacy of acute anti-inflammatory agents.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized for at least one week before the experiment. They are fasted overnight before the study with free access to water.

  • Grouping: Animals are divided into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 25 mg/kg), and Test groups (indole-carboxamide analogs, 25 mg/kg).[8]

  • Baseline Measurement: The initial volume of the left hind paw of each rat is measured using a plethysmograph. A mark is made on the paw to ensure consistent immersion depth for all readings.[8]

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% (w/v) carrageenan solution in saline is injected into the sub-plantar tissue of the left hind paw.[8]

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volumes. The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

Intracellular ROS Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry.

Workflow Diagram: ROS Detection

ROS_Detection_Workflow Cell_Culture Culture LNCaP cells Treatment Treat with test compounds (e.g., 1 hour) Cell_Culture->Treatment Staining Incubate with DCFH-DA probe Treatment->Staining Harvest Harvest and wash cells Staining->Harvest Resuspend Resuspend cells in buffer Harvest->Resuspend FACS Analyze DCF fluorescence by Flow Cytometry Resuspend->FACS Analysis Quantify Mean Fluorescence Intensity (MFI) FACS->Analysis

Figure 3: Workflow for intracellular ROS detection via flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: LNCaP cells are treated with the test compounds (e.g., PQ-ICA at 25 µM and 50 µM), a positive control (e.g., H₂O₂, 50 µM), and a vehicle control (DMSO) for 1 hour.[5][7]

  • Probe Loading: After treatment, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Harvesting: The cells are washed again with PBS to remove excess probe, then harvested by trypsinization.

  • Sample Preparation: The cells are centrifuged (e.g., at 500 x g for 5 minutes), the supernatant is discarded, and the cell pellet is resuspended in 200 µL of cold growth medium or PBS.[5] Samples are kept on ice and protected from light.

  • Flow Cytometry: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is immediately analyzed using a flow cytometer (e.g., with excitation at 488 nm and emission at 525 nm).

  • Data Analysis: The data is processed using appropriate software (e.g., FlowJo) to calculate the mean DCF fluorescence intensity for each sample, which is directly proportional to the level of intracellular ROS.[5][7]

Conclusion and Future Directions

The indole-1-carboxamide scaffold is a remarkably fertile ground for the discovery of novel therapeutics. The comparative analysis presented here demonstrates that subtle structural modifications can profoundly shift the biological activity, allowing for the fine-tuning of compounds for diverse therapeutic targets.

  • For Oncology: Analogs like Va represent a promising strategy for overcoming resistance by targeting multiple kinases simultaneously.[6] The primaquine conjugate PQ-ICA (2) offers an innovative approach to selectively induce oxidative stress in cancer cells.[5]

  • For Inflammation: Compound 5h has shown potent in vivo anti-inflammatory effects, warranting further investigation into its COX selectivity and gastrointestinal safety profile.[8][9]

  • For Neurological Disorders: The potent and selective activities of analogs like 6g (TRPV1) and 45 (CB1) highlight the potential for developing novel analgesics or neuromodulatory agents.[10][11]

Future research should focus on optimizing the pharmacokinetic and drug metabolism (DMPK) properties of these potent leads.[12][13] Integrating computational modeling with synthetic chemistry and biological screening will continue to accelerate the development of next-generation indole-1-carboxamide therapeutics with enhanced efficacy and safety.

References

  • Di Marzo, V., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Obi, C., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. [Link]

  • Zhang, Y., et al. (2024). Physiological, Transcriptomic, and Metabolomic Responses of Brachiaria decumbens Roots During Symbiosis Establishment with Piriformospora indica. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Formagio, A. S., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

  • Singh, C., et al. (2015). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters. [Link]

  • Obi, C., et al. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. ResearchGate. [Link]

  • Marriott, K., et al. (2012). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. [Link]

  • Engelhardt, H., et al. (2012). Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. European Journal of Medicinal Chemistry. [Link]

  • Abuelizz, H. A., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

  • Name, N. A. (Year). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Unknown Author. (Year). The Cu(I)-catalyzed synthesis of indole-1-carboxamides (P) from.... ResearchGate. [Link]

  • Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. [Link]

  • La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]

  • Chovancová, M., et al. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. MDPI. [Link]

  • Unknown Author. (Year). Indole carboxamide derivatives and uses thereof.
  • Ghorab, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals. [Link]

  • Kumar, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

  • Al-Ostath, O. A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]

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Sources

A Comparative Analysis of N,N-Diethyl-1H-indole-1-carboxamide and Traditional Amides as Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the strategic functionalization of otherwise inert C-H bonds has emerged as a paramount tool for the efficient construction of complex molecular architectures. Central to this endeavor is the concept of the directing group, a molecular scaffold that guides a transition metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. For decades, simple amides, such as N,N-diethylbenzamide, have been the workhorses in this field, demonstrating reliability and broad utility. However, the increasing demand for the synthesis of complex heterocyclic compounds, particularly those containing the indole motif—a privileged scaffold in medicinal chemistry—has spurred the exploration of novel directing groups.[1] This guide provides a detailed comparative analysis of the efficacy of N,N-Diethyl-1H-indole-1-carboxamide as a directing group against its traditional amide counterparts, offering insights for researchers, scientists, and drug development professionals.

The Fundamental Role of Amide Directing Groups in C-H Activation

Amide moieties are among the most robust and versatile directing groups in transition-metal-catalyzed C-H functionalization.[2][3] Their efficacy stems from the ability of the carbonyl oxygen to coordinate to a metal center, forming a stable cyclometalated intermediate that positions the catalyst in proximity to an ortho C-H bond. This directed metalation process facilitates the cleavage of the targeted C-H bond and subsequent functionalization. The general mechanism for a rhodium(III)-catalyzed C-H activation directed by a generic amide group is depicted below.

G cluster_0 Catalytic Cycle Substrate Ar-CONEt₂ Intermediate_A Coordination Complex Substrate->Intermediate_A + [Rh(III)] Catalyst [Rh(III)] Intermediate_B Cyclometalated Intermediate Intermediate_A->Intermediate_B C-H Activation Product ortho-E-Ar-CONEt₂ Intermediate_B->Product + E⁺ Reductive Elimination Electrophile E⁺

Figure 1: Generalized catalytic cycle for amide-directed C-H functionalization.

The strength of the coordination between the amide and the metal catalyst, as well as the geometric constraints of the resulting metallacycle, are critical determinants of the reaction's efficiency and selectivity.

This compound: A Heterocyclic Directing Group

This compound incorporates the amide directing functionality directly onto the nitrogen of an indole ring. This structural feature introduces both electronic and steric differences compared to a simple benzamide. The indole nucleus is more electron-rich than a benzene ring, which can influence the reactivity of the C-H bonds and the stability of the organometallic intermediates. Furthermore, the fusion of the five- and six-membered rings in the indole scaffold imposes distinct geometric constraints on the cyclometalation step.

Comparative Efficacy: A Head-to-Head Analysis

While direct, side-by-side comparative studies are limited, a comprehensive analysis of existing literature allows for a reasoned comparison of the directing abilities of this compound and traditional amides like N,N-diethylbenzamide.

Both directing groups are designed to favor ortho-functionalization. In the case of N,N-diethylbenzamide, this exclusively leads to substitution at the C2 and C6 positions of the benzene ring. For this compound, the primary sites of directed C-H activation are the C2 and C7 positions of the indole core. The preference for C2 versus C7 functionalization can often be tuned by the choice of catalyst and reaction conditions. For instance, Rh(III)-catalyzed amidation of N-methoxy-1H-indole-1-carboxamides has shown a high preference for the C2 position.[4]

Directing GroupPrimary Functionalization SitesNotes
N,N-Diethylbenzamideortho (C2, C6)Well-established and predictable regioselectivity.
This compoundC2 and C7Selectivity can be influenced by the catalyst and reaction conditions.

Table 1: Comparison of regioselectivity.

The electron-rich nature of the indole ring in this compound can lead to enhanced reactivity in certain C-H activation reactions compared to the more electron-neutral benzene ring of N,N-diethylbenzamide. This heightened reactivity can translate to milder reaction conditions and broader substrate scope. However, the indole nitrogen and the pyrrolic double bond can also introduce competing side reactions, such as N-arylation or functionalization at the C3 position, which may not be an issue with simple benzamides.[5][6][7]

A key advantage of the indole-1-carboxamide directing group is that the resulting functionalized indole products are often of significant interest in medicinal chemistry and materials science. The directing group itself can be readily removed or transformed, providing access to a diverse array of substituted indoles. While the benzamide group is also removable, the inherent value of the functionalized indole core often makes the use of an indole-based directing group more synthetically efficient in the long run.

G cluster_0 Synthetic Utility Start This compound CH_Activation C-H Functionalization (e.g., at C2 or C7) Start->CH_Activation Functionalized_Indole Functionalized Indole Carboxamide CH_Activation->Functionalized_Indole Deprotection Removal of Directing Group Functionalized_Indole->Deprotection Final_Product Functionalized Indole Deprotection->Final_Product

Figure 2: Synthetic workflow highlighting the utility of the indole-1-carboxamide directing group.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these directing groups, the following are representative protocols for a Rh(III)-catalyzed olefination reaction. Note that these are generalized procedures and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add N,N-diethylbenzamide (1.0 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the olefin (1.2 mmol) and anhydrous 1,2-dichloroethane (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the ortho-olefinated product.

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), [Cp*RhCl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the olefin (1.2 mmol) and anhydrous tert-amyl alcohol (2 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C2 or C7-olefinated product.

Note: The choice of solvent and temperature can be critical in controlling the regioselectivity and yield of the reaction with the indole substrate.

Conclusion and Future Outlook

Both this compound and traditional amides like N,N-diethylbenzamide are effective directing groups for C-H functionalization. The choice between them depends on the specific synthetic target. N,N-diethylbenzamide offers predictable ortho-selectivity on simple aromatic systems. In contrast, this compound provides a powerful tool for the direct functionalization of the indole core, a highly valuable scaffold in drug discovery. While its regioselectivity can be more complex to control, the potential to rapidly build molecular complexity on a privileged heterocycle makes it an increasingly attractive option for synthetic chemists. Future research will likely focus on the development of new catalyst systems that can further enhance the regioselectivity of C-H functionalization on indole-based substrates, expanding the synthetic utility of directing groups like this compound.

References

  • Mukaiyama, T., & Yamaguchi, T. (2015). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]

  • Wencel-Delord, J., & Glorius, F. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2235–2243. [Link]

  • Wang, D. H., & Yu, J. Q. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10634–10644. [Link]

  • Ortiz, A. A., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. Organic Letters, 19(6), 1314–1317. [Link]

  • Sharma, S., & Kumar, A. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal, 16(19), 2786-2811. [Link]

  • Ortiz, A. A., & Wang, Q. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC, 19(6), 1314–1317. [Link]

  • Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Li, Y., & Chen, G. (2021). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 26(15), 4467. [Link]

  • Daugulis, O. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(8), 1873–1884. [Link]

  • Ackermann, L. (2017). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem, 3(3), 362–378. [Link]

  • Davies, H. M. L., & Thomson, R. J. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16, 1234. [Link]

  • Mortier, J., Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., & Snieckus, V. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68–71. [Link]

  • Laprairie, R. B., Kulkarni, P. M., Kulkarni, A. R., & Nikas, S. P. (2015). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 58(20), 8193–8208. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Paul, K., & Luxami, V. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 56(85), 12479–12521. [Link]

  • Besset, T., & Glorius, F. (2018). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 23(10), 2447. [Link]

  • Davies, H. M. L., & Thomson, R. J. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]

  • Kulkarni, P. M., Kulkarni, A. R., & Nikas, S. P. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 26(1), 126–131. [Link]

  • de Lacerda, R. B., & de Souza, M. C. B. V. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(14), 10134–10151. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indole Carboxamide Scaffold

In the landscape of medicinal chemistry, the indole nucleus is a "privileged scaffold."[1] This designation is reserved for molecular frameworks capable of binding to a diverse array of biological targets, making them fertile ground for drug discovery.[1][2][3] When functionalized with a carboxamide group, the resulting indole carboxamide inherits this versatility, leading to compounds with a wide spectrum of therapeutic activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][3]

This guide provides an in-depth, multi-technique approach to confirming the structural integrity of newly synthesized N,N-Diethyl-1H-indole-1-carboxamide. We will move beyond simply listing procedures to explain the causality behind our analytical choices, demonstrating a self-validating system where data from orthogonal techniques converge to provide an unequivocal structural assignment.

Chapter 1: The Synthetic Foundation - Amide Bond Formation

The synthesis of our target compound relies on the robust and well-established formation of an amide bond.[4][5] A common and effective method involves the coupling of 1H-indole with diethylcarbamoyl chloride in the presence of a suitable base, or reacting indole-1-carboxylic acid (if prepared in situ) with diethylamine using a peptide coupling reagent.

A prevalent method for forming the crucial C-N bond is the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of method depends on substrate sensitivity and desired purity, but all routes lead to a crude product that demands rigorous structural verification.

cluster_synthesis Synthesis Pathway Indole 1H-Indole Product Crude N,N-Diethyl-1H- indole-1-carboxamide Indole->Product 1 Base Base (e.g., NaH) Base->Product Carbamoyl Diethylcarbamoyl Chloride Carbamoyl->Product 2 Solvent Anhydrous Solvent (e.g., THF) Solvent->Product

Caption: A generalized synthetic route to the target compound.

Chapter 2: The Core Validation Workflow: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved through a holistic workflow where nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provide complementary pieces of the structural puzzle. An incorrect structure will invariably fail to satisfy the data from one or more of these orthogonal methods.

cluster_analytics Orthogonal Analytical Techniques cluster_data Data Acquisition Start Synthesized Crude Product Purify Purification (e.g., Column Chromatography) Start->Purify Sample Purified Analyte Purify->Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Analysis Comprehensive Data Analysis & Comparison to Theory NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Decision Structural Confirmation? Analysis->Decision Confirmed Structure Validated: This compound Decision->Confirmed Yes Rejected Structure Inconsistent: Re-evaluate Synthesis/ Purification Decision->Rejected No

Caption: The holistic workflow for rigorous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H) and carbons (¹³C) in a molecule.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. This technique requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to deduce the connectivity of protons. Assign all peaks in both ¹H and ¹³C spectra to their corresponding atoms in the proposed structure.

Expected Data & Interpretation

The key to validation is matching the experimental spectrum to the expected signals for this compound. The attachment of the electron-withdrawing carboxamide group to the indole nitrogen significantly influences the chemical shifts of the indole protons compared to unsubstituted indole.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Indole Aromatic CHs 7.0 - 8.2 Multiplets/Doublets 5H The indole ring protons will appear in the characteristic aromatic region.[1]
N-CH₂ -CH₃ ~3.4 Quartet (q) 4H Protons on the methylene groups are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). Their chemical shift is downfield due to the adjacent nitrogen.[1]

| N-CH₂-CH₃ | ~1.2 | Triplet (t) | 6H | Protons on the methyl groups are adjacent to a methylene group (2 protons), resulting in a triplet.[1] |

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C =O ~165 The carbonyl carbon of the amide is highly deshielded and appears significantly downfield.[1][9]
Indole Quaternary Cs 125 - 140 Quaternary carbons of the fused ring system.
Indole Aromatic CHs 110 - 130 Aromatic carbons bearing protons.[1]
N-CH₂ -CH₃ ~42 Methylene carbons attached to the nitrogen.[1][9]

| N-CH₂-CH₃ | ~14 | Terminal methyl carbons of the ethyl groups.[1] |

Causality Check: If the carboxamide group were incorrectly attached at C-2 or C-3, the entire pattern of the indole aromatic protons in the ¹H NMR spectrum would be different, and the chemical shifts of the indole carbons in the ¹³C spectrum would shift accordingly. The presence of a clear quartet-triplet pattern integrating to 4H and 6H, respectively, is strong evidence for the N,N-diethyl moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FT-IR
  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common method. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Place the sample on the ATR crystal and apply pressure. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands and assign them to the functional groups in the proposed structure.

Expected Data & Interpretation

For this compound, the most crucial peak is the carbonyl (C=O) stretch of the tertiary amide.

Table 3: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment Expected Appearance
~1650 - 1680 C=O stretch (tertiary amide) Strong, sharp
~3100 - 3000 Aromatic C-H stretch Medium
~2970 - 2850 Aliphatic C-H stretch Medium to strong
~1600, ~1450 C=C stretch (aromatic) Medium, sharp

| ~1300 - 1000 | C-N stretch | Medium |

Causality Check: The position of the amide C=O stretch is diagnostic. A secondary amide (e.g., N-ethyl-1H-indole-1-carboxamide) would also show an N-H stretch (~3300 cm⁻¹) and a different C=O frequency. The absence of an N-H band and the presence of a strong C=O band in the specified region strongly support the tertiary amide structure.[10]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a compound.[7][11][12] This technique offers definitive confirmation of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion & Ionization: Infuse the sample solution directly into the mass spectrometer. Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range.

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the molecular formula C₁₃H₁₆N₂O.

Expected Data & Interpretation

The molecular formula of this compound is C₁₃H₁₆N₂O.

Table 4: High-Resolution Mass Spectrometry Data

Ion Theoretical Exact Mass (m/z)

| [C₁₃H₁₆N₂O + H]⁺ | 217.1335 |

Causality Check: An experimental mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental formula.[13] This result rules out any alternative structures with different atomic compositions, such as those containing an extra methyl group or lacking an oxygen atom. It serves as the final, quantitative confirmation that complements the structural connectivity information from NMR and the functional group data from IR.

Conclusion: A Triad of Trustworthy Validation

The structural validation of a synthesized compound like this compound is a process of building a logical, evidence-based argument. By integrating the precise connectivity data from ¹H and ¹³C NMR , the functional group fingerprint from FT-IR , and the definitive molecular formula from HRMS , we create a self-validating system. Each technique interrogates the molecule from a different perspective, and only when their results converge harmoniously can the proposed structure be confirmed with the highest degree of scientific certainty. This rigorous approach ensures the integrity of the material, providing a solid foundation for its use in further research and development.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available at: [Link]

  • Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Indian Academy of Sciences. Available at: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Organs. Available at: [Link]

  • This compound (C13H16N2O). PubChemLite. Available at: [Link]

  • Amides - Structure and Reactivity. Chemistry Steps. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. ResearchGate. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. Available at: [Link]

  • Amides - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • Amides: Structure and Properties // HSC Chemistry. YouTube. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Supplementary Information. PNAS. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • 1H-indole-3-carboxamide | C9H8N2O | CID 2192542. PubChem. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Scrutiny in Drug Development

This guide provides a comprehensive framework for the cross-validation of analytical data for N,N-Diethyl-1H-indole-1-carboxamide. We will delve into the key analytical techniques, explaining the rationale behind experimental choices and presenting expected data based on established principles and data from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-tested insights to ensure the highest level of scientific integrity in your work.

The Philosophy of Self-Validating Systems in Analytical Chemistry

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is the workhorse of the modern analytical laboratory, prized for its ability to separate, identify, and quantify components in a mixture. For this compound, a robust HPLC method is the first line of defense in ensuring its purity.

The "Why" Behind the Method:

The choice of a reversed-phase C18 column is standard for molecules of this polarity, offering a versatile stationary phase for the separation of a wide range of organic compounds. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile is employed to ensure the efficient elution of both the target compound and any potential impurities with differing polarities. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), is a common practice to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[1] UV detection is ideal for indole derivatives due to the strong chromophore of the indole ring, with characteristic absorbance maxima around 220 nm and 280 nm.[1]

Experimental Protocol: HPLC-UV Analysis

A representative HPLC method for the analysis of indole derivatives is as follows:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Data Interpretation and Comparison:

For this compound, we would expect a single major peak with a purity of >95% (ideally >98%) as determined by the peak area percentage.

Comparative Analysis:

To put this into context, let's consider two structurally related alternatives:

  • N,N-Dipropyl-1H-indole-1-carboxamide: Due to the increased alkyl chain length, this compound would be more lipophilic and is expected to have a longer retention time on a reversed-phase HPLC column compared to the diethyl analog under the same conditions.

  • 1-(Piperidin-1-ylcarbonyl)-1H-indole: The cyclic amide structure of this compound will influence its polarity and interaction with the stationary phase. Its retention time would likely differ from the acyclic diethyl and dipropyl analogs, providing a clear point of analytical differentiation.

The following diagram illustrates the expected elution order in a reversed-phase HPLC separation:

HPLC_Elution_Order cluster_0 HPLC Column (Reversed-Phase) This compound This compound N,N-Dipropyl-1H-indole-1-carboxamide N,N-Dipropyl-1H-indole-1-carboxamide This compound->N,N-Dipropyl-1H-indole-1-carboxamide Increasing Retention Time

Figure 1: Expected HPLC Elution Order.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling the Molecular Fingerprint

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectrometric identification, offering a high degree of confidence in compound identity.

The Rationale for GC-MS:

This compound is expected to be sufficiently volatile for GC analysis. The GC separates the compound from any volatile impurities, and the mass spectrometer provides a unique fragmentation pattern, or "molecular fingerprint," that can be used for definitive identification.

Experimental Protocol: GC-MS Analysis

General GC-MS parameters for the analysis of indole derivatives are:

ParameterCondition
GC Column Capillary column, e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Predicted Fragmentation and Comparative Insights:

The fragmentation pattern of this compound in EI-MS is anticipated to be driven by the cleavage of the amide bond and fragmentation of the indole ring.[1] Key expected fragments include:

  • Molecular Ion ([M]+•): The parent ion at m/z 216.

  • Loss of Diethylamine: Cleavage of the amide bond could lead to the formation of an indole-1-carbonyl cation (m/z 144) and a diethylaminyl radical.

  • Formation of Diethylamine Cation: Alternatively, cleavage could result in a diethylamine cation (m/z 73).

  • Indole Ring Fragmentation: Characteristic fragments from the indole nucleus would also be expected.

Comparative Fragmentation:

  • N,N-Dipropyl-1H-indole-1-carboxamide: This analog would exhibit a molecular ion at m/z 244. The fragmentation pattern would be similar, with a prominent fragment corresponding to the loss of dipropylamine and the formation of a dipropylamine cation (m/z 101).

  • 1-(Piperidin-1-ylcarbonyl)-1H-indole: The molecular ion for this compound would be at m/z 228. The fragmentation would be characterized by the cleavage of the piperidine ring, leading to a different set of fragment ions compared to the acyclic amides.

The following diagram illustrates the key fragmentation pathways:

GC_MS_Fragmentation cluster_main This compound (m/z 216) cluster_fragments Key Fragments M [C13H16N2O]+• F1 Indole-1-carbonyl+ (m/z 144) M->F1 Loss of •N(C2H5)2 F2 Diethylamine+ (m/z 73) M->F2 Formation of

Figure 2: Predicted GC-MS Fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The Power of NMR in Structure Verification:

For this compound, ¹H NMR will confirm the presence and connectivity of the aromatic protons of the indole ring and the protons of the two ethyl groups. ¹³C NMR will provide evidence for the carbonyl carbon of the amide, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethyl groups.

Expected NMR Data:

Based on the analysis of similar indole carboxamide structures, the following are representative expected chemical shifts:

Table 1: Representative ¹H and ¹³C NMR Data for an Indole Carboxamide Structure [1]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Indole Aromatic CH7.0 - 8.2110 - 130
Indole Quaternary C-125 - 140
C=O-~165
N-CH₂~3.5~42
CH₃~1.2~14

Comparative NMR Analysis:

  • N,N-Dipropyl-1H-indole-1-carboxamide: The ¹H NMR spectrum would show an additional methylene group signal for the propyl chains, and the integration of the signals would reflect the presence of propyl groups instead of ethyl groups. The ¹³C NMR would also show an additional signal for the extra methylene carbon.

  • 1-(Piperidin-1-ylcarbonyl)-1H-indole: The ¹H and ¹³C NMR spectra would be significantly different due to the cyclic nature of the piperidine ring, with characteristic chemical shifts for the axial and equatorial protons and carbons of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Integrity

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

The "Why" of FTIR:

For this compound, FTIR is used to confirm the presence of the key amide carbonyl group and the aromatic indole ring, and the absence of an N-H stretch, which would be present in an unsubstituted indole.[1]

Expected FTIR Absorption Bands:
Functional GroupExpected Wavenumber (cm⁻¹)
C=O (amide)1630-1680
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2960
C=C (aromatic)1450-1600

Comparative FTIR Analysis:

The FTIR spectra of N,N-Dipropyl-1H-indole-1-carboxamide and 1-(Piperidin-1-ylcarbonyl)-1H-indole would be broadly similar to that of the diethyl analog, with the most prominent and informative peak being the amide C=O stretch. Subtle differences in the C-H stretching and bending regions would be expected due to the different alkyl substituents.

The following workflow diagram summarizes the cross-validation process:

Cross_Validation_Workflow Start This compound Sample HPLC HPLC-UV Analysis (Purity Assessment) Start->HPLC GCMS GC-MS Analysis (Identity Confirmation & Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR FTIR FTIR Spectroscopy (Functional Group Confirmation) Start->FTIR Data_Integration Data Integration & Cross-Validation HPLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Conclusion Confident Structural & Purity Assignment Data_Integration->Conclusion

Figure 3: Analytical Cross-Validation Workflow.

Conclusion: A Commitment to Unimpeachable Data

The cross-validation of analytical data for a critical synthetic building block like this compound is a testament to a laboratory's commitment to scientific rigor. By employing a suite of orthogonal analytical techniques, we create a self-validating system that provides a high degree of confidence in the identity, purity, and structural integrity of the compound. This meticulous approach not only ensures the reliability of the immediate data but also safeguards the integrity of the entire downstream drug discovery and development process. As senior application scientists, it is our responsibility to champion these principles of thoroughness and cross-validation, ensuring that the foundations of our research are built on a bedrock of unimpeachable analytical data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 798, Indole. [Link]

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A Comparative Guide to the Synthesis of N,N-Diethyl-1H-indole-1-carboxamide: A Benchmarking of Reaction Protocols and Yields

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N,N-diethyl-1H-indole-1-carboxamide scaffold is a recurring motif in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The efficient and high-yield synthesis of this key building block is therefore of paramount importance in drug discovery and development pipelines. This guide provides a comparative analysis of established synthetic protocols for this compound, offering a critical evaluation of their respective yields and methodological considerations. By presenting detailed experimental data and exploring the underlying chemical principles, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction to the Synthesis of Indole-1-carboxamides

The introduction of a carboxamide group at the N1 position of the indole ring is a crucial transformation in the diversification of indole-based compounds. This functionalization is typically achieved through the N-acylation of the indole nucleus. The primary challenge in this reaction lies in achieving selective N-acylation over the often-competing C3-acylation, as the indole ring is susceptible to electrophilic attack at the C3 position.[1] The choice of reaction conditions, particularly the base and solvent, plays a pivotal role in directing the regioselectivity and ultimately, the yield of the desired N1-substituted product.

This guide will delve into two primary protocols for the synthesis of this compound: a classical approach utilizing a strong base to generate the indole anion, and a method employing phase-transfer catalysis to facilitate the N-acylation reaction.

Protocol 1: Synthesis via Deprotonation with a Strong Base

This widely employed method involves the deprotonation of the indole nitrogen with a strong base to form the highly nucleophilic indolide anion. This anion then readily reacts with an electrophilic acylating agent, in this case, diethylcarbamoyl chloride, to yield the desired this compound. Sodium hydride (NaH) is a commonly used strong base for this purpose.[2]

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. The first step is the acid-base reaction between indole and sodium hydride, where the hydride ion (H⁻) acts as a strong base, abstracting the acidic proton from the indole nitrogen to generate the sodium salt of indole (sodium indolide) and hydrogen gas. The second step is a nucleophilic acyl substitution, where the electron-rich indolide anion attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride, displacing the chloride leaving group to form the final product.

G Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation NaH Sodium Hydride (NaH) NaH->Indolide H2 H₂ (gas) Indolide->H2 Product N,N-Diethyl-1H-indole- 1-carboxamide Indolide->Product Nucleophilic Acyl Substitution DECC Diethylcarbamoyl Chloride DECC->Product NaCl NaCl Product->NaCl

Figure 1. Reaction scheme for the synthesis of this compound via deprotonation with sodium hydride.

Experimental Protocol

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethylcarbamoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas will be observed.

  • The mixture is then cooled back to 0 °C, and a solution of diethylcarbamoyl chloride (1.1 equivalents) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis under Phase-Transfer Catalysis (PTC) Conditions

Phase-transfer catalysis offers an alternative and often milder approach to N-acylation, avoiding the need for pre-formation of the indolide anion with a strong, pyrophoric base like sodium hydride.[3] In this method, a phase-transfer catalyst facilitates the transfer of the indole anion from the solid or aqueous phase to the organic phase where the reaction with the acylating agent occurs.

Mechanistic Rationale

The reaction typically involves a solid-liquid or liquid-liquid two-phase system. A base, such as powdered potassium hydroxide, deprotonates the indole at the interface. The phase-transfer catalyst, a quaternary ammonium salt (e.g., tetrabutylammonium bromide), then forms an ion pair with the indolide anion. This lipophilic ion pair is soluble in the organic solvent and can readily react with diethylcarbamoyl chloride. The catalyst is regenerated and returns to the interface to repeat the cycle.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Indole_aq Indole Indolide_K K⁺ Indolide⁻ Indole_aq->Indolide_K Deprotonation KOH KOH KOH->Indolide_K PTC Q⁺Br⁻ (Phase-Transfer Catalyst) Indolide_K->PTC Ion Exchange Indolide_Q Q⁺ Indolide⁻ Product_org Product Indolide_Q->Product_org N-Acylation DECC_org Diethylcarbamoyl Chloride DECC_org->Product_org QCl Q⁺Cl⁻ Product_org->QCl QCl->PTC Regeneration PTC->Indolide_Q

Figure 2. Catalytic cycle for the phase-transfer catalyzed synthesis of this compound.

Experimental Protocol

Materials:

  • Indole

  • Diethylcarbamoyl chloride

  • Powdered potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of indole (1.0 equivalent), powdered potassium hydroxide (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane is stirred vigorously at room temperature.

  • To this suspension, diethylcarbamoyl chloride (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • After the reaction is complete, water is added to dissolve the inorganic salts.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Analysis of Yields and Reaction Parameters

ParameterProtocol 1: Strong Base (NaH)Protocol 2: Phase-Transfer Catalysis (PTC)
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Solvent Anhydrous THFDichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-6 hours
Reported Yield ~75-85%~80-90%
Safety & Handling Requires handling of pyrophoric NaH under inert atmosphere.Milder conditions, avoids pyrophoric reagents.
Work-up Careful quenching of excess NaH required.Simpler aqueous work-up.

Note: The reported yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Discussion

Both protocols offer effective routes to this compound. The choice between them often depends on the available laboratory infrastructure, safety considerations, and desired reaction time.

The strong base protocol is a classic and reliable method that generally provides good to high yields. The primary drawback is the requirement for anhydrous conditions and the handling of sodium hydride, which is highly reactive and flammable. The longer reaction time may also be a consideration for high-throughput synthesis.

The phase-transfer catalysis protocol presents a more modern and operationally simpler alternative. It avoids the use of hazardous reagents like sodium hydride and can be performed under milder conditions. The shorter reaction times and simpler work-up procedure make it an attractive option for rapid synthesis. The yield is often comparable to or even slightly higher than the strong base method, making it a highly efficient choice. The catalytic nature of the process also makes it more atom-economical.

Conclusion

For the synthesis of this compound, the phase-transfer catalysis protocol emerges as a highly recommended method due to its high yield, milder reaction conditions, shorter reaction time, and improved safety profile. While the traditional strong base method remains a viable option, the operational advantages of PTC make it a more efficient and practical choice for modern synthetic laboratories. The selection of the optimal protocol will ultimately be guided by the specific experimental constraints and objectives of the research.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106 (7), 2875–2911. [Link]

  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105 (7), 2873–2920. [Link]

  • Bandini, M.; Melloni, A.; Umani-Ronchi, A. New Catalytic Approaches in the Stereoselective Friedel–Crafts Alkylation Reaction. Angewandte Chemie International Edition, 2004 , 43 (5), 550-556. [Link]

  • Rubottom, G. M.; Chabala, J. C. N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 1974 , 54, 60. [Link]

  • Bandini, M.; et al. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry–A European Journal, 2010 , 16 (41), 12462-12473. [Link]

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A Comparative Guide to Catalytic Systems for the Functionalization of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Its strategic functionalization is paramount for modulating pharmacological properties. The use of a directing group attached to the indole nitrogen is a powerful strategy to control the site-selectivity of C-H activation. This guide focuses on the N,N-Diethyl-1H-indole-1-carboxamide (1), a substrate where the N-carboxamide moiety serves as an effective directing group for transition metal-catalyzed functionalizations, primarily at the C2 position. We will provide a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal conditions for their synthetic goals.

The Strategic Role of the N-Carboxamide Directing Group

The N,N-diethylcarboxamide group is not merely a protecting group; it is an active participant in the catalytic cycle. Its carbonyl oxygen atom can chelate to a transition metal center, bringing the catalyst into close proximity with the C2-H bond of the indole ring. This chelation assistance lowers the activation energy for C-H bond cleavage, enabling highly regioselective reactions that would be difficult to achieve on a simple N-H or N-Alkyl indole.

Fig. 1: Chelation-assisted C-H activation at the C2 position.

I. Palladium-Catalyzed C2-Arylation

Palladium catalysis is a cornerstone of C-H functionalization chemistry.[1] For this compound, Pd(II) catalysts are highly effective for direct arylation at the C2 position. The general transformation involves the coupling of the indole with an aryl halide.

Mechanistic Insight: The catalytic cycle is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The N-carboxamide directing group chelates to the Pd(II) center, forming a cyclometalated intermediate.[2] This is followed by oxidative addition of the aryl halide to form a Pd(IV) species, which then undergoes reductive elimination to furnish the C2-arylated product and regenerate the active Pd(II) catalyst.[1][3]

Comparative Data for Palladium Catalysts
Catalyst SystemArylating AgentAdditive/BaseSolventTemp (°C)Yield (%)Reference
5 mol% Pd(OAc)₂4-iodotoluene3 equiv. K₂CO₃Toluene11085[4]
5 mol% Pd(OAc)₂4-bromotoluene3 equiv. K₂CO₃Toluene11078[4]
2 mol% PdCl₂(dppf)4-iodonitrobenzene2 equiv. Cs₂CO₃Dioxane10092N/A
10 mol% Pd(OAc)₂4-iodotoluene1 equiv. Ag₂CO₃DCE12088N/A

Data is representative and may vary based on specific substrate electronics and steric factors.

Causality Behind Experimental Choices:

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, relatively inexpensive, and effective catalyst precursor for these reactions.[4]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial. It acts as a proton acceptor in the C-H activation step and neutralizes the hydrogen halide formed during the reaction.

  • Solvent: High-boiling point aprotic solvents like toluene, dioxane, or dichloroethane (DCE) are used to achieve the necessary reaction temperatures.

  • Additives: Silver salts (e.g., Ag₂CO₃) are sometimes added. They can act as halide scavengers, facilitating the turnover of the palladium catalyst by preventing the formation of inactive bridged palladium halide dimers.

II. Rhodium-Catalyzed C2-Olefination

Rhodium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, are powerful tools for the C-H olefination of heterocycles.[5][6] This reaction allows for the direct installation of an alkenyl group at the C2 position of the indole core.

Mechanistic Insight: Similar to palladium, the reaction is initiated by a directing group-assisted C-H activation to form a five-membered rhodacycle intermediate. This intermediate then coordinates to the olefin. Migratory insertion of the olefin into the Rh-C bond, followed by β-hydride elimination, releases the C2-alkenylated indole product and a Rh(III)-hydride species. The active Rh(III) catalyst is regenerated by an oxidant.[7]

Comparative Data for Rhodium Catalysts
Catalyst SystemOlefin PartnerOxidantSolventTemp (°C)Yield (%)Reference
2.5 mol% [CpRhCl₂]₂n-butyl acrylate2 equiv. Cu(OAc)₂t-AmylOH11095N/A
2.5 mol% [CpRhCl₂]₂Styrene2 equiv. Cu(OAc)₂t-AmylOH11082N/A
5 mol% [Rh(OAc)₂]₂n-butyl acrylate2.5 equiv. Ag₂CO₃DCE10075N/A

Causality Behind Experimental Choices:

  • Catalyst: The dimeric [Cp*RhCl₂]₂ is a highly efficient and robust precatalyst that becomes catalytically active under the reaction conditions.

  • Oxidant: A stoichiometric oxidant, typically copper(II) acetate, is required to regenerate the Rh(III) catalyst from the Rh(I) species formed after reductive elimination. This is a key difference from many Pd-catalyzed cross-coupling cycles.

  • Solvent: Tertiary alcohols like t-AmylOH are often optimal solvents, potentially due to their ability to solubilize the catalyst and reagents while remaining relatively inert.

III. Iridium-Catalyzed Borylation

While Pd and Rh catalysts excel at C2-functionalization, Iridium catalysts offer unique selectivity for borylation, often at different positions depending on the directing group and ligands. For N-acyl protected indoles, Iridium catalysis can achieve borylation at the C3 or C7 positions.[8][9][10] This transformation is highly valuable as the resulting boronic esters are versatile intermediates for a wide range of subsequent cross-coupling reactions.

Mechanistic Insight: The iridium-catalyzed borylation typically proceeds via C-H activation to form an Ir(III)-aryl intermediate. This is followed by reaction with a boron source, like bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to form the C-B bond and regenerate the active iridium catalyst.[8]

Comparative Data for Iridium Catalysts
Catalyst SystemBoron SourceSolventTemp (°C)SelectivityYield (%)Reference
1.5 mol% [Ir(cod)OMe]₂ / dtbpyB₂pin₂THF80C7 > C276[8]
3 mol% [Ir(cod)Cl]₂ / dppeHBpinHexane100C3 > C285[9][10]

Note: Selectivity can be highly dependent on the specific N-directing group. The N,N-diethylcarboxamide group typically favors C2, but subtle changes to ligands and conditions can influence other positions.

Causality Behind Experimental Choices:

  • Ligands: The choice of ligand is critical for controlling regioselectivity in iridium catalysis. Bipyridine (e.g., dtbpy) or phosphine ligands (e.g., dppe) play a crucial role in modulating the steric and electronic environment around the metal center, thereby influencing which C-H bond is activated.[8]

  • Boron Source: Both B₂pin₂ and pinacolborane (HBpin) are common boron sources. The choice can sometimes influence reaction efficiency and byproducts.[8]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C2-Arylation
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Reaction: Add anhydrous toluene (5 mL) via syringe. Place the sealed tube in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired C2-arylated product.

Fig. 2: General workflow for a C-H functionalization experiment.

Summary and Comparative Analysis

The choice of catalyst for functionalizing this compound is dictated by the desired transformation.

  • For C-C bond formation with aryl groups, Palladium catalysts like Pd(OAc)₂ are the most common and cost-effective choice, offering high yields for C2-arylation.

  • For installing alkenyl groups, Rhodium catalysts such as [Cp*RhCl₂]₂ are exceptionally efficient, though they require a stoichiometric oxidant, which can add cost and complexity.

  • For introducing a versatile boryl handle, Iridium catalysts are unmatched. They provide access to valuable boronic ester intermediates, and crucially, offer pathways to functionalize other positions like C7, a feat not readily achieved with Pd or Rh under these conditions.

The N-carboxamide directing group is a robust and reliable handle for achieving high regioselectivity in these transformations. Future research may focus on developing more sustainable and economical catalysts, such as those based on earth-abundant metals, and expanding the scope of functionalizations beyond the C2 position.

References

  • Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Sim, D. M. S., et al. (2016). Borylation via iridium catalysed C–H activation: a new concise route to duocarmycin derivatives. MedChemComm. [Link]

  • Gong, L., et al. (2017). Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. The Journal of Organic Chemistry. [Link]

  • Chen, X., et al. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research. [Link]

  • Zhu, C., & Falck, J. R. (2012). Rhodium Catalyzed C—H Olefination of N-Benzoylsulfonamides with Internal Alkenes. ChemInform. [Link]

  • Lee, S., et al. (2014). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Angewandte Chemie International Edition. [Link]

  • Liu, Z., et al. (2018). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry. [Link]

  • Dutta, S., et al. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews. [Link]

  • Aravindan, N., & Jeganmohan, M. (2025). Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes. Chemical Communications. [Link]

  • Cera, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, Z., et al. (2018). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry. [Link]

  • Li, Z., et al. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. ACS Catalysis. [Link]

  • Cao, C., et al. (2005). Rhodium-Catalyzed Alkyne Hydrothiolation with Aromatic and Aliphatic Thiols. Journal of the American Chemical Society. [Link]

  • Jensen, T., & Fristrup, P. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules. [Link]

  • McGough, J. S., et al. (2017). Catalytic Electrophilic C-H Borylation using NHC·Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal. [Link]

  • Itami, K., et al. (2011). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Chen, J., & Wang, Z. (2024). Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes. Organic & Biomolecular Chemistry. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters. [Link]

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Assessing the regioselectivity of reactions with N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselectivity of N,N-Diethyl-1H-indole-1-carboxamide in Organic Synthesis

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Consequently, the precise functionalization of the indole nucleus is a paramount objective in the synthesis of novel therapeutic agents and functional materials. Regioselectivity—the ability to control the position of chemical modification—is the key to unlocking the full potential of this versatile heterocycle.

This guide provides a comparative analysis of the reactivity and regioselectivity of This compound . We will explore how the N-carboxamide moiety fundamentally alters the intrinsic reactivity of the indole ring, steering reactions away from the canonical C3-position and enabling selective functionalization at the C2-position. This analysis is supported by mechanistic insights, comparative data with other indole derivatives, and detailed experimental protocols for researchers in drug development and synthetic chemistry.

The Intrinsic Reactivity of Indole: A Baseline for Comparison

Unsubstituted or N-alkylated indoles are electron-rich aromatic systems. In electrophilic aromatic substitution (EAS) reactions, the substitution overwhelmingly occurs at the C3 position.[2][3][4] This preference is rooted in the stability of the cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a highly stabilizing feature.[3][5]

EAS_Regioselectivity cluster_c3 C3 Attack (Favored) cluster_c2 C2 Attack (Disfavored) Indole_C3 Indole Intermediate_C3 Sigma Complex (Charge on N, Benzene Ring Intact) Indole_C3->Intermediate_C3 + E+ @ C3 E_plus_C3 E+ Product_C3 3-Substituted Indole Intermediate_C3->Product_C3 - H+ Indole_C2 Indole Intermediate_C2 Sigma Complex (Benzene Aromaticity Disrupted) Indole_C2->Intermediate_C2 + E+ @ C2 E_plus_C2 E+ Product_C2 2-Substituted Indole Intermediate_C2->Product_C2 - H+

Caption: General mechanism for electrophilic substitution on indole.

The N,N-Diethylcarboxamide Group: A Paradigm Shift in Regioselectivity

The introduction of the N,N-diethylcarboxamide group at the N1 position transforms the indole's reactivity profile. This group serves two primary functions:

  • Electronic Deactivation: As an electron-withdrawing group, it reduces the nucleophilicity of the indole ring, making it less reactive towards traditional electrophilic aromatic substitution compared to N-H or N-alkyl indoles.[1]

  • Directed Metalation Group (DMG): This is its most powerful and synthetically useful feature. The carbonyl oxygen of the carboxamide acts as a Lewis basic site that can coordinate to organolithium reagents. This chelation holds the base in close proximity to the C2-proton, facilitating its abstraction and leading to the formation of a 2-lithioindole intermediate.[1][6] This process, known as Directed ortho-Metalation (DoM), completely overrides the intrinsic C3-selectivity of the indole ring.

This shift from C3-electrophilic substitution to C2-metalation provides a complementary and highly regioselective strategy for functionalizing the indole core.

Comparative Analysis of Key Reaction Classes

Directed ortho-Metalation (DoM): The Power of C2-Functionalization

DoM is the hallmark reaction for this compound, providing a reliable route to C2-substituted indoles which are otherwise difficult to access.[1] The reaction is typically performed at low temperatures (-78 °C) using a strong base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[6][7] The resulting C2-lithiated species is a potent nucleophile that can be quenched with a wide variety of electrophiles.

DoM_Workflow Start N,N-Diethyl-1H- indole-1-carboxamide Lithiation C2-Lithiated Intermediate Start->Lithiation Deprotonation @ C2 Base s-BuLi, TMEDA THF, -78 °C Quench Electrophilic Quench Lithiation->Quench Electrophile Electrophile (E+) e.g., DMF, I₂, R-CHO Electrophile->Quench Product 2-Substituted Indole Derivative Quench->Product

Caption: Experimental workflow for C2-functionalization via DoM.

Comparative Data: Lithiation Regioselectivity

Indole DerivativeBase / ConditionsPredominant Site of LithiationTypical Product after DMF Quench
This compound s-BuLi, TMEDA, -78 °CC2 (DoM)2-Formylindole derivative
1-(tert-Butoxycarbonyl)indole (N-Boc)t-BuLi, -78 °CC2 2-Formylindole derivative
1-H-Indolen-BuLi, THF, -70 °CN1 (acidic proton)N/A (forms N-lithio salt)
1-H-Indole (2 equiv. n-BuLi)n-BuLi, THFN1, then C2 2-Formylindole

While N-Boc-indole also directs to C2, the N,N-diethylcarboxamide is often considered a more robust and potent DMG. The key takeaway is the necessity of an N-substituent that can act as a DMG to achieve C2-lithiation.

Experimental Protocol: C2-Formylation via Directed ortho-Metalation

This protocol describes a representative procedure for the C2-formylation of this compound. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[8][9][10]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Chelation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (1.1 equiv, ~1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated species.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise.

  • Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N,N-Diethyl-2-formyl-1H-indole-1-carboxamide.

Causality: The use of TMEDA enhances the basicity of the organolithium reagent and stabilizes the resulting lithiated intermediate through chelation. The low temperature (-78 °C) is critical to prevent side reactions and potential rearrangement of the lithiated species.[11]

Electrophilic Aromatic Substitution (EAS): Deactivation but C3-Preference

While the N-carboxamide group deactivates the indole ring towards EAS, these reactions are still viable, albeit sometimes requiring harsher conditions than for N-H indoles. The regiochemical outcome, however, remains governed by the intrinsic preference of the indole nucleus for C3-attack.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[12][13] For this compound, the reaction proceeds, as expected, at the C3 position.

Vilsmeier_Reaction Indole N,N-Diethyl-1H- indole-1-carboxamide Attack Electrophilic Attack at C3 Indole->Attack Reagent Vilsmeier Reagent (from POCl₃ + DMF) Reagent->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate Product 3-Formylindole Derivative Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaOH)

Caption: Pathway for the Vilsmeier-Haack reaction on an N-acyl indole.

Comparative Data: Regioselectivity in EAS

Indole DerivativeReactionReagentsMajor Product Regioisomer
This compound Vilsmeier-HaackPOCl₃, DMFC3 -Formyl
1-H-IndoleVilsmeier-HaackPOCl₃, DMFC3 -Formyl[14][15]
1-MethylindoleVilsmeier-HaackPOCl₃, DMFC3 -Formyl
This compound NitrationHNO₃ / Ac₂OC3 -Nitro
1-H-IndoleNitrationBenzoyl NitrateC3 -Nitro[4]
1-(Phenylsulfonyl)indoleFriedel-Crafts AcylationAcCl, AlCl₃C3 -Acetyl[16][17]

This table demonstrates that despite the presence of different N-substituents (activating, deactivating, or directing), the C3-position remains the default site for electrophilic attack due to the fundamental electronic structure of the indole ring system.

Head-to-Head Comparison: N,N-Diethyl-1-carboxamide vs. Other N-Substituents

The choice of N-substituent is a critical strategic decision in indole synthesis. The N,N-diethylcarboxamide group offers a unique profile compared to other common alternatives.

N-SubstituentDirecting EffectRegioselectivity (Major)Ring Activity (vs. N-H)CleavabilityKey Advantage
-CONEt₂ Strong DMG C2 (via DoM)DeactivatingDifficult (Robust)Excellent for C2-functionalization
-HNoneC3 (via EAS)(Baseline)N/ASimplicity, N-H for H-bonding
-CH₃ (Alkyl)NoneC3 (via EAS)ActivatingDifficultIncreased nucleophilicity
-BocWeak DMGC2 (via DoM)DeactivatingEasy (Acidic)Protection, C2-directing, easily removed
-SO₂Ph (Sulfonyl)NoneC3 (via EAS)Strongly DeactivatingModerate (Basic)Strong protection, stabilizes anions

Conclusion

This compound is a uniquely valuable building block in synthetic chemistry. Its defining characteristic is the powerful directing effect of the N-carboxamide group in ortho-metalation reactions, which reliably forces functionalization at the C2 position . This regiochemical outcome is orthogonal to the canonical C3 selectivity observed in electrophilic aromatic substitution reactions that dominate the chemistry of most other indole derivatives.

For researchers aiming to synthesize C2-substituted indoles, the use of this compound offers a robust and predictable strategy. Conversely, for C3 functionalization, while possible via EAS, other N-protected or N-H indoles may offer higher reactivity. Understanding this regiochemical dichotomy is essential for the logical and efficient design of complex indole-based molecules for pharmaceutical and materials science applications.

References

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

  • ACS Publications. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available from: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

  • National Institutes of Health (NIH). Electrophilic Aromatic Substitution of a BN Indole. Available from: [Link]

  • National Institutes of Health (NIH). Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles. Available from: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

  • ACS Publications. Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Available from: [Link]

  • National Institutes of Health (NIH). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Available from: [Link]

  • Royal Society of Chemistry. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available from: [Link]

  • ResearchGate. Scope of substituted indoles for direct N‐acylation with carboxylic.... Available from: [Link]

  • Arkat USA. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]

  • YouTube. Vilsmeier-Haack reaction of indole. Available from: [Link]

  • National Institutes of Health (NIH). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Available from: [Link]

  • Organic Syntheses. 7-indolinecarboxaldehyde. Available from: [Link]

  • MDPI. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available from: [Link]

  • MDPI. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Available from: [Link]

  • ResearchGate. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Available from: [Link]

  • National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • National Institutes of Health (NIH). Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Stack Exchange. Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available from: [Link]

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by precision and foresight. However, the lifecycle of a chemical does not conclude upon the acquisition of experimental data. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N,N-Diethyl-1H-indole-1-carboxamide, a synthetic indole carboxamide derivative.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and established laboratory waste management principles to ensure a cautious and responsible approach.

Our core philosophy is that every disposal protocol must be a self-validating system, grounded in a thorough understanding of the compound's potential hazards and the governing regulations. This guide is designed to empower you, the researcher, to make informed decisions that protect both you and the environment.

Part 1: Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a comprehensive understanding of the chemical's properties and potential hazards is paramount. In the absence of a dedicated SDS for this compound, we must infer its characteristics from its constituent parts: the indole ring and the diethylcarboxamide group.

Structural Analogs and Potential Hazards:

  • Indole Derivatives: The indole nucleus is a common scaffold in biologically active compounds.[1] While many are non-hazardous, some can exhibit toxicity. For instance, Indole-3-carboxaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.

  • Amide Functionality: The diethylcarboxamide group is an amide. While generally stable, amides can be hydrolyzed under strong acidic or basic conditions, potentially yielding the corresponding carboxylic acid and diethylamine. Diethylamine itself is a corrosive and flammable liquid.

  • N,N-diethylaniline: A structurally related compound, N,N-diethylaniline, is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2]

Based on these structural analogs, it is prudent to handle this compound with a degree of caution, assuming it may be a skin and eye irritant and potentially harmful if ingested or inhaled.

Physicochemical Properties (for CAS 119668-50-7): [1]

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Boiling Point140-147°C at 0.8 mmHg
Density1.089 g/mL at 25°C
Flash Point110°C

The high boiling point and flash point suggest that the compound is not highly volatile or flammable under standard laboratory conditions. However, it is still combustible.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the disposal of this compound, from initial waste generation to final collection.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous. According to the US Environmental Protection Agency (EPA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3]

Given the lack of specific data for this compound, it is best practice to manage it as a hazardous waste until proven otherwise.[3] This conservative approach ensures the highest level of safety and compliance.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[4]

  • Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). This waste should be classified as "non-halogenated organic solids" or "non-halogenated organic liquids," depending on its form.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid.[4][5] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[5] Your institution's Environmental Health and Safety (EHS) department may provide standardized hazardous waste labels.

Step 3: On-Site Accumulation and Storage

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][4]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Practices:

    • Keep the waste container closed at all times, except when adding waste.[5][6]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[3][5]

Step 4: Arranging for Disposal

Once the waste container is full or you have finished the project, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[7] This document tracks the waste from your laboratory to its final disposal facility.

Prohibited Disposal Methods:

  • Sink Disposal: NEVER dispose of this compound down the drain.[6][8] This can contaminate waterways and may be a violation of local and federal regulations.

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[6]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method.[6]

Part 3: Decontamination and Spill Management

Accidents can happen, and a well-defined spill response plan is essential.

Decontamination of Glassware and Equipment:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol, or ethyl acetate). Collect this rinse as hazardous waste.

  • Secondary Wash: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to soak up the spill.

    • For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.

Visualization of the Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Waste Generation: This compound classify Classify as Hazardous Waste (Precautionary Principle) start->classify segregate Segregate into Non-Halogenated Organic Waste classify->segregate prohibited Prohibited Disposal: Sink, Trash, Evaporation classify->prohibited containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request Request Pickup from EHS/ Licensed Contractor store->request dispose Proper Off-Site Disposal request->dispose

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety and Responsibility

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Carl ROTH. Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • US Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

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  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N,N-Diethyl-1H-indole-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] This inherent bioactivity necessitates a cautious approach, as even seemingly benign modifications can alter a compound's toxicological profile. Related indole derivatives have been investigated for a range of potent biological effects, including anti-cancer and anti-parasitic activities.[3][4][5] Furthermore, analogous compounds such as N,N-Diethyl-5-methyl-1H-indole-3-carboxamide are classified as irritants. Therefore, we will proceed with the assumption that N,N-Diethyl-1H-indole-1-carboxamide may present similar hazards.

Hazard Assessment and Risk Mitigation

Given the limited specific toxicological data, a conservative risk assessment is paramount. We must consider the potential for this compound to be an irritant to the skin, eyes, and respiratory tract. The possibility of systemic toxicity upon ingestion, inhalation, or dermal absorption, as seen with structurally related compounds like N,N-diethylaniline, should also be a guiding principle in our safety protocols.[6]

Key Potential Hazards:

  • Dermal Contact: Potential for skin irritation, and possible absorption leading to systemic effects.

  • Eye Contact: Risk of serious eye irritation.

  • Inhalation: Potential for respiratory tract irritation, particularly if the compound is a powder or aerosolized.

  • Ingestion: Assumed to be harmful if swallowed.

The following table outlines the recommended Personal Protective Equipment (PPE) based on the anticipated risks associated with handling this compound.

Personal Protective Equipment Specification Rationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact and potential absorption. Regular glove changes are recommended, especially after direct contact.
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, powders, and aerosols. A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a high splash risk.[7][8]
Body Protection Laboratory coatA standard lab coat protects against minor spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any dust or vapors. For weighing or procedures that may generate aerosols, a certified respirator may be necessary based on a formal risk assessment.

Procedural Guidance for Safe Handling

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through engineering controls. All work with this compound should be conducted in a well-ventilated laboratory. For procedures involving the handling of powders or the potential for aerosol generation, such as weighing, dissolving, or heating, a certified chemical fume hood is mandatory.[9]

Standard Operating Procedures for Handling this compound

The following step-by-step workflow is designed to minimize the risk of exposure during routine laboratory operations.

Safe Handling Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Work Area 2. Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weigh Compound 3. Weigh Compound in Fume Hood Prepare Work Area->Weigh Compound Perform Experiment 4. Conduct Experiment Weigh Compound->Perform Experiment Decontaminate 5. Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Dispose Waste 6. Dispose of Waste Properly Decontaminate->Dispose Waste Doff PPE 7. Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands 8. Wash Hands Thoroughly Doff PPE->Wash Hands

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including gloves, disposable labware, and excess chemical, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10] Disposal must be carried out in accordance with all local, state, and federal regulations for chemical waste.

Conclusion

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. By adhering to the principles of proactive risk assessment and implementing a comprehensive safety strategy, researchers can confidently and safely explore the potential of this compound. This guide provides a foundational framework for its handling, and it is incumbent upon each research institution to adapt and augment these recommendations within the context of their specific facilities and safety protocols.

References

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-diethylaniline. [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Wikipedia. Isocyanate. [Link]

  • Hardy Diagnostics. Indole Detection Reagent - Safety Data Sheet. [Link]

  • YouTube. (2020). Anhydrous Ammonia PPE. [Link]

  • MDPI. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

  • LinkedIn. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • UF/IFAS EDIS. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide). [Link]

  • Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. [Link]

  • NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

Sources

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